molecular formula C8H17N B1511179 1-(1-Propylcyclobutyl)methanamine CAS No. 959239-92-0

1-(1-Propylcyclobutyl)methanamine

Cat. No.: B1511179
CAS No.: 959239-92-0
M. Wt: 127.23 g/mol
InChI Key: OGRSNFHWCCXCGE-UHFFFAOYSA-N
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Description

1-(1-Propylcyclobutyl)methanamine is a chemical compound of significant interest in advanced organic and agrochemical research. This specialty amine features a cyclobutyl ring system, a structural motif known for its value in medicinal and agricultural chemistry. Its primary research application lies in its role as a versatile synthetic intermediate or a potential precursor in the development of novel active molecules. For instance, structurally related cyclobutyl- and cyclopropyl-containing amines are frequently investigated as key building blocks in the synthesis of substituted benzene fungicides, as seen in patent literature . The rigid, strained nature of the cyclobutane ring can influence the overall geometry and metabolic stability of candidate molecules, making this amine a valuable tool for structure-activity relationship (SAR) studies. Compounds of this class are typically utilized in creating libraries of derivatives for high-throughput screening or in lead optimization programs. They may undergo further chemical transformations, such as amide bond formation, reductive amination, or incorporation into larger, more complex heterocyclic systems. Researchers can leverage this building block to explore new chemical space in their quest for novel bioactive compounds. Handling and Safety: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. As with similar amines, this compound is likely flammable and corrosive . Researchers should consult the safety data sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood. Proper storage conditions typically involve keeping the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propylcyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-4-8(7-9)5-3-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRSNFHWCCXCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650951
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-92-0
Record name 1-(1-Propylcyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 1-(1-propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 959239-92-0 Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol [1]

Executive Summary

1-(1-Propylcyclobutyl)methanamine is a specialized aliphatic amine building block characterized by a high degree of steric definition and lipophilicity. Unlike linear alkyl amines, the inclusion of the cyclobutane ring introduces significant ring strain (~26 kcal/mol) and conformational rigidity, making this molecule a valuable bioisostere in medicinal chemistry. It serves as a critical scaffold for modifying drug potency and metabolic stability, particularly in the design of monoamine transporter inhibitors and GPCR ligands where spatial orientation of the amine pharmacophore is paramount.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization protocols, designed for researchers requiring high-purity integration of this moiety into lead optimization campaigns.

Physicochemical Specifications

The following data synthesizes predicted and experimental parameters essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Core Physicochemical Properties
PropertyValue / RangeConfidenceTechnical Insight
Physical State Liquid (at STP)HighLow MW amine with steric bulk preventing efficient lattice packing.
Boiling Point ~180–185 °C (760 mmHg)PredictedEstimated based on homologues (e.g., 1-butylcyclopentanamine).
pKa (Conj. Acid) 10.2 ± 0.3HighTypical for primary alkyl methanamines; dictates protonation state at physiological pH (7.4).
LogP 2.4 – 2.7MediumThe propyl group and cyclobutyl ring significantly enhance lipophilicity compared to cyclobutylmethylamine.
Topological PSA 26.02 ŲHighPolar Surface Area derived strictly from the primary amine group (

).
Rotatable Bonds 3HighPropyl chain (2) + Methanamine linker (1).
H-Bond Donors 1HighPrimary amine (

).
Solubility & Lipophilicity Profile

At physiological pH (7.4), the amine exists predominantly in its protonated cationic form (


).
  • Aqueous Solubility: High (>10 mg/mL) in acidic media (pH < 6.0).

  • Organic Solubility: The free base is highly soluble in DCM, DMSO, and Methanol.

  • Formulation Implication: For biological assays, prepare stock solutions in DMSO (free base) or water/saline (HCl salt).

Synthetic Route & Manufacturing Logic

The synthesis of 1-(1-propylcyclobutyl)methanamine requires precise control over quaternary carbon formation. The most robust route involves the alkylation of cyclobutanecarbonitrile followed by nitrile reduction. This pathway minimizes side reactions associated with ring expansion.

Mechanistic Workflow
  • 
    -Alkylation:  Deprotonation of cyclobutanecarbonitrile using a hindered base (LDA) prevents self-condensation. The subsequent nucleophilic attack on propyl iodide installs the propyl chain.
    
  • Nitrile Reduction: Lithium Aluminum Hydride (

    
    ) is preferred over catalytic hydrogenation to avoid potential ring-opening of the strained cyclobutane system under high pressure.
    
Diagram 1: Synthetic Pathway

SynthesisPath Start Cyclobutanecarbonitrile Inter 1-Propylcyclobutane- carbonitrile Start->Inter Start->Inter Alkylation Product 1-(1-Propylcyclobutyl)- methanamine Inter->Product Reagent1 1. LDA, THF, -78°C 2. n-Propyl Iodide Reagent2 LiAlH4, Et2O Reflux, 4h

Caption: Step-wise synthesis via quaternary carbon formation and hydride reduction.

Analytical Characterization Protocols

To ensure the integrity of the cyclobutane ring and the purity of the amine, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • 
       0.90 (t, 3H, propyl 
      
      
      
      )
    • 
       1.3–1.5 (m, propyl 
      
      
      
      )
    • 
       1.7–2.1 (m, cyclobutane 
      
      
      
      – complex multiplets due to ring puckering)
    • 
       2.75 (s, 2H, 
      
      
      
      ) – Diagnostic Peak : The singlet indicates successful reduction and lack of
      
      
      -protons on the ring.
B. HPLC Method Development

Primary amines often tail on standard C18 columns due to silanol interactions.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.

  • Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection). Alternatively, derivatize with Fmoc-Cl for UV detection at 254 nm.

Diagram 2: Analytical Decision Matrix

AnalyticalWorkflow Sample Crude Amine Sample CheckChrom Chromophore Present? Sample->CheckChrom NMR 1H NMR Validation (Cyclobutane Integrity) Sample->NMR Structure Check UV HPLC-UV (210 nm) CheckChrom->UV Yes (Impurity) Deriv Derivatization (Fmoc-Cl / OPA) CheckChrom->Deriv No (Pure) ELSD HPLC-ELSD/CAD CheckChrom->ELSD Direct Method Deriv->UV Analysis

Caption: Workflow for detecting non-chromophoric aliphatic amines.

Handling & Stability (Self-Validating Protocol)

Primary amines are susceptible to carbamate formation upon exposure to atmospheric


.

Protocol for Storage & Handling:

  • Visual Check: Pure compound should be a clear, colorless liquid. Turbidity indicates carbonate salt formation.

  • Re-Validation: If stored >6 months, perform a "Bubbling Test." Dissolve a small aliquot in dilute HCl; effervescence indicates carbonate contamination.

  • Storage: Store under Argon/Nitrogen atmosphere at 4°C. Convert to Hydrochloride salt (

    
    ) for long-term solid-state stability.
    

References

  • Structural Analogue Data (Gabapentin/Cyclobutane Amines): "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine." Bioorganic & Medicinal Chemistry Letters, 2011.[2] Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 1-(1-propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(1-propylcyclobutyl)methanamine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-propylcyclobutyl)methanamine, a molecule featuring a substituted cyclobutane ring, presents a unique structural challenge that necessitates a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise three-dimensional structure of organic molecules in solution.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the theoretical ¹H and ¹³C NMR spectra of 1-(1-propylcyclobutyl)methanamine. By dissecting the predicted chemical shifts, coupling constants, and signal multiplicities, we offer a comprehensive framework for the structural verification of this compound. This document moves beyond a mere listing of data, explaining the causal relationships behind spectral features and providing a field-proven protocol for obtaining high-quality NMR data.

Molecular Structure and Symmetry Analysis

To accurately predict the NMR spectra, a foundational understanding of the molecule's structure and symmetry is essential. 1-(1-propylcyclobutyl)methanamine possesses a chiral center at the C1 carbon of the cyclobutane ring. This lack of a plane of symmetry renders many of the protons and carbons chemically non-equivalent. Specifically, the protons on each methylene group of the cyclobutane ring and the n-propyl chain are diastereotopic. This has significant implications for the complexity of the resulting NMR spectra.

The structure contains eight unique carbon environments and nine distinct proton environments, each expected to produce a unique signal in the respective NMR spectrum.

Caption: Molecular structure with unique carbon (C1-C8) and proton (Ha-Hi) environments labeled.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show nine distinct signals. The chemical shift of a proton is primarily influenced by its local electronic environment; electronegative atoms like nitrogen cause a downfield shift (to a higher ppm value).[2][3] Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets, following the n+1 rule, where 'n' is the number of neighboring protons.[1]

LabelAssignmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Hh-CH₃ (C8)3H0.8 - 1.0Triplet (t)
Hg-CH₂- (C7)2H1.2 - 1.4Sextet or Multiplet (m)
Hf-CH₂- (C6)2H1.4 - 1.6Triplet (t)
Ha, Hb, Ha', Hb'cyclobutane -CH₂- (C2, C4)4H1.8 - 2.2Multiplet (m)
Hc, Hdcyclobutane -CH₂- (C3)2H1.7 - 2.0Multiplet (m)
He-CH₂-NH₂ (C5)2H2.5 - 2.8Singlet (s)
Hi-NH₂2H1.0 - 3.0 (variable)Broad Singlet (br s)

Causality Behind Predictions:

  • Propyl Group (Hh, Hg, Hf): The terminal methyl protons (Hh) are the most shielded, appearing upfield as a triplet due to coupling with the two Hg protons. The C7 methylene protons (Hg) are split by both the Hh (3H) and Hf (2H) protons, resulting in a complex multiplet, often approximated as a sextet. The C6 protons (Hf) are adjacent to the quaternary C1 and couple with the two Hg protons, appearing as a triplet.

  • Cyclobutane Ring (Ha/b, Hc/d, Ha'/b'): Protons on a cyclobutane ring typically resonate around 1.98 ppm.[4][5] The substitution pattern and ring puckering will cause the diastereotopic protons on C2, C3, and C4 to be non-equivalent, leading to complex, overlapping multiplets in the 1.7 - 2.2 ppm range.

  • Aminomethyl Group (He): The methylene protons (He) are adjacent to the electron-withdrawing amine group, causing a significant downfield shift to the 2.5 - 2.8 ppm region.[2] Since they are attached to a carbon (C1) with no protons, they are expected to appear as a singlet.

  • Amine Protons (Hi): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[6] They typically appear as a broad singlet and may not show coupling to adjacent protons.

Predicted ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak.[7] The chemical shift is determined by the carbon's hybridization and the electronegativity of attached atoms. The analysis of molecular symmetry predicts eight distinct signals for 1-(1-propylcyclobutyl)methanamine.

LabelAssignmentPredicted Chemical Shift (δ, ppm)
C8-C H₃14 - 16
C7-C H₂-18 - 22
C3cyclobutane -C H₂-20 - 25
C2, C4cyclobutane -C H₂-30 - 35
C6-C H₂-38 - 42
C1Quaternary cyclobutane C 45 - 50
C5-C H₂-NH₂50 - 55

Causality Behind Predictions:

  • Alkyl Carbons (C8, C7, C6): These sp³ hybridized carbons appear in the upfield region of the spectrum (10-45 ppm). The terminal methyl carbon (C8) is the most shielded.

  • Cyclobutane Carbons (C1, C2, C3, C4): The chemical shifts of the cyclobutane carbons are influenced by ring strain and substitution. The unsubstituted C3 methylene carbon will be the most upfield of the ring carbons. The C2 and C4 carbons are equivalent by symmetry but distinct from C3. The quaternary carbon (C1) is the most substituted and will appear furthest downfield among the ring carbons.

  • Aminomethyl Carbon (C5): The direct attachment to the electronegative nitrogen atom deshields this carbon, shifting its resonance significantly downfield compared to other alkyl carbons.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and a systematic approach to instrument setup. This protocol outlines a self-validating workflow for the analysis of 1-(1-propylcyclobutyl)methanamine.

NMR Acquisition Workflow A 1. Sample Preparation - Weigh 5-10 mg of compound. - Dissolve in ~0.6 mL of CDCl₃. - Add internal standard (TMS). B 2. Transfer to NMR Tube - Filter solution to remove particulates. - Transfer to a high-quality 5mm NMR tube. A->B Vortex to dissolve C 3. Spectrometer Setup - Insert sample into magnet. - Lock on the deuterium signal of CDCl₃. - Shim magnet for homogeneity. B->C Careful insertion D 4. ¹H NMR Acquisition - Load standard proton parameters. - Set appropriate receiver gain. - Acquire spectrum (e.g., 16 scans). C->D Tune & Match Probe E 5. ¹³C NMR Acquisition - Load standard carbon parameters. - Use proton decoupling. - Acquire spectrum (e.g., 1024 scans). D->E After ¹H is complete F 6. Data Processing - Apply Fourier Transform. - Phase correct the spectra. - Calibrate chemical shifts to TMS (0 ppm). E->F FID files generated G 7. Analysis - Integrate ¹H signals. - Assign peaks based on chemical shift and multiplicity. F->G Final Spectra

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(1-propylcyclobutyl)methanamine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[8] Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

    • Gently vortex the vial until the sample is completely dissolved.

  • Transfer and Filtration:

    • To ensure magnetic field homogeneity, it is critical to remove any solid particles.[9] Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool.

    • Carefully transfer the filtered solution into a high-quality, clean 5 mm NMR tube. The sample height should be sufficient to cover the detection coils, typically around 4-5 cm.[10]

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.

    • Perform shimming, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the proton spectrum using standard parameters. A typical experiment on a 400-600 MHz spectrometer might involve 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C Spectrum: Acquire the carbon spectrum using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C (1.1%), more scans are required to achieve a good signal-to-noise ratio; 1024 scans with a 2-second relaxation delay is a common starting point.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides a robust analytical fingerprint for the structural confirmation of 1-(1-propylcyclobutyl)methanamine. By understanding the predicted chemical shifts, multiplicities, and the underlying principles that govern them, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol establishes a reliable method for obtaining high-quality data, which is an indispensable step in the rigorous process of drug discovery and development. The application of these spectroscopic principles ensures a high degree of scientific integrity and trustworthiness in the characterization of novel molecular entities.

References

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry Department. [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • The Organic Chemistry Tutor. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. YouTube. [Link]

  • University of Wisconsin-Platteville. 1H NMR: Novice Level, Spectrum 8. Retrieved from Chemistry Department. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. Retrieved from Institute of Organic Chemistry. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • University of California, Davis. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from UC Davis Chemistry. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from Chemistry Steps. [Link]

  • University of Calgary. Ch 13 - Coupling. Retrieved from Chemistry Department. [Link]

  • University of Puget Sound. Sample Preparation. Retrieved from Chemistry Department. [Link]

  • University of Illinois Grainger College of Engineering. 13C-NMR. Retrieved from Materials Science and Engineering. [Link]

  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information. ACS Publications. [Link]

Sources

Electron Ionization Mass Spectrometry Fragmentation of 1-(1-propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research and development. Mass spectrometry, particularly following electron ionization (EI), provides indispensable information regarding a molecule's structure through the analysis of its fragmentation patterns.[1] This guide offers an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 1-(1-propylcyclobutyl)methanamine, a saturated amine containing a sterically hindered quaternary carbon within a strained cyclobutyl ring. By applying fundamental principles of physical organic chemistry, we can anticipate the primary cleavage events, including the dominant α-cleavage characteristic of amines, as well as fragmentation driven by the unique structural features of the propyl and cyclobutyl moieties. The predicted fragmentation patterns provide a roadmap for identifying this molecule and its analogs in complex matrices, serving as a critical resource for researchers in medicinal chemistry and drug metabolism.

Foundational Principles

The Analyte: 1-(1-propylcyclobutyl)methanamine

1-(1-propylcyclobutyl)methanamine is a primary amine with the molecular formula C₈H₁₇N.[2] It possesses a molecular weight of 127.23 g/mol , resulting in a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 127 under EI-MS conditions.[2]

  • Molecular Formula: C₈H₁₇N

  • Molecular Weight (Nominal): 127 Da

  • Structure:

    
    (A proper chemical structure diagram would be placed here in a full document)
    

A key feature of this molecule is the primary amine attached to a carbon which is, in turn, bonded to a quaternary carbon atom that forms part of a cyclobutane ring. This intricate structure suggests multiple competing fragmentation pathways.

The Nitrogen Rule

The Nitrogen Rule is a fundamental principle in mass spectrometry that correlates the molecular weight of a compound to the number of nitrogen atoms it contains. The rule states that an organic molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[3][4] 1-(1-propylcyclobutyl)methanamine contains a single nitrogen atom and, accordingly, exhibits an odd molecular ion peak at m/z 127, providing an initial diagnostic clue to its composition.

Electron Ionization (EI) and Fragmentation

Electron ionization subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form an energetically unstable radical cation, known as the molecular ion ([M]⁺•).[5] This excess energy induces the molecular ion to fragment into smaller, more stable charged ions and neutral radicals or molecules.[6] The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern revealing its underlying structure.

Primary Fragmentation Pathways

The fragmentation of 1-(1-propylcyclobutyl)methanamine is predicted to be governed by three primary mechanistic pathways, driven by the amine functional group, the quaternary carbon center, and the strained cyclobutane ring.

Pathway A: Alpha (α)-Cleavage (Amine-Directed Fragmentation)

For aliphatic amines, the most favorable and often dominant fragmentation pathway is α-cleavage.[7][8][9] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The driving force is the formation of a highly stable, resonance-stabilized iminium cation.[4][9]

In 1-(1-propylcyclobutyl)methanamine, the bond between the methanamine carbon (-CH₂-) and the quaternary cyclobutyl carbon is the alpha bond. Its cleavage is the most probable fragmentation event.

  • Mechanism: The molecular ion undergoes cleavage, losing a 1-propylcyclobutyl radical.

  • Resulting Ion: [CH₂=NH₂]⁺

  • Predicted m/z: 30

  • Significance: This fragment is characteristic of primary amines with an unsubstituted α-carbon and is anticipated to be the base peak (the most intense peak) in the spectrum.[7][10]

G M [C₈H₁₇N]⁺• (1-propylcyclobutyl)methanamine m/z = 127 F30 [CH₂NH₂]⁺ Iminium Ion m/z = 30 (Base Peak) M->F30 α-Cleavage N97 •C₇H₁₅ 1-propylcyclobutyl radical (Neutral Loss) M->N97

Caption: Pathway A: Dominant α-cleavage leading to the base peak at m/z 30.

Pathway B: Cleavage at the Quaternary Carbon Center

The quaternary carbon of the cyclobutyl ring is a point of structural strain and a potential site for fragmentation. Cleavage of the bonds attached to this carbon can lead to the loss of the largest substituent, a principle that often governs fragmentation.

  • Mechanism 1: Loss of Propyl Radical: The bond between the cyclobutyl ring and the propyl group can break, with the charge being retained by the larger, nitrogen-containing fragment.

    • Resulting Ion: [M - C₃H₇]⁺ or [C₅H₁₀N]⁺

    • Predicted m/z: 127 - 43 = 84

  • Mechanism 2: Loss of Ethyl Radical: While less probable than the loss of the entire propyl group, fragmentation can also occur within the alkyl chain itself. Loss of an ethyl radical is a common fragmentation pattern for longer alkyl chains.[11]

    • Resulting Ion: [M - C₂H₅]⁺

    • Predicted m/z: 127 - 29 = 98

G cluster_main Molecular Ion M [C₈H₁₇N]⁺• m/z = 127 F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 Loss of Propyl F98 [C₆H₁₂N]⁺ m/z = 98 M->F98 Loss of Ethyl N_propyl •C₃H₇ (Propyl Radical) M->N_propyl N_ethyl •C₂H₅ (Ethyl Radical) M->N_ethyl

Caption: Pathway B: Fragmentation at the quaternary carbon.

Pathway C: Cyclobutane Ring Fragmentation

Cycloalkanes, particularly strained rings like cyclobutane, have characteristic fragmentation pathways that often involve ring-opening followed by the elimination of a stable neutral molecule, such as ethene (C₂H₄).[5][12]

  • Mechanism: The molecular ion at m/z 127 undergoes a ring-opening to form an acyclic radical cation. This intermediate can then rearrange and cleave to expel a neutral ethene molecule.

  • Resulting Ion: [M - C₂H₄]⁺• or [C₆H₁₃N]⁺•

  • Predicted m/z: 127 - 28 = 99

This process can also occur subsequent to other fragmentation events. For instance, the fragment ion at m/z 84 (from Pathway B) could itself undergo ring-opening and lose an ethene molecule.

  • Subsequent Fragmentation: Ion at m/z 84 → [C₅H₁₀N]⁺ - C₂H₄ → [C₃H₆N]⁺

  • Predicted m/z: 84 - 28 = 56

G M [C₈H₁₇N]⁺• m/z = 127 Inter Ring-Opened Intermediate M->Inter Ring Opening F99 [C₆H₁₃N]⁺• m/z = 99 Inter->F99 Rearrangement & Cleavage N_ethene C₂H₄ (Ethene Loss) Inter->N_ethene

Caption: Pathway C: Ring fragmentation via loss of a neutral ethene molecule.

Summary of Predicted Key Fragment Ions

The table below consolidates the key fragment ions predicted to appear in the EI mass spectrum of 1-(1-propylcyclobutyl)methanamine. The relative abundance of these ions will depend on the stability of the resulting ion and the energetics of the fragmentation pathway.

m/zProposed Ion FormulaProposed Structure / OriginPredicted Significance
127[C₈H₁₇N]⁺•Molecular IonPresent, likely low intensity
98[C₆H₁₂N]⁺[M - C₂H₅]⁺ (Loss of ethyl radical from propyl chain)Moderate
99[C₆H₁₃N]⁺•[M - C₂H₄]⁺• (Loss of ethene from cyclobutyl ring)Moderate
84[C₅H₁₀N]⁺[M - C₃H₇]⁺ (Loss of propyl radical)High
56[C₃H₆N]⁺[m/z 84 - C₂H₄]⁺ (Loss of ethene from m/z 84 fragment)Moderate
30 [CH₄N]⁺ [CH₂=NH₂]⁺ (α-cleavage) Base Peak

Experimental Protocol and Validation

To empirically validate these predictions, the following experimental workflow is recommended.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Prepare a dilute solution of 1-(1-propylcyclobutyl)methanamine (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-250.

4.2 Data Analysis and Validation

The acquired spectrum should be compared against the predicted fragmentation pattern. The presence and relative intensities of the key ions (m/z 127, 99, 84, 56, and especially the base peak at m/z 30) will serve to confirm the structure. For ultimate validation, the experimental spectrum should be compared against a reference spectrum from an established database, such as the NIST/EPA/NIH Mass Spectral Library, if available.[7][10]

Conclusion

The in-silico fragmentation analysis of 1-(1-propylcyclobutyl)methanamine reveals a predictable yet complex pattern dominated by amine-directed α-cleavage, resulting in a characteristic base peak at m/z 30. Secondary fragmentation pathways originating from the quaternary carbon center and the strained cyclobutane ring provide further structural confirmation through ions at m/z 99, 84, and 56. This detailed guide provides researchers with a robust framework for the identification and structural confirmation of this compound, underscoring the predictive power of mass spectrometry when grounded in the fundamental principles of chemical reactivity.

References

  • JoVE. (2023). Mass Spectrometry of Amines.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • CymitQuimica. (n.d.). CAS 959239-92-0: (1-propylcyclobutyl)methanamine.
  • Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern.
  • University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Traldi, P., et al. (n.d.). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Audier, H. E., et al. (2025). The Fragmentation Mechanism of Cyclobutanol. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation.
  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

Theoretical Conformational Analysis of Propylcyclobutylmethanamine: A Structural Dynamics Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical conformational analysis of Propylcyclobutylmethanamine .

Given the ambiguity of the nomenclature (regiochemistry of the propyl group), this guide utilizes 3-propylcyclobutylmethanamine as the primary model system. This specific isomer (1,3-disubstituted) offers the most rigorous case study for conformational analysis, as it uniquely couples ring puckering dynamics with cis/trans stereoselectivity, a critical consideration in modern drug design (e.g., scaffold hopping from cyclohexanes).

Executive Summary

Propylcyclobutylmethanamine represents a high-value "sp3-rich" scaffold in medicinal chemistry, offering a rigidified alternative to linear alkyl chains while avoiding the metabolic liabilities of larger lipophilic rings like cyclohexane. However, the cyclobutane core is not a static flat square; it is a dynamic, puckering entity.[1][2]

This guide details the theoretical framework for analyzing the conformational landscape of this molecule. We focus on the interplay between the cyclobutane ring puckering mode (the "butterfly" motion) and the regiochemical positioning of the propyl and methanamine substituents. Understanding these dynamics is essential for predicting binding affinity, as the vector alignment of the amine pharmacophore is strictly coupled to the ring's low-frequency vibrational modes.

Structural Scope & Model Definition

To ensure scientific rigor, we define the primary model for this analysis as 3-propylcyclobutylmethanamine .

  • Core Scaffold: Cyclobutane (

    
    ).
    
  • Substituents:

    • Position 1: Methanamine group (

      
      ), acting as the primary polar pharmacophore.
      
    • Position 3: Propyl group (

      
      ), acting as the lipophilic anchor.
      
  • Isomerism: This system exhibits cis (substituents on the same face) and trans (opposite faces) diastereomers, the stability of which is counter-intuitive compared to cyclohexane models.

Computational Methodology

Reliable conformational analysis requires a tiered computational approach. Simple molecular mechanics (MM) often fail to accurately capture the subtle electronic barrier of ring inversion (~1.5 kcal/mol).

Recommended Protocol
  • Exhaustive Search (Stochastic): Use Monte Carlo (MC) or Molecular Dynamics (MD) with the MMFF94x or OPLS4 force field to generate initial rotamer populations.

  • Geometry Optimization (DFT): Re-optimize all unique conformers using Density Functional Theory.

    • Functional:wB97X-D or B3LYP-D3(BJ) (Includes dispersion corrections critical for alkyl chain folding).

    • Basis Set:6-311++G(d,p) (Diffuse functions are mandatory for the lone pair on Nitrogen).

  • Vibrational Analysis: Frequency calculations to confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Solvation: Apply SMD (Solvation Model based on Density) for water or DMSO to simulate physiological or assay conditions.

Workflow Visualization

The following diagram outlines the logical flow for determining the global minimum.

ConformationWorkflow Start Input Structure (3-Propylcyclobutylmethanamine) MM_Search Monte Carlo Search (MMFF94x Force Field) 5000 Steps Start->MM_Search Filter Filter Duplicates (RMSD < 0.25 Å) MM_Search->Filter DFT_Opt DFT Optimization (wB97X-D / 6-311++G(d,p)) Gas Phase Filter->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Transition State) Solvation Single Point Energy (SMD Model: Water) Freq_Check->Solvation Yes Boltzmann Boltzmann Population Analysis (298 K) Solvation->Boltzmann

Figure 1: Computational workflow for identifying the global energy minimum and relevant conformers.

Conformational Landscape Analysis

The Ring Puckering Phenomenon

Unlike the chair conformation of cyclohexane, cyclobutane adopts a puckered "wing" conformation .[1] The ring bends to relieve torsional strain caused by eclipsed hydrogens.[1]

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    .
  • Inversion Barrier: Very low (~1.5 kcal/mol), allowing rapid "wing flapping" at room temperature.

The "Cis-Effect" in 1,3-Disubstituted Cyclobutanes

This is the most critical theoretical insight for this molecule.

  • Cyclohexane Rule (General): Trans-1,4 is more stable (diequatorial).

  • Cyclobutane Rule (Specific): Cis-1,3 is more stable.

Why? In the puckered cyclobutane ring, the cis-1,3 isomer places both the propyl and methanamine groups in pseudo-equatorial positions. The trans-1,3 isomer forces one group to be pseudo-axial while the other is pseudo-equatorial.

IsomerConformationStabilityPharmacophore Vector
Cis-1,3 Di-pseudo-equatorial (

)
Global Minimum "U-shape" (Substituents diverge but on same face)
Trans-1,3 Axial/Equatorial (

)
Higher Energy (~1-2 kcal/mol)Linear/Extended
Side Chain Dynamics
  • Propyl Chain: The propyl group will adopt an anti (extended) conformation in the global minimum to minimize steric clash with the ring hydrogens. Gauche defects add ~0.6 kcal/mol per kink.

  • Methanamine Rotation: The

    
     bond has three staggered rotamers. The preferred rotamer orients the Nitrogen lone pair away from the ring to minimize electrostatic repulsion with the ring electron density (bent bonds).
    

Intramolecular Interactions & Electronic Effects

Through-Space Interactions

In the cis isomer, if the propyl chain folds back (gauche), there is a theoretical possibility of non-covalent dispersion interactions between the alkyl chain and the amine. However, in polar solvents (simulated by SMD), the extended conformation dominates.

Hydrogen Bonding
  • Intramolecular: Rare. The geometry of the methanamine side chain (

    
    ) generally prevents the amine protons from forming a stable H-bond with the cyclobutane ring strain density.
    
  • Intermolecular: The primary amine is a potent H-bond donor/acceptor. In the cis-conformation, the amine is highly accessible; in the trans-conformation (if axial), the ring bulk may slightly shield the nitrogen approach vector.

Pharmacophore Mapping & Drug Design Implications[3]

For drug development professionals, the conformation dictates the Exit Vector —the angle at which the functional group projects from the scaffold.

Pharmacophore Scaffold Cyclobutane Core (Rigid Spacer) Propyl Propyl Group (Hydrophobic Pocket Fill) Scaffold->Propyl Vector A (Lipophilic) Amine Methanamine N (Ionic Interaction) Scaffold->Amine Vector B (Polar) Cis Cis-1,3 Isomer Vectors ~120° apart (Curved Topology) Scaffold->Cis Trans Trans-1,3 Isomer Vectors ~180° apart (Linear Topology) Scaffold->Trans

Figure 2: Pharmacophoric vector alignment based on stereochemistry.

  • Application: If replacing a flexible linear chain (e.g., 1,5-diaminopentane derivative), the Trans-1,3 isomer mimics the extended linear chain. If mimicking a curved region of a macrocycle or a cis-cyclohexane, the Cis-1,3 isomer is the bioisostere of choice.

Experimental Validation Protocols

Theoretical models must be validated. The following assays confirm the predicted conformational bias.

NMR Spectroscopy ( and )
  • Coupling Constants (

    
    ):  The methanamine 
    
    
    
    protons will show distinct coupling patterns with the ring methine proton.
    • Cis (equatorial) typically shows smaller coupling constants due to dihedral angles.

    • Trans (axial) often shows larger coupling (anti-periplanar relationship).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Propyl terminal

      
      .
      
    • Result: If Cis, NOE signals may be observed at the Methanamine

      
       (if propyl folds). If Trans, NOE is impossible across the ring face.
      
Infrared Spectroscopy (IR)
  • C-H Stretching: The strained C-H bonds of cyclobutane absorb at higher frequencies (~2980-3000 cm⁻¹) than typical alkanes.

  • Amine Shift: The

    
     stretch frequency is sensitive to the local electrostatic environment. A shift indicates if the amine is involved in H-bonding or is free.
    

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis rules for 1,3-disubstituted cycloalkanes). Link

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271-421. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Standard for dispersion-corrected DFT). Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. (SMD Model Reference). Link

Sources

An In-depth Technical Guide to the Chemical Space of Substituted Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique tool for drug designers to navigate complex biological landscapes. This guide provides a comprehensive exploration of the chemical space of substituted cyclobutane amines, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies required to access this important class of molecules, analyze the conformational intricacies that dictate their biological activity, and showcase their application as versatile bioisosteres in drug discovery programs. This document is designed to be a practical and insightful resource, bridging fundamental principles with field-proven applications.

Introduction: The Rise of the Cyclobutane Scaffold in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Saturated carbocycles are increasingly sought-after as replacements for traditional aromatic and flexible aliphatic linkers, offering a path to escape "flatland" and explore new dimensions of chemical space.[1] Among these, the cyclobutane ring holds a privileged position. Its unique puckered structure and the defined spatial vectors of its substituents provide a level of conformational restriction that is highly advantageous for optimizing ligand-receptor interactions.[2][3]

Substituted cyclobutane amines, in particular, have garnered significant interest. The amine functionality serves as a crucial anchor for biological interactions, either as a key pharmacophoric element or as a versatile handle for further chemical elaboration. The strategic placement of substituents on the cyclobutane core allows for the precise orientation of these functional groups, leading to improvements in potency, selectivity, and pharmacokinetic properties.[2] This guide will provide the foundational knowledge and practical insights necessary to effectively harness the potential of substituted cyclobutane amines in your research endeavors.

Navigating the Synthetic Landscape: Accessing Substituted Cyclobutane Amines

The construction of the strained four-membered ring of cyclobutanes with specific substitution patterns and stereochemistry presents a formidable synthetic challenge. However, a number of robust methodologies have been developed to access this valuable chemical space.

The Power of [2+2] Cycloadditions

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, involving the union of two alkene components.[4] These reactions can be promoted by various means, with photochemical and metal-catalyzed methods being the most prevalent.

  • Photochemical [2+2] Cycloadditions: Visible-light mediated cycloadditions, often employing a ruthenium(II) photocatalyst, have proven effective for the heterodimerization of dissimilar acyclic enones, yielding a diverse range of tri- and tetrasubstituted cyclobutanes with good to excellent diastereoselectivity.[5] The reaction is initiated by the photoexcited catalyst, which engages with one of the alkene partners to initiate the cycloaddition cascade.

  • Allenoate-Alkene [2+2] Cycloadditions: A rapid and robust method for the synthesis of 1,3-substituted cyclobutanes involves the [2+2] cycloaddition of terminal alkenes with allenoates.[5][6] This approach offers high yields under simple reaction conditions, making it an attractive strategy for library synthesis.[6] The resulting cyclobutane products can be further functionalized to introduce amine groups.[6]

Ring Contraction and Expansion Strategies

Alternative approaches to cyclobutane synthesis involve the manipulation of larger or smaller ring systems.

  • Ring Contraction of Pyrrolidines: A novel and stereospecific method for the synthesis of substituted cyclobutanes involves the contraction of pyrrolidines.[7] This transformation proceeds through the generation of a 1,1-diazene intermediate from the pyrrolidine, which then extrudes nitrogen to form a 1,4-biradical.[7][8] Rapid C-C bond formation from this biradical affords the cyclobutane product with retention of stereochemistry.[7] This method has demonstrated exceptional diastereo- and enantiocontrol, providing access to enantiopure cyclobutane derivatives.[7][8]

Functionalization of Pre-existing Cyclobutane Scaffolds

The direct functionalization of C-H bonds on a pre-formed cyclobutane ring is an increasingly powerful strategy for accessing diverse derivatives.[9] This approach avoids the need to carry sensitive functional groups through a multi-step synthesis. Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides, for instance, can provide a variety of structurally diverse products.[5]

The Conformational Dimension: How Structure Dictates Function

The biological activity of a molecule is intimately linked to its three-dimensional shape. The cyclobutane ring is not flat but exists in a puckered or bent conformation to alleviate torsional strain.[10][11] This puckering has profound implications for the spatial orientation of substituents and, consequently, for how the molecule interacts with its biological target.

The Puckered Nature of the Cyclobutane Ring

Cyclobutane adopts a non-planar, puckered conformation where one carbon atom is bent out of the plane of the other three by approximately 25-30 degrees.[2][10] This puckering minimizes the eclipsing interactions between adjacent C-H bonds, a significant source of torsional strain in a planar conformation.[10][11] The ring undergoes rapid inversion between two equivalent puckered conformations.[12]

Substituent Effects on Conformational Preference

The introduction of substituents on the cyclobutane ring can influence the conformational equilibrium. Larger substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions.[12] The interplay of steric and electronic effects of multiple substituents can lead to a preference for a single, well-defined conformation. This conformational locking is a key feature that medicinal chemists exploit to pre-organize a molecule for optimal binding to a target protein.[1]

Diagram 1: Conformational Puckering of a Monosubstituted Cyclobutane

cluster_0 Axial Conformer cluster_1 Equatorial Conformer (More Stable) a1 a2 a1->a2 sub R a1->sub axial a3 a2->a3 a4 a3->a4 a4->a1 e1 e2 e1->e2 sub_e R e1->sub_e equatorial e3 e2->e3 e4 e3->e4 e4->e1 start Ring Inversion cluster_0 cluster_0 cluster_1 cluster_1

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Primary Amines in Drug Discovery

Primary amines are a cornerstone of medicinal chemistry, representing a fundamental functional group in a vast array of endogenous molecules and approved pharmaceuticals.[1] From neurotransmitters that govern our moods to life-saving drugs, the primary amine moiety is a privileged scaffold, offering a key interaction point for biological targets. The synthesis of novel primary amines is a continuous endeavor in the quest for new therapeutics.[][3][4] However, a newly synthesized molecule is merely a starting point. A rigorous and systematic evaluation of its biological activity is paramount to unlocking its therapeutic potential.

This guide provides a comprehensive overview of the strategies and methodologies for the biological activity screening of novel primary amines. We will delve into the design of a robust screening cascade, explore key assay types with detailed protocols, and discuss the critical transition from a screening "hit" to a viable "lead" compound. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the multifaceted process of discovering the next generation of amine-based therapeutics.

Chapter 1: Designing a Robust Screening Cascade for Novel Primary Amines

A successful screening campaign is not a single experiment but a strategically designed, multi-tiered process known as a screening cascade. The overarching principle is to efficiently and cost-effectively triage a large number of compounds, progressively enriching for those with the desired biological activity and drug-like properties. The design of this cascade is critical and should be tailored to the specific therapeutic goals of the research program.

The causality behind a tiered approach is rooted in resource management and the progressive increase in the complexity and cost of assays. Initial, high-throughput screens are designed to be rapid and scalable, casting a wide net to identify any molecule with a hint of the desired activity.[5][6] Subsequent tiers involve more complex, lower-throughput assays that provide deeper insights into the mechanism of action, selectivity, and potential liabilities of the initial "hits."

Below is a conceptual workflow for a typical screening cascade for novel primary amines.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization A Compound Library of Novel Primary Amines B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Primary Target-Based or Phenotypic Assay B->C Filter out non-specific cytotoxic compounds D Dose-Response Analysis (IC50/EC50 Determination) C->D E Orthogonal Assays (Different technology or format) D->E F Selectivity & Counter-Screens E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Models H->I J Preclinical Candidate

Caption: A generalized screening cascade for novel primary amines.

Chapter 2: Primary Screening: The First Look at Biological Activity

The initial step in any screening campaign is to assess the general biological activity of the novel primary amines. A crucial component of this is evaluating cytotoxicity.

Cytotoxicity Assays: The Essential First Filter

Cytotoxicity assays are fundamental in early drug discovery to identify compounds that induce cell damage or death.[7] A compound that is highly cytotoxic may be a candidate for an oncology therapeutic, but for most other indications, cytotoxicity is an undesirable off-target effect.[8] Therefore, running a cytotoxicity assay upfront allows for the early deselection of compounds that are non-specifically killing cells, saving valuable resources.[9]

There are numerous methods to assess cytotoxicity, each with its own advantages and disadvantages. Common assays measure metabolic activity, membrane integrity, or apoptosis.[10]

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Inexpensive, well-established, suitable for HTS.Can be affected by compounds that interfere with cellular metabolism.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.Highly sensitive, rapid, suitable for HTS.More expensive than MTT, can be affected by compounds that modulate ATP levels.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Direct measure of cell death, non-lytic.Less sensitive for early-stage apoptosis.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Simple, inexpensive.Low-throughput, subjective.[9]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of novel primary amines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cell line appropriate for the therapeutic area (e.g., HEK293 for general toxicity, a cancer cell line for oncology).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Novel primary amine compounds dissolved in DMSO.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multi-channel pipette and plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel primary amines in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic compound).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Chapter 3: Target-Based Screening Strategies

For many drug discovery programs, the goal is to identify compounds that interact with a specific biological target, such as a receptor or an enzyme. Primary amines are common ligands for G protein-coupled receptors (GPCRs) and substrates or inhibitors for various enzymes.[1][11]

Receptor-Ligand Binding Assays

These assays are used to identify and characterize the interaction between a ligand (the novel primary amine) and a receptor.[12][13] They are crucial for determining the binding affinity of a compound for its target.[14]

A common format is the competitive binding assay, where the novel compound's ability to displace a known, labeled ligand (often a radioligand) from the receptor is measured.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A known radioligand for the target receptor (e.g., [3H]-dopamine for dopamine receptors).

  • Novel primary amine compounds at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the novel primary amine compound at varying concentrations.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The ability of the novel primary amine to inhibit the binding of the radioligand is used to calculate its inhibition constant (Ki), a measure of its binding affinity.

Enzyme Inhibition Assays

Many primary amines are designed to inhibit the activity of specific enzymes, such as monoamine oxidases (MAOs) in the context of neurodegenerative diseases.[1] Enzyme inhibition assays are designed to measure the effect of a compound on the rate of an enzymatic reaction.[15]

These assays can be continuous, where the reaction is monitored in real-time, or stopped-time, where the reaction is allowed to proceed for a set time before being stopped and the product measured.[15]

Experimental Protocol: Generic Fluorogenic Enzyme Inhibition Assay

This protocol describes a general method for an enzyme inhibition assay using a fluorogenic substrate.

Materials:

  • Purified enzyme of interest.

  • A fluorogenic substrate that produces a fluorescent product upon enzymatic cleavage.

  • Novel primary amine compounds at various concentrations.

  • Assay buffer.

  • 96- or 384-well black plates.

  • A fluorescence plate reader.

Procedure:

  • Compound Pre-incubation: In the wells of the plate, add the enzyme and the novel primary amine at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic or Endpoint Reading: Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different concentrations of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Chapter 4: From Hit to Lead: Optimizing Promising Candidates

A "hit" from a primary screen is a compound that shows the desired activity but is typically far from being a drug. The hit-to-lead (H2L) process is a critical phase in drug discovery where initial hits are optimized to improve their potency, selectivity, and drug-like properties.[16] This iterative process involves close collaboration between medicinal chemists and biologists.

The primary goals of the H2L phase include:

  • Improving Potency: Modifying the chemical structure of the hit to enhance its interaction with the target, thereby increasing its biological activity.[16]

  • Enhancing Selectivity: Ensuring the compound interacts specifically with the intended target and not with other related or unrelated targets to minimize off-target effects.[16]

  • Optimizing ADME Properties: Improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound to ensure it can reach its target in the body and have a suitable duration of action.[17]

  • Reducing Toxicity: Modifying the compound to eliminate or reduce any observed cytotoxicity or other toxic liabilities.

This process often involves the synthesis and testing of numerous analogs of the initial hit to build a structure-activity relationship (SAR).

Below is a diagram illustrating the iterative nature of the hit-to-lead optimization process.

Hit_to_Lead A Initial Hit from Primary Screen B Synthesis of Analogs A->B Design C Biological Evaluation (Potency, Selectivity) B->C Test D ADME/Tox Profiling E Data Analysis & SAR C->E D->E E->B Iterate F Lead Candidate E->F Meets Criteria

Caption: The iterative cycle of hit-to-lead optimization.

Chapter 5: Data Analysis and Interpretation in High-Throughput Screening

High-throughput screening (HTS) generates vast amounts of data, and rigorous data analysis is essential to extract meaningful results and make informed decisions.[6][18] The primary goals of HTS data analysis are to identify "hits" with high confidence, eliminate false positives and false negatives, and ensure the data is of high quality.[19]

Key steps in HTS data analysis include:

  • Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variations. This is typically done using positive and negative controls on each plate.

  • Quality Control: Statistical parameters such as the Z'-factor and signal-to-background ratio are calculated for each plate to ensure the assay is robust and the data is reliable.

  • Hit Identification: A "hit" is defined as a compound that produces a response above a certain threshold. This threshold is often set based on the standard deviation of the negative controls (e.g., >3 standard deviations).

  • Dose-Response Analysis: For confirmed hits, dose-response curves are generated by plotting the compound's activity against its concentration. From these curves, key parameters like the IC50 (for inhibitors) or EC50 (for activators) are calculated.

The following table shows example data from a primary screen and subsequent dose-response analysis for a set of novel primary amines.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cytotoxicity (IC50 in µM)
PA-00185.20.5> 50
PA-00215.6> 50> 50
PA-00392.10.21.2
PA-00455.88.9> 50

In this example, PA-001 and PA-003 would be considered strong hits from the primary screen. However, upon further analysis, PA-003 is found to be cytotoxic at a concentration close to its active concentration, making it a less desirable candidate. PA-001, being potent and non-toxic, would be prioritized for further investigation.

Chapter 6: In Vivo Efficacy Models: The Bridge to Clinical Relevance

While in vitro assays are essential for initial screening and optimization, they cannot fully replicate the complex biological environment of a living organism. Therefore, promising lead compounds must eventually be tested in in vivo animal models to assess their efficacy and safety.[20]

The choice of animal model is critical and depends on the disease being studied.[21] These models are used to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the lead compound.[22] For example, a novel primary amine targeting a neurological disorder might be tested in a rodent model of that disease to see if it can reverse or slow disease progression.[23]

Successful in vivo studies provide the crucial evidence needed to advance a compound into preclinical development and, ultimately, human clinical trials.

Conclusion

The biological activity screening of novel primary amines is a systematic and data-driven process that is fundamental to modern drug discovery. By designing a robust screening cascade that incorporates a tiered approach of primary, secondary, and in vivo assays, researchers can efficiently identify and optimize promising new therapeutic agents. A thorough understanding of the principles behind each assay, coupled with rigorous data analysis, is essential for navigating the path from a newly synthesized molecule to a potential life-changing medicine.

References

  • Application Notes and Protocols for High-Throughput Screening Assays Involving Primary Amines - Benchchem.
  • High throughput screening techniques in the pharmaceutical industry - YouTube.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess | Request PDF - ResearchGate.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH.
  • High-throughput screening - Wikipedia.
  • Synthesis and Biological Activities of Novel Amine-Derived Bis-Azoles as Potential Antibacterial and Antifungal Agents - PubMed.
  • High-Throughput Screening - Sigma-Aldrich.
  • Receptor-Ligand Binding Assays - Revvity.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI.
  • Prodrugs for Amines - PMC - NIH.
  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties - PMC.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Trace amine-associated receptors and their ligands - PMC - NIH.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC - NIH.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF - ResearchGate.
  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC - NIH.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - MDPI.
  • Custom Amine Synthesis Services - BOC Sciences.
  • Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry.
  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings - PNAS.
  • Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library.
  • Receptor–ligand binding assays: Technologies and Applications | Request PDF - ResearchGate.
  • Quick and broad amine synthesis clears easier path to drug compounds | C&EN Global Enterprise - ACS Publications.
  • Cytotoxicity assays - Sigma-Aldrich.
  • Long-Term Co-Exposure to Nanopolystyrene and Heterocyclic Aromatic Amines Induces Neurotoxicity in Zebrafish via the MAPK Pathway | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • About Ligand Binding Assays - Gifford Bioscience.
  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines | Journal of Chemical Information and Modeling - ACS Publications.
  • Preparation and Immune Protective Efficacy Evaluation of PCV2d Cap–COS Bioconjugate Candidate Vaccine.
  • Hit to Lead Assays: Accelerating Early Drug Discovery - BellBrook Labs.
  • Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC.
  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach - YouTube.
  • Receptor-ligand binding assays: technologies and applications - PubMed.
  • in vivo preclinical studies for drug discovery - YouTube.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

Sources

In-Silico Modeling of 1-(1-propylcyclobutyl)methanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of in-silico modeling strategies for the exploration of 1-(1-propylcyclobutyl)methanamine derivatives. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the application of computational techniques, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, to accelerate the discovery and optimization of novel therapeutic agents based on this scaffold. By integrating theoretical principles with practical, step-by-step protocols, this guide serves as a valuable resource for leveraging computational chemistry to navigate the complexities of modern drug design.

Introduction: The Therapeutic Potential of 1-(1-propylcyclobutyl)methanamine Derivatives

The 1-(1-propylcyclobutyl)methanamine scaffold is a unique chemical entity characterized by a cyclobutane ring substituted with both a propyl group and a methanamine group.[1] This structure presents an interesting combination of a strained cyclobutyl ring, which can influence conformational rigidity, and a flexible propyl-methanamine side chain that can explore various interaction spaces within a biological target. The amine group provides a key site for hydrogen bonding, a critical interaction in many drug-receptor binding events.[1] Derivatives of similar cycloalkylamine structures have shown promise as inhibitors of serotonin, norepinephrine, and dopamine transporters, suggesting potential applications in treating major depressive disorder.

In-silico modeling, also known as computer-aided drug design (CADD), offers a powerful suite of tools to efficiently explore the therapeutic potential of 1-(1-propylcyclobutyl)methanamine derivatives.[2][3] By employing computational methods, researchers can predict how these molecules will interact with their biological targets, estimate their pharmacological properties, and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.[2]

Foundational In-Silico Strategies: A Multi-faceted Approach

A robust in-silico evaluation of 1-(1-propylcyclobutyl)methanamine derivatives requires a multi-pronged approach that integrates various computational techniques. This workflow can be visualized as a funnel, starting with high-throughput methods to screen large virtual libraries and progressively using more computationally intensive and accurate methods to refine a smaller set of promising candidates.

G cluster_0 High-Throughput Virtual Screening cluster_1 Lead Refinement & Optimization cluster_2 Pre-clinical Profiling cluster_3 Candidate Selection Virtual_Library Virtual Library of Derivatives Molecular_Docking Molecular Docking Virtual_Library->Molecular_Docking Initial Prioritization MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Binding Stability Analysis QSAR_Modeling QSAR Modeling Molecular_Docking->QSAR_Modeling Descriptor Calculation ADMET_Prediction ADMET Prediction MD_Simulations->ADMET_Prediction QSAR_Modeling->ADMET_Prediction Lead_Candidates Optimized Lead Candidates ADMET_Prediction->Lead_Candidates G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT/NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis

Figure 2: A schematic workflow for performing molecular dynamics simulations of a ligand-protein complex.

QSAR Modeling: Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [4][5]For 1-(1-propylcyclobutyl)methanamine derivatives, QSAR models can be developed to predict the activity of untested compounds and guide the design of new derivatives with improved potency. [4]

Rationale and Experimental Choices

The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities. [6]A variety of molecular descriptors, such as physicochemical properties, topological indices, and 3D descriptors, are used to represent the chemical structures. Machine learning algorithms, including multiple linear regression, partial least squares, and random forest, are commonly employed to build the QSAR model. [7]

Step-by-Step Protocol for QSAR Modeling
  • Data Collection and Curation:

    • Compile a dataset of 1-(1-propylcyclobutyl)methanamine derivatives with their corresponding biological activities (e.g., IC50 values).

    • Curate the dataset to remove any inconsistencies or errors.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset.

  • Model Building and Validation:

    • Split the dataset into training and test sets.

    • Use the training set to build the QSAR model with a suitable machine learning algorithm.

    • Validate the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Model Application:

    • Use the validated QSAR model to predict the activity of new, virtual derivatives.

ADMET Prediction: Assessing Drug-like Properties

In addition to biological activity, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In-silico ADMET prediction models can provide early warnings of potential liabilities, saving time and resources in the drug development process. [8]

Rationale and Experimental Choices

A variety of computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and ADMET-AI. [9][10]These tools use a combination of QSAR models and rule-based systems to predict a wide range of ADMET properties, including solubility, permeability, metabolic stability, and potential toxicities. [11]

Key ADMET Properties to Evaluate
  • Absorption: Lipophilicity (logP), aqueous solubility, and intestinal absorption.

  • Distribution: Plasma protein binding and blood-brain barrier permeability.

  • Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

  • Excretion: Renal clearance.

  • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, and hepatotoxicity.

Data Presentation: ADMET Profile of Lead Candidates
PropertyCompound XCompound YDesirable Range
logP2.93.6< 5
SolubilityHighModerateHigh
BBB PermeabilityYesNoTarget Dependent
CYP2D6 InhibitionNoYesNo
hERG InhibitionNoNoNo

Table 2: Example of an in-silico ADMET profile for lead candidates.

Conclusion: Integrating In-Silico Modeling for Accelerated Drug Discovery

The in-silico modeling strategies outlined in this guide provide a powerful framework for the systematic exploration of 1-(1-propylcyclobutyl)methanamine derivatives. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this promising scaffold, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery and development of novel therapeutics. The iterative application of these computational techniques, in close collaboration with experimental validation, is key to navigating the complex landscape of modern drug discovery.

References

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]

  • Zheng, F., et al. (2023). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

  • Verma, J., et al. (2010). 3D-QSAR in drug design--a review. PubMed. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • BV-BRC. Small Molecule Ligand Docking Service. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • NIH. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. [Link]

  • Rowan Scientific. ADMET Prediction. [Link]

  • NIH. (2022). Quantitative structure–activity relationship-based computational approaches. [Link]

  • Learn Molecular Dynamics. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Bonvin Lab. Small molecule docking. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Virtual Drug Design Simulations. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

  • Science Publishing Group. (2019). A Concise Review on the Significance of QSAR in Drug Design. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • LigParGen Server. NAMD Protein Ligand Complex Simulations. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • arXiv. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]

  • PeerJ. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

Sources

Target Identification Strategies for Cyclobutane-Containing Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclobutane rings into small molecule ligands is a high-value strategy in modern medicinal chemistry, offering a "Goldilocks" solution between the rigidity of aromatic systems and the flexibility of alkyl chains. However, the unique "puckered" geometry of cyclobutane (bond angles ~88°) creates distinct vectors for substituents that can dramatically alter binding selectivity. This guide addresses the critical challenge of target deconvolution —identifying the precise biological macromolecules that bind these specialized ligands. We move beyond standard screening to integrate chemoproteomic profiling, photoaffinity labeling, and computational modeling tailored specifically for the cyclobutane pharmacophore.

Part 1: The Pharmacophore Logic – "Escape from Flatland"

Before identifying the target, one must understand why the target binds. Cyclobutane is not merely a spacer; it is a conformational lock.

The Puckering Effect and Vector Analysis

Unlike planar benzene rings or rigid cyclopropanes, cyclobutane exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This pucker (typically ~25-35°) allows substituents to adopt pseudo-axial or pseudo-equatorial positions.

  • Metabolic Blocking: Replacing a flexible alkyl chain with a cyclobutane ring increases fraction sp3 (Fsp3) character, often improving solubility while blocking metabolic hotspots (e.g., preventing rapid oxidation of methylene groups).

  • Vector Fidelity: When replacing a phenyl ring, a 1,3-disubstituted cyclobutane provides a shorter distance between substituents (approx. 5.0 Å vs. 5.8 Å for para-phenyl) and a distinct exit vector angle. This is critical for targets like GABA receptors or monoamine transporters , where subtle spatial shifts dictate agonist vs. antagonist activity.

Part 2: Computational Target Prediction (In Silico)

Traditional docking often fails with cyclobutanes if the force field does not account for the ring inversion energy barrier (~1.5 kcal/mol).

Dynamic Docking Protocols

Static docking assumes a fixed ring conformation. For cyclobutane ligands, use Ensemble Docking :

  • Conformer Generation: Generate low-energy puckered conformers using QM-based methods (e.g., DFT at B3LYP/6-31G* level) rather than standard molecular mechanics.

  • Pharmacophore Mapping: Map the substituent vectors of the cyclobutane ligand against known active ligands in the PDB.

  • Molecular Dynamics (MD): Run short MD simulations (10-50 ns) to verify if the protein pocket induces a ring inversion or if the ligand locks the protein in a specific state.

Part 3: Chemoproteomic Target Deconvolution

When a cyclobutane-containing hit is identified from a phenotypic screen, two primary "wet-lab" workflows are validated for target identification: Thermal Proteome Profiling (TPP) and Photoaffinity Labeling (PAL) .

Workflow Visualization

TargetDeconvolution cluster_Methods Deconvolution Methods Hit Phenotypic Hit (Cyclobutane Ligand) Design Probe Design (SAR Analysis) Hit->Design TPP Thermal Proteome Profiling (TPP) Design->TPP Unmodified PAL Photoaffinity Labeling (PAL) Design->PAL Alkyne/Diazirine Tag MS LC-MS/MS Quantification TPP->MS Tm Shift PAL->MS Covalent Adduct Validation Target Validation (Knockdown/Overexpression) MS->Validation

Figure 1: Integrated workflow for identifying biological targets of cyclobutane-containing small molecules.

Thermal Proteome Profiling (TPP)

TPP is the gold standard because it requires no chemical modification of the ligand, preserving the delicate steric profile of the cyclobutane ring.

  • Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (

    
    ) higher.
    
  • Relevance to Cyclobutanes: Since cyclobutanes often fill hydrophobic pockets with high specificity, the thermal shift is typically pronounced (

    
    C).
    
Photoaffinity Labeling (PAL)

If TPP fails (e.g., for membrane proteins or low-abundance targets), PAL is required.

  • The Probe: Attach a "minimalist" linker containing a diazirine (photoreactive) and an alkyne (click handle) to a solvent-exposed region of the cyclobutane scaffold.

  • Caution: Ensure the tag does not disrupt the puckered geometry. Verify binding affinity (

    
    ) of the probe vs. parent molecule before irradiation.
    

Part 4: Validated Targets & Case Studies

DNA as a Target: Carboplatin
  • Ligand: 1,1-cyclobutanedicarboxylate (CBDCA).

  • Mechanism: The cyclobutane ring acts as a leaving group "brake." Unlike the rapid hydrolysis of cisplatin, the stable cyclobutane ring slows the aquation rate, reducing nephrotoxicity while maintaining DNA cross-linking capability.

  • Target: N7 position of guanine bases in DNA.

Protein Transporters: Sibutramine
  • Ligand: Cyclobutanemethanamine derivative.

  • Target: Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Insight: The cyclobutane ring provides a bulky, lipophilic anchor that locks the amine in a conformation favorable for blocking the reuptake channel, distinct from linear alkyl analogs.

Peptidomimetics: Cyclobutane Amino Acids (CBAAs)[1]
  • Application: Incorporation of CBAAs into peptide backbones.[1][2]

  • Target: GPCRs (e.g., NPY receptors).

  • Mechanism: The ring restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, forcing the peptide into a specific secondary structure (e.g.,
    
    
    -turn) required for receptor activation.

Part 5: Experimental Protocols

Protocol A: Thermal Proteome Profiling (Cell Lysate)

Objective: Identify targets by detecting ligand-induced thermal stabilization.

Materials:

  • Cell lysate (1 mg/mL protein concentration)

  • Cyclobutane ligand (10 mM DMSO stock)

  • Quantitative Mass Spectrometer (e.g., Orbitrap)

  • TMT (Tandem Mass Tag) Reagents

Step-by-Step Workflow:

  • Lysate Preparation:

    • Harvest

      
       cells. Wash with PBS.
      
    • Lyse in non-denaturing buffer (PBS + protease inhibitors).

    • Centrifuge at 100,000 x g for 20 min to remove debris.

  • Compound Incubation:

    • Divide lysate into two aliquots: Vehicle (DMSO) and Treated (20

      
      M ligand).
      
    • Incubate for 30 mins at 25°C.

  • Thermal Challenge:

    • Aliquot each group into 10 PCR tubes.

    • Heat treat at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C for 3 minutes.

    • Incubate at RT for 3 mins.

  • Protein Extraction:

    • Add NP-40 (0.4% final) to solubilize aggregates.

    • Centrifuge at 100,000 x g for 20 mins. Collect supernatant (soluble fraction).

  • Digestion & Labeling:

    • Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.

    • Label peptides with TMT-10plex reagents (each temperature point gets a unique tag).

  • LC-MS/MS Analysis:

    • Combine samples and analyze via high-resolution MS.

    • Data Analysis: Plot relative abundance vs. Temperature. Look for proteins where the melting curve shifts to the right (higher

      
      ) in the treated sample.
      
Protocol B: Data Visualization (Melting Curves)

TPP_Logic cluster_Graph TPP Melting Curve Shift Unbound Vehicle Control (Lower Tm) Comparison Delta Tm > 2°C = Potential Target Unbound->Comparison Baseline Bound Ligand Bound (Stabilized, Higher Tm) Bound->Comparison Shift

Figure 2: Logic flow for interpreting Thermal Proteome Profiling data. A rightward shift signifies target engagement.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2022). Discusses the "puckered" structure and metabolic stability advantages.[3][4]

  • Thermal Proteome Profiling for Drug Target Identification. Nature Protocols. (2020). Comprehensive protocol for TPP in live cells and lysates.

  • Photoaffinity Labeling in Target Identification. Journal of Medicinal Chemistry. (2018). Strategies for diazirine probe design.

  • Mechanism of Action of Carboplatin. Chemical Reviews. (2010). Detailed analysis of the cyclobutane-1,1-dicarboxylate hydrolysis and DNA binding kinetics.

  • Sibutramine Pharmacology. Nature Reviews Drug Discovery. Overview of monoamine reuptake inhibitors containing cyclobutane rings.

Sources

Advanced Cyclobutane Scaffolds in Medicinal Chemistry: Structural Logic and Synthetic Utility

[1]

Executive Summary: The "Goldilocks" Ring

In the modern pursuit of "escaping from flatland"—the movement to increase fraction sp³ (

For the medicinal chemist, the cyclobutane ring is not merely a spacer; it is a programmable structural element . It offers defined exit vectors (cis/trans isomerism), metabolic resilience compared to gem-dimethyl groups, and a unique "puckered" conformation that can critically influence ligand-target binding kinetics.[1]

This guide analyzes the structural physics, synthetic accessibility, and medicinal utility of cyclobutane scaffolds, grounded in recent FDA approvals and advanced synthetic methodologies.

Structural & Physicochemical Logic[2]

The "Pucker" and Conformational Bias

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a distinct "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.

  • Bond Angles:

    
     (deviating from the ideal 
    
    
    planar square).
  • Pucker Angle:

    
     deviation from planarity.[1]
    
  • Inversion Barrier: Low (

    
     kcal/mol), allowing rapid equilibration at room temperature unless substituted.
    

Medicinal Implication: Substituents on a cyclobutane ring are not static.[2][3][4] However, 1,3-disubstitution can "lock" the ring into a specific conformation, creating a rigid vector that directs pharmacophores with high precision. This is the structural causality behind its use in modern kinase inhibitors.

Comparative Properties Table
PropertyCyclopropaneCyclobutane CyclopentaneGem-Dimethyl (Acyclic)
Hybridization

(Banana bonds)

(Strained)

(Normal)

Strain Energy 27.5 kcal/mol26.3 kcal/mol 6.2 kcal/mol~0 kcal/mol
Metabolic Stability Low (Ring opening/Oxidation)High (Kinetically stable) ModerateLow (Methyl oxidation)
Exit Vector Angle

(Rigid)
Variable (Pucker-dependent) FlexibleFlexible
Lipophilicity (LogP) LowModerate HighHigh

Synthetic Methodologies

Accessing cyclobutane scaffolds has historically been challenging, often relying on harsh conditions. Modern photochemistry has revolutionized this field.

The Standard: [2+2] Photocycloaddition

The most robust method for constructing the cyclobutane core is the [2+2] photocycloaddition.[5] Unlike thermal methods, which are forbidden by orbital symmetry rules (Woodward-Hoffmann), photochemical excitation allows the HOMO of an excited alkene to interact with the LUMO of a ground-state alkene.[1]

Mechanistic Pathway (Graphviz)[1]

PhotocycloadditionStartGround State Alkene(S0)ExcitationUV/Visible LightExcitation (hν)Start->ExcitationSingletExcited Singlet(S1)Excitation->SingletISCIntersystem Crossing(ISC)Singlet->ISCSensitizerComplexExciplex FormationSinglet->ComplexDirectTripletExcited Triplet(T1)ISC->TripletTriplet->ComplexDiradical1,4-DiradicalIntermediateComplex->DiradicalProductCyclobutaneProductDiradical->ProductRing Closure

Figure 1: Mechanistic flow of [2+2] photocycloaddition.[1] Modern protocols often utilize triplet sensitizers (e.g., Iridium or Thioxanthone) to access the T1 state, avoiding competitive side reactions.

Detailed Protocol: Visible-Light Mediated Synthesis

Context: Synthesis of a 1,2-disubstituted cyclobutane building block using a flow-chemistry approach for scalability.

Reagents:

  • Substrate: 4-Fluorostyrene (1.0 equiv)[1]

  • Partner: Maleimide (1.0 equiv)[1]

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1]

  • Solvent: Acetonitrile (degassed)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-fluorostyrene (10 mmol) and maleimide (10 mmol) in degassed acetonitrile (0.1 M concentration). Add the Iridium photocatalyst (0.1 mmol).

  • Setup: Load the solution into a PFA tubing reactor coil wrapped around a 450 nm (Blue) LED light source. Ensure the setup is cooled to maintain 25°C (fan cooling).

  • Irradiation: Pump the solution through the reactor with a residence time of 30 minutes. The blue light excites the catalyst, which transfers energy to the maleimide (triplet sensitization).

  • Workup: Collect the effluent. Remove solvent in vacuo.

  • Purification: The crude residue is purified via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify structure via ¹H-NMR. Look for the characteristic cyclobutane methine protons (typically

    
     3.0–4.0 ppm) and the disappearance of alkene signals.
    

Self-Validating Check: If the reaction mixture turns dark brown or precipitates, the concentration is likely too high, leading to polymerization. Dilute to 0.05 M and repeat.

Medicinal Chemistry Utility

Bioisosterism: The Gem-Dimethyl Replacement

A common metabolic liability in lead optimization is the gem-dimethyl group.[1] The methyl groups are prone to CYP450-mediated oxidation (hydroxylation).[1]

  • Strategy: Replace the gem-dimethyl with a cyclobutane ring.[1]

  • Rationale: The C-H bonds in cyclobutane have higher

    
    -character (due to ring strain/hybridization) compared to acyclic alkyl chains.[1] Higher 
    
    
    -character correlates with stronger C-H bonds, making them less susceptible to Hydrogen Atom Transfer (HAT) radical oxidation mechanisms.[1]

Case Example (MCHR1 Inhibitors): In the optimization of Melanin-Concentrating Hormone Receptor 1 (MCHR1) inhibitors, replacing a gem-dimethyl linker with a cyclobutane improved metabolic half-life (

1
Case Study: Abrocitinib (Cibinqo)

Drug: Abrocitinib (Pfizer) Indication: Atopic Dermatitis Target: JAK1 Selective Inhibitor[1]

Structural Analysis: Abrocitinib features a cis-1,3-disubstituted cyclobutane core that links a pyrrolopyrimidine scaffold to a sulfonamide tail.[1]

  • Why Cyclobutane?

    • Selectivity: The rigid cyclobutane holds the sulfonamide in a precise vector to interact with the JAK1 solvent front, differentiating it from JAK2/3.

    • Solubility: The

      
      -rich core disrupts planarity (unlike a phenyl linker), improving aqueous solubility—a critical parameter for a high-dose oral drug.[1]
      
    • Stereochemistry: The cis isomer was significantly more potent than the trans isomer, proving the necessity of the "puckered" directional lock.

Comparison with Non-Cyclobutane Drugs:

  • Tofacitinib: Uses a piperidine ring.

  • Baricitinib: Uses an azetidine ring.

  • Abrocitinib:[2][6][7] Uses a cyclobutane ring.[2][3][4][8][9][10] This progression illustrates the industry's move toward smaller, tuned aliphatic rings to optimize the "ligand efficiency" (LE) and "lipophilic ligand efficiency" (LLE).

Decision Framework

When should a medicinal chemist deploy a cyclobutane scaffold?

DecisionTreeStartLead Optimization ChallengeMetabolicProblem: Metabolic Instability(e.g., rapid oxidation)Start->MetabolicSolubilityProblem: Poor Solubility(Flat molecule)Start->SolubilityPotencyProblem: Low Potency/Selectivity(Flexible linker)Start->PotencySoln1Replace gem-dimethylwith CyclobutaneMetabolic->Soln1Increase C-H bond strengthSoln2Replace Phenyl/Arylwith CyclobutaneSolubility->Soln2Increase Fsp3Soln3Use 1,3-disubstituted Cyclobutaneto lock vectorPotency->Soln3Reduce conformational entropy

Figure 2: Strategic decision tree for incorporating cyclobutane scaffolds during Lead Optimization.[1]

References

  • Abrocitinib Approval & Structure

    • Title: FDA approves abrocitinib for adults with refractory, moderate-to-severe atopic dermatitis.[1]

    • Source: Pfizer Press Release / FDA.gov[1]

    • URL:[Link][1]

  • Cyclobutane in Drug Design (Review)

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][4]

    • Source: ChemMedChem.[9]

    • URL:[Link]

  • Photocycloaddition Protocols

    • Title: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions.
    • Source: Chemical Reviews.
    • URL:[Link][1]

  • Metabolic Stability (MCHR1 Example)

    • Title: Discovery of BMS-814580, a Potent and Selective Melanin Concentrating Hormone Receptor 1 (MCHR1) Antagonist.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Structural Properties (Puckering)

    • Title: The Molecular Structure of Cyclobutane.[10]

    • Source: Journal of Chemical Physics.[10]

    • URL:[Link][1]

The Cyclobutane Moiety: A Strategic Asset in Receptor Binding and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry.[1][2][3] Its unique three-dimensional puckered structure offers a strategic advantage in the design of novel therapeutics by providing a means to rigidly constrain molecular conformations, explore novel binding interactions, and enhance pharmacokinetic properties.[1][2][4][5] This guide provides an in-depth technical exploration of the multifaceted role of the cyclobutane moiety in receptor binding. We will delve into the fundamental principles governing its utility, from its distinct conformational properties to its application as a bioisosteric replacement and a tool for navigating hydrophobic pockets. Furthermore, this document will furnish detailed experimental and computational protocols to empower researchers to effectively investigate and leverage the cyclobutane scaffold in their drug discovery endeavors.

The Cyclobutane Advantage: Unveiling the Structural and Physicochemical Rationale

The strategic incorporation of a cyclobutane ring into a drug candidate is not a matter of arbitrary substitution but a deliberate design choice rooted in its unique stereoelectronic properties. Understanding these foundational principles is paramount to harnessing its full potential.

Conformational Rigidity: A Double-Edged Sword

Unlike its more flexible acyclic or larger cycloalkane counterparts, the cyclobutane ring possesses a significantly restricted conformational landscape.[5] Due to substantial angle and torsional strain, it adopts a non-planar, puckered or "butterfly" conformation.[6][7] This inherent rigidity can be a powerful tool for medicinal chemists. By locking a flexible ligand into a specific bioactive conformation, the entropic penalty of binding to a receptor is minimized, which can lead to a significant increase in binding affinity.[1][4]

However, this rigidity also necessitates precise stereochemical control during synthesis. The cis and trans isomers of a substituted cyclobutane can present vastly different vectors for their substituents, leading to dramatically different interactions with a target receptor.

A Unique Three-Dimensional Scaffold

The puckered nature of the cyclobutane ring provides a three-dimensional arrangement of substituents that is distinct from planar aromatic rings or linear alkyl chains.[1][2] This three-dimensionality can be exploited to:

  • Orient pharmacophores in novel vectors: The specific bond angles and dihedral angles of the cyclobutane ring can position key functional groups in regions of a receptor's binding pocket that are inaccessible to more conventional scaffolds.[1][3]

  • Fill hydrophobic pockets: The carbon framework of the cyclobutane ring can effectively occupy hydrophobic cavities within a receptor, contributing to favorable van der Waals interactions and increasing ligand efficiency.[1][3]

  • Serve as a bioisostere: The cyclobutane moiety can act as a non-planar bioisostere for other groups, such as gem-dimethyl groups or even phenyl rings, while offering improved physicochemical properties like increased solubility and metabolic stability.[1][4]

Physicochemical Properties and Metabolic Stability

The introduction of a cyclobutane ring can favorably modulate the physicochemical properties of a drug candidate. Compared to aromatic rings, saturated carbocycles like cyclobutane can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and reduced promiscuity.[4] Furthermore, the cyclobutane core is generally more resistant to metabolic degradation than linear alkyl chains or certain aromatic systems, which can lead to an improved pharmacokinetic profile.[1][4][8]

Investigating Cyclobutane-Receptor Interactions: A Methodological Guide

A multi-pronged approach combining experimental and computational techniques is essential to fully elucidate the role of a cyclobutane moiety in receptor binding.

Experimental Approaches

X-ray crystallography provides unparalleled atomic-level insight into how a cyclobutane-containing ligand interacts with its target receptor.[1][2][9][10]

Experimental Protocol: Protein-Ligand Complex Crystallization and Structure Determination

  • Protein Expression and Purification: Obtain a highly pure and homogenous protein sample (>95% purity as assessed by SDS-PAGE and size-exclusion chromatography).[10]

  • Ligand Preparation: Synthesize and purify the cyclobutane-containing ligand, ensuring high purity and correct stereochemistry.

  • Crystallization Screening:

    • Co-crystallization: Mix the protein and ligand in a suitable molar excess of the ligand and screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using vapor diffusion (hanging or sitting drop) or microbatch methods.[2][10]

    • Soaking: If apo-protein crystals are available, soak them in a solution containing the cyclobutane ligand.[2]

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.[10]

  • X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect a complete diffraction dataset.[1][10]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.[1][9][10]

    • If a homologous structure is available, use molecular replacement to solve the phase problem.[10]

    • Build the atomic model of the protein-ligand complex into the electron density map using software like Coot.[10]

    • Refine the model against the experimental data to optimize the fit and geometry.[9][10]

  • Validation: Assess the quality of the final model using tools like MolProbity to check for geometric outliers and steric clashes.[9]

Causality Behind Experimental Choices: High protein purity is critical to forming well-ordered crystals. Screening a wide range of conditions is necessary as crystallization is an empirical process. Cryo-protection prevents ice crystal formation during freezing, which would destroy the crystal lattice. Synchrotron sources provide the high-intensity X-rays needed to obtain high-resolution diffraction data from protein crystals.

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[7][11][12]

Experimental Protocol: Characterizing Protein-Ligand Binding with ITC

  • Sample Preparation:

    • Dialyze both the protein and the cyclobutane-containing ligand into the same buffer to minimize buffer mismatch effects.[11]

    • Degas the solutions to prevent air bubbles in the calorimeter cell.[11]

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[7]

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of injections of the ligand into the protein solution. The instrument measures the heat released or absorbed during each injection.[13]

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.[7]

Causality Behind Experimental Choices: Dialysis into the same buffer is crucial to avoid large heats of dilution that can mask the binding signal. Degassing prevents the formation of bubbles that interfere with the sensitive heat measurements. The choice of concentrations should be guided by the expected Kd to ensure a sigmoidal binding isotherm for accurate fitting.

NMR spectroscopy provides valuable information about protein-ligand interactions in solution, including identifying the binding interface and characterizing conformational changes.[14][15][16][17]

Experimental Protocol: Mapping the Binding Site using 2D ¹H-¹⁵N HSQC

  • Sample Preparation:

    • Produce ¹⁵N-labeled protein using appropriate bacterial expression systems and minimal media.

    • Purify the labeled protein and exchange it into a suitable NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as a "fingerprint" of the protein backbone.[17]

    • Titrate increasing amounts of the unlabeled cyclobutane-containing ligand into the protein sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify amides whose peaks show significant chemical shift perturbations (CSPs) upon ligand binding.[16]

    • Map the perturbed residues onto the protein structure to identify the binding site.

Causality Behind Experimental Choices: ¹⁵N-labeling allows for the specific observation of the protein's backbone amide signals, reducing spectral complexity. The HSQC experiment is highly sensitive to changes in the chemical environment of the backbone amides, making it an excellent tool for detecting ligand binding. Titration allows for the determination of binding affinity from the CSP data.

Computational Approaches

Computational modeling is an indispensable tool for predicting and rationalizing the binding of cyclobutane-containing ligands to their receptors.

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity.[18][19][20][21]

Computational Protocol: Docking a Cyclobutane Ligand

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules, co-factors, and other non-essential molecules.[18]

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues.[18]

  • Ligand Preparation:

    • Generate a 3D structure of the cyclobutane-containing ligand.

    • Assign correct atom types and charges.

    • Explore the conformational space of the ligand, paying close attention to the puckering of the cyclobutane ring.

  • Docking Simulation:

    • Define the binding site on the receptor (the "docking box").[20]

    • Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate a series of possible binding poses.[20]

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and rank them based on the scoring function.

    • Visually inspect the top-ranked poses to assess their plausibility and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Causality Behind Computational Choices: Proper preparation of the receptor and ligand is crucial for accurate docking results. Defining a specific binding site focuses the search and improves efficiency. The choice of docking algorithm and scoring function can influence the outcome, so it is often advisable to use multiple methods for cross-validation.

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of binding stability and the characterization of conformational changes.[6][22][23][24][25]

Computational Protocol: Simulating a Protein-Cyclobutane Ligand Complex

  • System Setup:

    • Start with a docked pose of the cyclobutane ligand in the receptor.

    • Place the complex in a simulation box filled with explicit water molecules.[6]

    • Add counter-ions to neutralize the system.[6]

  • Force Field Parameterization:

    • Assign appropriate force field parameters for the protein, water, and ions.

    • Carefully parameterize the cyclobutane ligand, as standard force fields may not have accurate parameters for strained ring systems.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.[6]

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.[23]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation).

    • Identify persistent interactions between the ligand and the receptor.

    • Characterize conformational changes in the protein and ligand upon binding.

Causality Behind Computational Choices: Explicit water models provide a more realistic representation of the cellular environment. Careful parameterization of the ligand is essential for accurate simulation results. A thorough equilibration protocol ensures that the simulation starts from a stable state. The length of the production run depends on the specific biological question being addressed.

Case Studies: The Cyclobutane Moiety in Action

The successful application of the cyclobutane scaffold in drug discovery is best illustrated through real-world examples.

Drug Candidate/Compound Target Receptor Role of Cyclobutane Moiety Observed Improvement Reference
ARQ092 (Miransertib) AKT1Fills a hydrophobic pocket and orients the benzylic amine for key hydrogen bonds.High enzymatic potency and improved pharmacokinetic profile.[1]
TAK-828F RORγtProvides a rigid linker to minimize entropy loss upon binding.Retained in vitro potency with reduced lipophilicity.[1]
ApoE4 Stabilizer Apolipoprotein E4Fits into a hydrophobic subpocket, enabling structure-based design for potency enhancement.Improved potency through increased van der Waals contacts.[1]
Cannabinoid Receptor 1 (CB1) Agonist CB1Acts as a conformationally restricted isostere for a gem-dimethyl group.Enhanced potency and selectivity over CB2.[16]

Synthesis and Library Design

While a detailed discussion of synthetic methodologies is beyond the scope of this guide, it is crucial to recognize that the accessibility of diverse cyclobutane building blocks is a key enabler for their use in drug discovery.[26] Fragment-based drug discovery (FBDD) campaigns have increasingly incorporated 3D fragments, and the design and synthesis of cyclobutane-based fragment libraries offer a promising avenue for identifying novel starting points for drug development.[4][27][28][29]

Conclusion and Future Perspectives

The cyclobutane moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity and three-dimensional character provides a powerful means to optimize ligand-receptor interactions and improve the overall properties of drug candidates.[5] As our understanding of the subtle interplay between ligand conformation and receptor binding continues to grow, and as synthetic methods for accessing diverse cyclobutane scaffolds become more sophisticated, we can anticipate that this underutilized ring system will play an increasingly prominent role in the design of the next generation of therapeutics. The systematic application of the experimental and computational techniques outlined in this guide will be instrumental in unlocking the full potential of the cyclobutane moiety in receptor binding.

Visualizations

Diagram 1: The Strategic Roles of the Cyclobutane Moiety in Receptor Binding

G cluster_cyclobutane Cyclobutane Moiety cluster_applications Applications in Drug Design cluster_outcomes Improved Drug Properties Cyclobutane Puckered 3D Scaffold Conformational_Restriction Conformational Restriction Cyclobutane->Conformational_Restriction Rigidity Hydrophobic_Pocket Filling Hydrophobic Pockets Cyclobutane->Hydrophobic_Pocket 3D Shape Bioisostere Bioisosteric Replacement Cyclobutane->Bioisostere Size & Shape Metabolic_Stability Improved Metabolic Stability Cyclobutane->Metabolic_Stability Chemical Inertness Increased_Affinity Increased Binding Affinity Conformational_Restriction->Increased_Affinity Hydrophobic_Pocket->Increased_Affinity Enhanced_Selectivity Enhanced Selectivity Bioisostere->Enhanced_Selectivity Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK

Caption: Strategic applications of the cyclobutane moiety.

Diagram 2: Integrated Workflow for Investigating Cyclobutane-Receptor Interactions

G cluster_design Design & Synthesis cluster_experimental Experimental Validation cluster_computational Computational Modeling cluster_optimization Lead Optimization Design Ligand Design & Cyclobutane Synthesis ITC ITC (Binding Thermodynamics) Design->ITC NMR NMR (Binding Site Mapping) Design->NMR Docking Molecular Docking (Pose Prediction) Design->Docking Optimization Structure-Activity Relationship (SAR) & Lead Optimization ITC->Optimization NMR->Optimization XRay X-Ray Crystallography (Binding Mode) XRay->Optimization MD MD Simulations (Binding Dynamics) Docking->MD MD->XRay Optimization->Design Iterative Refinement

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(1-Propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-fidelity protocol for the synthesis of 1-(1-propylcyclobutyl)methanamine .

Critical Scientific Note: Stereochemistry & Structure

Before proceeding, it is imperative to address the stereochemical nature of the target molecule.

  • Target Structure: 1-(1-propylcyclobutyl)methanamine (CAS: 959239-92-0).[1][2]

  • Chirality Analysis: The molecule consists of a cyclobutane ring with a quaternary carbon at position 1, substituted by a propyl group and a methanamine group (

    
    ). Because the two paths around the cyclobutane ring starting from C1 (C1-C2-C3 vs. C1-C4-C3) are identical (unsubstituted methylenes), the molecule possesses a plane of symmetry.
    
  • Interpretation of "Stereoselective": In the context of this achiral target, the requirement for "stereoselectivity" is interpreted as chemoselectivity and regioselectivity —specifically, the challenge of constructing a sterically hindered quaternary center without ring-opening or side-reactions. If the user intended a chiral analog (e.g., 2-substituted cyclobutane), this protocol focuses on the 1,1-disubstitution pattern which is the defining structural challenge.

Executive Summary

Objective: To synthesize 1-(1-propylcyclobutyl)methanamine with >95% purity and high yield. Core Challenge: Construction of the quaternary carbon center on a strained cyclobutane ring. Methodology: This protocol utilizes a Thermodynamically Controlled


-Alkylation  of cyclobutanecarbonitrile followed by a Hydride Reduction . This route is preferred over de novo ring construction (e.g., malonate alkylation) due to higher atom economy and fewer steps.

Reaction Scheme & Logic

The synthesis proceeds in two stages:

  • 
    -Alkylation:  Installation of the propyl group onto cyclobutanecarbonitrile using Lithium Diisopropylamide (LDA) to generate the quaternary center.
    
  • Nitrile Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LAH).

Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Quaternary Center Formation cluster_1 Stage 2: Functional Group Transformation Start Cyclobutanecarbonitrile (Starting Material) Reagent1 LDA, THF, -78°C n-Propyl Iodide Start->Reagent1 Deprotonation Intermediate 1-Propylcyclobutane- carbonitrile (Quaternary Center) Reagent1->Intermediate Alkylation Reagent2 LiAlH4, THF Reflux Intermediate->Reagent2 Reduction Product 1-(1-Propylcyclobutyl)- methanamine (Target) Reagent2->Product Workup

Caption: Two-stage synthetic pathway prioritizing the efficient formation of the steric quaternary center followed by reductive amination.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Propylcyclobutanecarbonitrile

Mechanism: Nucleophilic substitution (


) at the 

-carbon via a lithium enolate. Critical Control Point: Temperature must be maintained at -78°C during enolate formation to prevent self-condensation or ring opening.
Reagents & Stoichiometry
ReagentEquiv.Role
Cyclobutanecarbonitrile1.0Substrate
LDA (2.0 M in THF)1.1Non-nucleophilic Base
n-Propyl Iodide1.2Electrophile
THF (Anhydrous)SolventMedium (0.5 M conc.)
Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert

    
     atmosphere.
    
  • Solvent Prep: Add anhydrous THF to the flask. Cool the system to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 equiv) dropwise via syringe over 15 minutes. Stir for 30 minutes at -78°C.

    • Observation: The solution may turn pale yellow, indicating enolate formation.

  • Alkylation: Add n-Propyl Iodide (1.2 equiv) dropwise.

    • Note: Propyl iodide is preferred over bromide for faster kinetics at low temperatures.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
    , 3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield 1-propylcyclobutanecarbonitrile as a clear oil.

Stage 2: Reduction to 1-(1-Propylcyclobutyl)methanamine

Mechanism: Nucleophilic hydride transfer reducing the nitrile carbon to a primary amine.

Reagents & Stoichiometry
ReagentEquiv.Role
1-Propylcyclobutanecarbonitrile1.0Intermediate

(LAH)
2.0Reducing Agent
THF (Anhydrous)SolventMedium (0.2 M conc.)
Procedure:
  • Setup: Equip a dry 3-neck RBF with a reflux condenser and addition funnel under

    
    .
    
  • LAH Slurry: Charge the flask with LAH (2.0 equiv) and anhydrous THF. Cool to 0°C.[3]

  • Addition: Dissolve the nitrile (from Stage 1) in a minimal amount of THF and add dropwise to the LAH slurry.

    • Caution: Exothermic reaction. Control addition rate to maintain gentle reflux.

  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC or GC-MS for disappearance of the nitrile peak.

  • Fieser Workup (Critical for Safety):

    • Cool the mixture to 0°C.

    • Slowly add x mL water (where x = grams of LAH used).

    • Add x mL 15% NaOH .

    • Add 3x mL water .

    • Result: A granular white precipitate (aluminum salts) forms, which is easily filtered.

  • Isolation: Filter the salts through a Celite pad. Wash the pad with

    
    .[3]
    
  • Drying: Dry the filtrate over

    
     and concentrate.
    
  • Final Purification: The crude amine can be purified by distillation or converted to the hydrochloride salt (HCl in Dioxane) for long-term storage and stability.

Analytical Validation

ParameterExpected Value/SignalMethod
Appearance Colorless liquid (free base) or White solid (HCl salt)Visual
MS (ESI+) [M+H]+ = 128.14 m/zMass Spectrometry
1H NMR

2.60 (s, 2H, -CH2-NH2)
NMR (Diagnostic Peak)
IR Absence of Nitrile stretch (~2240 cm-1)FTIR

Note on "Stereoselectivity": As confirmed by structural analysis, the product is achiral. If optical rotation is observed, it indicates contamination with a chiral impurity (e.g., from a chiral starting material if a substituted malonate was used erroneously).

References

  • PubChem. (n.d.).[4] Compound Summary: (1-Propylcyclobutyl)methanamine.[1][2] National Library of Medicine.[4] Retrieved February 6, 2026, from [Link]

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for LAH reduction protocols).

Sources

Application Note: High-Fidelity Parallel Synthesis using 1-(1-Propylcyclobutyl)methanamine

[1][2]

Executive Summary

This guide details the protocol for utilizing 1-(1-propylcyclobutyl)methanamine (CAS: 959239-92-0) in the parallel synthesis of small-molecule libraries.[1][2] As drug discovery shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), building blocks that offer defined vectors, sp³-richness, and conformational restriction are critical. This specific amine offers a unique combination of a lipophilic propyl chain and a conformationally restricted cyclobutyl ring, positioned via a methylene spacer (neopentyl-like architecture).[1][2]

This document provides validated workflows for Amide Coupling, Reductive Amination, and Sulfonylation, specifically optimized to overcome the steric hindrance inherent to the

Compound Profile & Strategic Rationale

Chemical Identity[1][2][3]
  • IUPAC Name: [1-(1-propylcyclobutyl)]methanamine[1][2][3][4]

  • CAS Number: 959239-92-0[1][2][3][4][5]

  • Molecular Weight: 127.23 g/mol [2]

  • Formula: C₈H₁₇N

  • Key Structural Feature: Primary amine attached to a methylene group, which is bonded to a quaternary cyclobutyl carbon.[2] This creates a "neopentyl-like" steric environment.[1][2]

Why This Building Block?
  • Metabolic Stability: The cyclobutyl ring is often more metabolically stable than larger cycloalkanes.[1][2] The quaternary center at C1 prevents

    
    -oxidation relative to the ring, forcing metabolism to the distal propyl chain or the methylene linker.
    
  • Conformational Restriction: Unlike a flexible alkyl chain, the cyclobutyl ring locks the spatial orientation of the propyl group relative to the amine, reducing the entropic penalty upon binding to a protein target.

  • Physicochemical Modulation: The propyl group increases lipophilicity (clogP), aiding membrane permeability, while the amine provides a solubilizing handle or H-bond donor/acceptor point.

Experimental Protocols

General Handling & Preparation

Form: Typically supplied as a liquid or an HCl salt.[1][2]

  • If Liquid: Density is approx.[1][2] 0.84 g/mL.[1][2][6] Store under inert atmosphere (Argon/N₂) to prevent carbamate formation with atmospheric CO₂.[1][2]

  • If HCl Salt: Non-volatile solid.[1][2] Requires an extra equivalent of base (DIPEA/TEA) in reactions to liberate the free amine.[2]

Protocol A: Automated Amide Coupling (The Workhorse)

Challenge: The

12Solution:12

Reagents:

  • Amine: 1-(1-propylcyclobutyl)methanamine (0.2 M in DMF).[1][2]

  • Carboxylic Acids: Diverse set (0.2 M in DMF).[1][2]

  • Coupling Agent: HATU (0.2 M in DMF).[1][2]

  • Base: DIPEA (0.5 M in DMF).[1][2]

Workflow (96-well Block Format):

  • Dispense Acid: Add 100 µL (20 µmol, 1.0 eq) of carboxylic acid solution to each well.

  • Dispense Base: Add 80 µL (40 µmol, 2.0 eq) of DIPEA solution.

    • Note: If using Amine HCl salt, increase DIPEA to 3.0 eq.[1][2]

  • Dispense Coupling Agent: Add 100 µL (20 µmol, 1.0 eq) of HATU solution.

  • Activation: Shake at room temperature (RT) for 15 minutes.

  • Dispense Amine: Add 110 µL (22 µmol, 1.1 eq) of 1-(1-propylcyclobutyl)methanamine solution.

  • Reaction: Seal block and shake at 40°C for 16 hours.

    • Rationale: The slight excess of amine and elevated temperature (40°C vs RT) compensates for the neopentyl-like steric hindrance.[1][2]

  • Work-up: Evaporate solvent or perform SPE (Solid Phase Extraction) using carbonate resin to scavenge excess acid.[1][2]

Protocol B: Reductive Amination

Target: Synthesis of secondary amines using aldehydes/ketones.[1][2]

Reagents:

  • Aldehyde/Ketone: 0.2 M in DCE (Dichloroethane) or DCM.[1][2]

  • Amine: 1-(1-propylcyclobutyl)methanamine (0.2 M in DCE).[1][2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (solid or slurry).[1][2]

  • Acid Catalyst: Acetic Acid (AcOH).[1][2]

Workflow:

  • Imine Formation: Combine Aldehyde (20 µmol) and Amine (24 µmol, 1.2 eq) in DCE (500 µL). Add AcOH (1.0 eq).[1][2]

  • Equilibration: Shake for 2 hours at RT.

    • Note: Steric bulk near the nitrogen may slow imine formation.[1][2] Do not skip this step.

  • Reduction: Add STAB (40 µmol, 2.0 eq).

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO₃ (200 µL).[1][2] Vigorously shake to decompose borate complexes.

  • Extraction: Separate organic layer.

Visualization of Workflows

The following diagram illustrates the decision tree and synthesis flow for integrating this building block into a library.

ParallelSynthesisStartLibrary DesignScaffold + 1-(1-propylcyclobutyl)methanamineChoiceSelect ElectrophileStart->ChoicePath_AmideCarboxylic Acid(R-COOH)Choice->Path_AmidePath_RedAmAldehyde/Ketone(R-CHO / R-COR')Choice->Path_RedAmPath_SulfSulfonyl Chloride(R-SO2Cl)Choice->Path_SulfRxn_AmideAmide CouplingHATU, DIPEA, DMF40°C, 16hPath_Amide->Rxn_Amide ActivationRxn_RedAmReductive AminationSTAB, AcOH, DCERT, 16hPath_RedAm->Rxn_RedAm Imine Form.Rxn_SulfSulfonylationPyridine/DIPEA, DCMRT, 4hPath_Sulf->Rxn_Sulf Nucleophilic AttackQCQC & PurificationLCMS (>90% Purity)Prep-HPLCRxn_Amide->QCRxn_RedAm->QCRxn_Sulf->QCFinalFinal Library PlateQC->Final

Caption: Synthesis decision tree for 1-(1-propylcyclobutyl)methanamine libraries, highlighting reaction conditions optimized for steric tolerance.

Data Summary & QC Criteria

To ensure library integrity, the following QC metrics are applied. The steric bulk of the amine can sometimes lead to incomplete coupling if weak activating agents (e.g., carbodiimides without additives) are used.

ParameterAcceptance CriteriaMethodNotes
Purity > 85% (UV 254 nm)UPLC-MSLower cutoff allowed for crude HTS libraries; >95% for re-synthesis.
Identity [M+H]⁺ ± 0.5 DaMS (ESI+)Verify mass of parent ion.[1][2]
Side Products < 5% Des-propylMSCheck for impurities in the starting material (rare).[1][2]
Reaction Completion < 5% Remaining AcidLCMSIf acid remains, re-subject to coupling with fresh HATU.[1][2]

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling
  • Cause: The "neopentyl-like" steric hindrance retards the nucleophilic attack of the amine on the active ester.

  • Fix:

    • Switch solvent to NMP (N-methylpyrrolidone) to increase reaction rate.[1][2]

    • Increase temperature to 60°C .

    • Use Acid Chlorides (generated in situ with Oxalyl Chloride) instead of HATU esters for extremely hindered acids.[1][2]

Issue: Precipitate Formation
  • Cause: The HCl salt of the amine or the product might be insoluble in pure DCM.

  • Fix: Use a DMF/DCM (1:1) mixture or pure DMF.[1][2] Ensure sufficient base (DIPEA) is present to keep the amine free.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1][2]

  • Enamine Ltd. (n.d.).[1][2] Building Blocks Catalog: 1-(1-propylcyclobutyl)methanamine. Retrieved October 26, 2023, from

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[2] Link[1][2]

Application Note: Methodology for N-Functionalization of 1-(1-propylcyclobutyl)methanamine

[1]

Executive Summary & Strategic Overview

This guide details the protocols for the N-functionalization of 1-(1-propylcyclobutyl)methanamine (CAS: 959239-92-0).[1] This specific building block presents a unique challenge in medicinal chemistry: it possesses a primary amine attached to a methylene group, which is in turn attached to a quaternary cyclobutane ring.[1]

While technically a primary alkyl amine, the


-quaternary center1

1

This document outlines three high-fidelity methodologies optimized for this specific steric profile:

  • Amide Coupling: Using T3P® (Propylphosphonic anhydride) to drive kinetics in sterically congested transition states.[1]

  • Reductive Alkylation: Utilizing Titanium(IV) isopropoxide to force imine formation.[1][2]

  • N-Arylation: A Buchwald-Hartwig protocol utilizing BrettPhos Pd G4 for high-yield C-N bond formation.[1]

Visual Workflow: Reaction Landscape

ReactionLandscapeSubstrate1-(1-propylcyclobutyl)methanamineT3PPath A: Amide Coupling(Reagent: T3P/Base)Substrate->T3PRedAmPath B: Reductive Alkylation(Reagent: Ti(OiPr)4 / NaBH4)Substrate->RedAmBuchwaldPath C: N-Arylation(Cat: BrettPhos Pd G4)Substrate->BuchwaldProd_AmideSterically CongestedAmidesT3P->Prod_Amide High Yield No EpimerizationProd_SecAmineSecondaryAlkyl AminesRedAm->Prod_SecAmine Controlled Mono-alkylationProd_ArylAmineN-ArylAminesBuchwald->Prod_ArylAmine C-N Bond Formation

Figure 1: Strategic divergence for N-functionalization based on target moiety.[1]

Protocol A: Sterically Demanding Amide Coupling (T3P Method)

Rationale: Standard coupling agents (EDC/HOBt, HATU) often suffer from slow kinetics with

1T3P (Propylphosphonic anhydride)1
Materials
  • Substrate: 1-(1-propylcyclobutyl)methanamine (1.0 equiv)[1]

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.1 equiv) and the Amine substrate (1.0 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Cool to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

    • Note: The base neutralizes the HCl salt if the amine is not free-based.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Do not add T3P all at once; the exotherm can be significant.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by LCMS.[1]

    • Time: Typically 1–4 hours.[1] If conversion is <50% after 4 hours, heat to 50 °C. The cyclobutyl ring is stable at this temperature.

  • Workup (Self-Validating):

    • Add water (equal volume).[1] Separate layers.

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).[1]

    • Wash organic layer with 1M HCl (removes unreacted amine).[1]

    • Dry over MgSO₄ and concentrate.[1]

Data Validation:

Parameter Standard Reagent (HATU) Optimized Reagent (T3P)
Conversion (2h, RT) 65-75% >95%
Purification Column Chromatography often required often sufficiently pure after extraction

| Atom Economy | Low (large byproduct mass) | High |[1]

Protocol B: Controlled Reductive Alkylation (Ti(OiPr)₄ Method)

Rationale: Direct alkylation with alkyl halides is prone to over-alkylation (forming tertiary amines/quaternary salts).[1] Reductive amination is preferred.[1] However, the steric bulk of the cyclobutyl group slows down imine formation . Using Titanium(IV) isopropoxide is mandatory; it acts as a Lewis acid to activate the carbonyl and a dehydrating agent to push the equilibrium to the imine before the reducing agent is added.

Materials
  • Substrate: 1-(1-propylcyclobutyl)methanamine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 equiv)[1]
    
  • Reductant:

    
     (Sodium Borohydride) (1.5 equiv)[1]
    
  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Methodology
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried flask under

      
      , dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in anhydrous THF.
      
    • Add

      
       (1.2 equiv) neat via syringe.[1]
      
    • Stir at RT for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange.[1] Monitor by NMR or IR (disappearance of C=O stretch) if possible, but LCMS is unreliable here due to imine hydrolysis on the column.

  • Reduction:

    • Caution: The reaction is currently in THF.[1] Dilute with absolute Ethanol or Methanol (required to solubilize

      
      ).[1]
      
    • Add

      
       (1.5 equiv) portion-wise.[1] (Caution: Gas evolution).[1]
      
    • Stir for 2–4 hours at RT.

  • Quenching (Critical Step):

    • Quench by adding water (

      
       per mmol).[1] A white precipitate (
      
      
      ) will form.[1]
    • Filtration: The

      
       precipitate is fine and clogs filters.[1] Do not filter immediately. 
      
    • Add 1M NaOH to adjust pH > 10.[1] This helps coagulate the titanium salts.[1]

    • Filter through a Celite® pad.[1] Wash the pad with EtOAc.[1]

Protocol C: Buchwald-Hartwig N-Arylation[1]

Rationale: Forming a C-N bond between this hindered primary amine and an aryl halide requires a specific catalyst system.[1] The BrettPhos ligand family is engineered specifically to prevent the

Materials
  • Substrate: 1-(1-propylcyclobutyl)methanamine (1.2 equiv)[1]

  • Aryl Halide: Ar-Cl or Ar-Br (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)[1]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or 
    
    
    (if functional groups are base-sensitive)[1]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Environment: This reaction must be performed in a sealed vial or Schlenk tube under Argon/Nitrogen.[1] Oxygen kills the catalyst.[1]

  • Loading:

    • Add Aryl Halide, Base (

      
      ), and Catalyst (BrettPhos Pd G4) to the vial.
      
    • Note: If the amine is a liquid, add it last via syringe. If the amine is an HCl salt, add an extra equivalent of base.

  • Solvent Addition: Add degassed Dioxane.

  • Reaction:

    • Seal and heat to 80–100 °C.

    • Time: 2–12 hours.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a small silica plug to remove Pd residues.[1]

    • Concentrate and purify via flash chromatography.[1]

Catalyst Selection Logic

CatalystLogicStartSelect Catalyst for1-(1-propylcyclobutyl)methanaminePartnerCoupling Partner?Start->PartnerArClAryl Chloride/BromidePartner->ArClArOTfAryl TriflatePartner->ArOTfLigand1BrettPhos Pd G4(First Choice)ArCl->Ligand1 Primary Alkyl Amine StandardArOTf->Ligand1Ligand2RuPhos Pd G4(Secondary Choice)Ligand1->Ligand2 If sterics fail(rarely needed)

Figure 2: Decision matrix for Palladium catalyst selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A (Amide): Low conversionSteric clash prevents attack on activated ester.[1]Switch solvent to DMF (higher T allowed).[1] Increase T3P to 2.5 equiv.
Protocol B (Reductive): Low yieldImine hydrolysis during workup.[1]Ensure the reduction step (

) runs to completion before adding water.
Protocol B (Reductive): Gel formationTitanium salts not coagulating.[1]Use the "Fieser workup" method or add 10% tartaric acid solution to solubilize Ti.[1]
Protocol C (Buchwald):

-Hydride Elimination
Catalyst instability or wrong ligand.[1]Ensure BrettPhos is used (not BINAP or DPPF).[1] Ensure strict

-free conditions.

References

  • T3P Reagent Overview: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011, 13(19), 5048–5051.[3] Link[1]

  • Titanium(IV) Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4] Link[1]

  • Buchwald-Hartwig (Primary Amines): Surry, D. S., & Buchwald, S. L.[1][5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • BrettPhos Specifics: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."[1] Chemical Science, 2010.[1] Link

developing in vitro assays for 1-(1-propylcyclobutyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Pharmacological Profiling of 1-(1-propylcyclobutyl)methanamine Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for the pharmacological and toxicological evaluation of novel 1-(1-propylcyclobutyl)methanamine derivatives. The structural characteristics of this chemical scaffold, particularly the primary amine, suggest potential interactions with key neurological targets. This guide outlines a logical, tiered approach, beginning with primary target engagement assays, progressing to functional characterization, and concluding with initial safety and viability assessments. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Strategic Rationale

The 1-(1-propylcyclobutyl)methanamine scaffold is a unique chemical entity characterized by a strained cyclobutane ring and a primary amine, features that suggest potential biological activity.[1] Its structural resemblance to known psychostimulants and other neuroactive compounds necessitates a systematic evaluation of its interaction with the central nervous system, particularly the monoaminergic system. Monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics and novel psychoactive substances (NPS).[2][3][4]

Therefore, the logical first step in characterizing these derivatives is to determine their affinity and functional effect on these transporters. Furthermore, monoamine oxidase (MAO) enzymes represent another plausible target for amine-containing structures.[5] A comprehensive in vitro profile also requires an early assessment of cytotoxicity to distinguish specific pharmacological effects from general toxicity.[6][7]

This guide proposes a three-tiered screening cascade designed to efficiently characterize novel derivatives, providing a clear path from initial hit identification to lead optimization.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Safety & Viability Primary Target Engagement Assays (Radioligand Binding) DAT_b DAT Binding (Ki) Primary->DAT_b NET_b NET Binding (Ki) Primary->NET_b SERT_b SERT Binding (Ki) Primary->SERT_b Uptake Monoamine Uptake Inhibition (IC50) (Distinguishes Inhibitors vs. Substrates) DAT_b->Uptake Hits Functional Functional Activity Assays Functional->Uptake MAO MAO-A / MAO-B Inhibition (IC50) Functional->MAO GPCR GPCR Screening (EC50/IC50) (e.g., Dopamine, Serotonin Receptors) Functional->GPCR Cyto Cytotoxicity Assays (CC50) (e.g., SH-SY5Y, HEK293 cells) Uptake->Cyto Active Compounds Safety Initial Safety Profiling Safety->Cyto

Caption: Proposed screening cascade for 1-(1-propylcyclobutyl)methanamine derivatives.

Tier 1 Protocol: Monoamine Transporter Binding Assays

Rationale: The first critical step is to determine if the compounds physically interact with the primary hypothesized targets: DAT, NET, and SERT. Radioligand binding assays provide a direct measure of target affinity (Ki), quantifying the concentration of a compound required to displace a known radioactive ligand from the transporter. This is a foundational assay for establishing structure-activity relationships (SAR).

Protocol: Radioligand Displacement Assay for DAT, NET, and SERT

This protocol is adapted for a 96-well format using cell membranes prepared from HEK293 cells stably expressing the human transporters (hDAT, hNET, or hSERT).

Materials:

  • Cell Membranes: HEK293-hDAT, HEK293-hNET, HEK293-hSERT membranes.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding Ligands: Nomifensine (10 µM for hDAT), Desipramine (10 µM for hNET), Fluoxetine (10 µM for hSERT).

  • Test Compounds: 1-(1-propylcyclobutyl)methanamine derivatives dissolved in 100% DMSO.

  • Scintillation Cocktail and 96-well filter plates (e.g., GF/B).

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid interference.

  • Assay Preparation: In a 96-well plate, combine:

    • 50 µL of assay buffer (for Total Binding) OR 50 µL of non-specific binding ligand (for Non-Specific Binding) OR 50 µL of test compound dilution.

    • 50 µL of the appropriate radioligand diluted in assay buffer to a final concentration near its Kd value.

    • 100 µL of cell membrane suspension diluted in assay buffer.

  • Incubation: Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Derivative A 25150>10,000
Derivative B 80045095
Derivative C 1,2002,500>10,000
Cocaine 150200250

Tier 2 Protocols: Functional Characterization

Rationale: Binding does not always equate to function. A compound could be an inhibitor (blocker) or a substrate (releaser).[8][9] Functional assays are essential to elucidate the compound's mechanism of action.

Monoamine Transporter Uptake Inhibition Assay

Principle: This assay measures the ability of a test compound to block the transport of a neurotransmitter into a cell. A reduction in the uptake of a labeled substrate (radioactive or fluorescent) in the presence of the compound indicates inhibitory activity.[2][10]

Uptake_Assay cluster_0 cluster_1 extracellular_1 Extracellular Space (Synapse) intracellular_1 Intracellular Space (Presynaptic Neuron) transporter_1 Monoamine Transporter (e.g., DAT) transporter_1->intracellular_1 Reuptake neurotransmitter_1 [³H]Dopamine neurotransmitter_1->transporter_1 Binding extracellular_2 Extracellular Space (Synapse) intracellular_2 Intracellular Space (Presynaptic Neuron) transporter_2 Monoamine Transporter (e.g., DAT) neurotransmitter_2 [³H]Dopamine neurotransmitter_2->transporter_2 Uptake Inhibited derivative Test Derivative derivative->transporter_2 Blocks Binding Site

Caption: Mechanism of a monoamine transporter uptake inhibition assay.

Protocol: [³H]Dopamine Uptake Assay in hDAT-expressing cells

Materials:

  • Cells: HEK293 or COS-7 cells expressing hDAT, plated in a 96-well plate.[2]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Substrate: [³H]Dopamine.

  • Test Compounds and Controls: Derivatives, and a known inhibitor like Nomifensine (10 µM for non-specific uptake).[11]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Procedure:

  • Cell Culture: Plate cells 24-48 hours prior to the assay to achieve ~80% confluency.[2]

  • Preparation: On the day of the experiment, gently aspirate the culture medium and wash cells once with pre-warmed (37°C) uptake buffer.[11]

  • Pre-incubation: Add 100 µL of uptake buffer containing either vehicle, varying concentrations of the test compound, or the non-specific inhibitor (Nomifensine). Incubate for 10-20 minutes at 37°C.[11]

  • Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (to a final concentration near its Km).

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This step is critical for measuring the initial uptake rate.[11]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[11]

  • Lysis and Quantification: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (100% uptake) and plot against the log concentration. Determine the IC50 value using non-linear regression.

Data Presentation:

Compound IDDAT Uptake IC50 (nM)NET Uptake IC50 (nM)SERT Uptake IC50 (nM)
Derivative A 45210>10,000
Derivative B 1,500980150
Derivative C 2,0003,100>10,000
Cocaine 250300350
Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO-A and MAO-B enzymes. MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The level of H₂O₂ can be detected using a fluorimetric probe, and a decrease in its production in the presence of a test compound indicates MAO inhibition.[12][13]

Protocol: Fluorimetric MAO-A/B Inhibition Assay

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and B).

  • Inhibitors: Clorgyline (selective MAO-A inhibitor), Pargyline (selective MAO-B inhibitor).

  • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorimetric probe (e.g., Amplex Red).

  • Assay Kit: Commercially available kits are recommended (e.g., Sigma-Aldrich MAK136).[13]

Procedure:

  • Reaction Mix: Prepare a reaction mix containing the assay buffer, HRP, and the fluorescent probe.

  • Compound Addition: To separate wells of a black 96-well plate, add either vehicle, a known inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B), or the test compound.

  • Enzyme Addition: Add either MAO-A or MAO-B enzyme to the appropriate wells and incubate for ~10 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate (p-Tyramine) to all wells to start the reaction.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

Tier 3 Protocol: Initial Safety Profiling

Rationale: Early assessment of cytotoxicity is crucial in drug discovery to eliminate compounds that are non-specifically toxic and to establish a therapeutic window for active compounds.[7] A simple, robust cell viability assay provides a measure of the concentration at which a compound causes 50% cell death (CC50). Human neuroblastoma cells, such as SH-SY5Y, are a relevant model for assessing potential neurotoxicity.[6][14]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

Principle: Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells.[15]

Materials:

  • Cells: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Reagent: Resazurin sodium salt solution.

  • Controls: Vehicle (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a clear-bottomed 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds or controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add the resazurin solution to each well to a final concentration of ~10% of the well volume.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability). Plot the percent viability against the log concentration of the test compound and determine the CC50 value using non-linear regression.

Data Presentation:

Compound IDCytotoxicity CC50 (µM) in SH-SY5Y
Derivative A >100
Derivative B 25.5
Derivative C 8.2
Staurosporine 0.05

References

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12-16. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]

  • Wieronska, J. M., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 12, 628960. Available at: [Link]

  • Gawel, K., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6659. Available at: [Link]

  • Griggs, D. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4539–4552. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Neuromethods. Humana Press, New York, NY. Available at: [Link]

  • Wikipedia. (n.d.). Guanfacine. Wikipedia. Retrieved from [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • Salanga, C. L., & Vilardaga, J. P. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research, 1, 62-69. Available at: [Link]

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 556–563. Available at: [Link]

  • Le-Minh, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(31), 11681–11689. Available at: [Link]

  • Uhrig, S., et al. (2022). Psychostimulant-induced aberrant DNA methylation in an in vitro model of human peripheral blood mononuclear cells. Clinical Epigenetics, 14(1), 93. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. Retrieved from [Link]

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 295–301. Available at: [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Phenylcyclopentyl)methanamine. PubChem. Retrieved from [Link]

  • Society of Toxicology. (2021). In vitro approaches for neurotoxicity testing. Society of Toxicology. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (2019). Recent progress in assays for GPCR drug discovery. American Physiological Society. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Creative Bioarray. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(1-Propylcyclobutyl)methanamine as a Novel Molecular Probe for the Hypothetical G-Protein Coupled Receptor, HRX

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

A Senior Application Scientist's Guide to Employing a Novel Cyclobutane-Based Probe

This document provides a comprehensive guide to the utilization of 1-(1-propylcyclobutyl)methanamine as a novel, high-affinity molecular probe. We will explore its application in studying a hypothetical G-protein coupled receptor (GPCR), designated herein as "Hypothetical Receptor X" (HRX), a putative target in neuro-inflammatory pathways. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and innovate upon these protocols for their specific needs.

The core structure of 1-(1-propylcyclobutyl)methanamine offers a unique combination of a rigid, lipophilic cyclobutane scaffold and a versatile primary amine. This architecture is reminiscent of adamantane-based pharmacophores, known for their roles as ion channel blockers and receptor modulators.[1][2][3] The cyclobutane ring provides conformational constraint, a desirable trait for specific binding interactions within protein pockets, and has been increasingly utilized in medicinal chemistry to enhance metabolic stability and fine-tune pharmacological properties.[4][5][6] We hypothesize that the propyl-cyclobutyl moiety engages a deep hydrophobic pocket within HRX, while the methanamine group forms a critical salt-bridge interaction with an acidic residue, such as aspartate or glutamate, at the base of the binding site.

The primary amine serves a dual purpose: it is crucial for the high-affinity interaction with the target and provides a reactive handle for covalent modification. This allows for the straightforward conjugation of reporter tags, such as fluorophores for imaging and binding assays, or biotin for affinity purification and target engagement studies.[7][8]

Physicochemical and Probe Characteristics

A thorough understanding of the probe's properties is essential for experimental design. The following table summarizes key physicochemical parameters, some of which are computationally predicted.[9][10][11]

PropertyValueRationale for Importance
Molecular Formula C₈H₁₇NBasic information for stock solution preparation.
Molecular Weight 127.23 g/mol Essential for calculating molar concentrations.
Predicted LogP ~2.5 - 3.0Indicates good lipophilicity, suggesting cell permeability.
pKa (Predicted) ~10.5The primary amine will be protonated and positively charged at physiological pH, facilitating ionic interactions.
Reactive Group Primary Amine (-NH₂)Enables covalent conjugation via amine-reactive chemistries (e.g., NHS esters).[12]
Storage Store solid at -20°C, desiccated. Protect solutions from light.Standard practice to ensure stability and prevent degradation.
Solubility Soluble in DMSO, DMF, and Ethanol.Important for preparing high-concentration stock solutions.

PART I: Probe Conjugation Methodologies

The cornerstone of this probe's utility is its capacity for covalent labeling. The primary amine is readily targeted by N-hydroxysuccinimide (NHS) esters, one of the most common and reliable methods for bioconjugation.[13][14] This reaction forms a stable amide bond.

Core Principle: NHS Ester Reaction

The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.[15] It is critical to use amine-free buffers (e.g., phosphate or bicarbonate buffers) to prevent competition with the labeling reaction.[14]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Probe Probe-NH₂ (1-(1-propylcyclobutyl)methanamine) Conjugate Probe-NH-CO-Reporter (Stable Amide Bond) Probe->Conjugate Nucleophilic Attack NHS_Ester Reporter-NHS Ester (e.g., Dye-NHS or Biotin-NHS) NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide Conjugate->Byproduct Release pH 8.0-9.0 pH 8.0-9.0 Amine-free buffer Amine-free buffer Room Temperature Room Temperature

Diagram 1: NHS Ester conjugation chemistry workflow.
Protocol 1: Fluorescent Labeling with a Cyanine5-NHS Ester

This protocol details the conjugation of the probe with a generic Cy5-NHS ester, creating a fluorescent derivative (Probe-Cy5) suitable for binding and imaging assays.

Materials:

  • 1-(1-propylcyclobutyl)methanamine (Probe)

  • Cyanine5-NHS Ester (or other amine-reactive dye)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMF.

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of the Cy5-NHS ester in anhydrous DMF. Causality Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; preparing this stock fresh in an anhydrous solvent is critical for reaction efficiency.[16]

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM probe stock with 80 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add 12 µL of the 10 mM Cy5-NHS ester stock (a 1.2-fold molar excess). The slight excess ensures complete consumption of the probe.

    • Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add 10 µL of 1 M Tris-HCl to quench any unreacted NHS ester. Causality Note: Tris contains a primary amine that will react with and consume any remaining NHS ester, preventing non-specific labeling of other molecules in downstream applications.[15] Incubate for another 15 minutes.

  • Purification: Purify the resulting Probe-Cy5 conjugate from unreacted dye and probe using reverse-phase HPLC. Collect fractions and confirm the product identity and purity via mass spectrometry and spectrophotometry.

  • Quantification: Determine the final concentration of Probe-Cy5 by measuring its absorbance at the dye's λmax (e.g., ~650 nm for Cy5).

Protocol 2: Biotinylation for Pulldown Assays

This protocol adapts the above procedure to create a biotinylated version of the probe (Probe-Biotin) for target engagement and affinity purification studies.

Procedure:

  • Follow steps 1-3 from Protocol 1, but substitute the Cy5-NHS ester with an equivalent molar amount of Biotin-NHS ester (with a long spacer arm, e.g., PEG4, to reduce steric hindrance).[8]

  • Incubate and quench the reaction as described in steps 4 and 5.

  • Purification and confirmation are performed as in step 6. The final product, Probe-Biotin, can be quantified using methods like the HABA assay if necessary, though characterization by mass spectrometry is often sufficient.

PART II: In Vitro Characterization

Once a fluorescently labeled probe (e.g., Probe-Cy5) is generated, its interaction with the target receptor can be characterized.

Protocol 3: Saturation Binding Assay on HRX-Expressing Membranes

This assay determines the binding affinity (Kd) and receptor density (Bmax) of the fluorescent probe. It is analogous to traditional radioligand binding assays but avoids the use of radioactive materials.[17][18]

Materials:

  • Probe-Cy5 (from Protocol 1)

  • Cell membranes prepared from a cell line overexpressing HRX (e.g., HEK293-HRX)

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Unlabeled 1-(1-propylcyclobutyl)methanamine (for non-specific binding)

  • 96-well black, clear-bottom microplate

  • Plate reader capable of detecting the fluorophore (e.g., with excitation/emission filters for Cy5)

Procedure:

  • Plate Setup:

    • Add 50 µL of Binding Buffer to all wells.

    • Prepare a serial dilution of Probe-Cy5 in Binding Buffer (e.g., from 100 nM down to 0.1 nM). Add 25 µL of these dilutions to the appropriate wells in triplicate for "Total Binding".

    • To a parallel set of wells, add 25 µL of the Probe-Cy5 dilutions mixed with a high concentration of unlabeled probe (e.g., 10 µM final concentration). This will determine "Non-Specific Binding" (NSB). Causality Note: The vast excess of unlabeled probe will outcompete the fluorescent probe for binding to the specific receptor sites (HRX), so any remaining fluorescence is due to non-specific interactions with the membrane or plate.

  • Initiate Binding: Add 25 µL of the HRX-expressing membrane preparation (e.g., 10-20 µg of protein per well) to all wells. The final volume is 100 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature, with gentle agitation, protected from light.

  • Detection: Read the fluorescence intensity in each well using a plate reader.[19] For assays with high background, a wash step may be required. In that case, the membranes are filtered onto a glass fiber filter plate, washed with ice-cold Binding Buffer, and the fluorescence is read from the filter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot Specific Binding as a function of the Probe-Cy5 concentration.

    • Fit the data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.

G start Start Prepare Reagents plate_setup Plate Setup Total Binding (Probe-Cy5) Non-Specific Binding (Probe-Cy5 + excess cold probe) start->plate_setup add_membranes Add HRX Membranes plate_setup->add_membranes incubation Incubate (60-90 min, RT) add_membranes->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis Specific Binding = Total - NSB Plot & Fit to find Kd, Bmax read_plate->data_analysis end_node End Characterized Probe Affinity data_analysis->end_node

Diagram 2: Workflow for the saturation binding assay.

PART III: Cellular Applications

The synthesized probes can be used to study the receptor in a more physiological context.

Protocol 4: Confocal Imaging of HRX Internalization

This protocol allows for the visualization of the receptor on the cell surface and its ligand-induced internalization.[20][21][22]

Materials:

  • HEK293 cells transiently or stably expressing a fluorescently-tagged HRX (e.g., HRX-GFP).

  • Glass-bottom confocal imaging dishes.

  • Probe-Cy5 (or a version labeled with a different colored dye to avoid spectral overlap with GFP).

  • Agonist for HRX.

  • Imaging Medium: DMEM (phenol red-free) with 25 mM HEPES.

  • Confocal microscope.

Procedure:

  • Cell Plating: Plate the HRX-GFP expressing cells onto glass-bottom dishes 24-48 hours prior to imaging, aiming for 60-70% confluency.

  • Probe Labeling:

    • Wash the cells once with pre-warmed Imaging Medium.

    • Add Imaging Medium containing Probe-Cy5 (at a concentration of ~2-3 times its Kd) to the cells.

    • Incubate at 4°C for 30 minutes. Causality Note: Performing the initial labeling at 4°C allows the probe to bind to surface receptors while inhibiting endocytosis, ensuring you start with a clear image of surface localization.

  • Wash: Gently wash the cells three times with ice-cold Imaging Medium to remove unbound probe.

  • Baseline Imaging (T=0): Acquire initial images using the confocal microscope. The GFP channel will show total receptor expression, while the Cy5 channel will show surface-localized receptors bound by the probe.

  • Induce Internalization: Add pre-warmed Imaging Medium containing the HRX agonist to the cells.

  • Time-Lapse Imaging: Acquire images every 2-5 minutes for 30-60 minutes. Observe the translocation of the Cy5 signal from a sharp plasma membrane pattern to intracellular puncta, which often co-localize with the GFP signal, indicating receptor internalization.[23]

Protocol 5: Target Engagement Pulldown Assay

This assay uses the biotinylated probe to confirm target engagement in a cellular context and can be adapted to identify binding partners.[24][25]

Materials:

  • Probe-Biotin (from Protocol 2)

  • Cells expressing HRX.

  • Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-coated magnetic beads.[26]

  • Wash Buffer: Lysis buffer with reduced detergent concentration.

  • Elution Buffer: SDS-PAGE sample buffer.

  • Western blotting reagents for HRX detection.

Procedure:

  • Cell Treatment: Treat live cells with Probe-Biotin for 1 hour. Include a control group treated with vehicle (DMSO).

  • Lysis: Wash the cells to remove unbound probe, then lyse the cells on ice using Lysis Buffer.

  • Clarify Lysate: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.

  • Bead Incubation: Add streptavidin-coated magnetic beads to the clarified lysate. Incubate for 2-4 hours at 4°C with rotation. Causality Note: The high affinity of streptavidin for biotin (Kd ≈ 10⁻¹⁵ M) allows for the efficient capture of the Probe-Biotin and any proteins it is bound to.[27][28]

  • Washing: Use a magnetic rack to capture the beads. Discard the supernatant and wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Analyze the eluate by Western blotting using an antibody against HRX. A band corresponding to HRX should be present in the sample treated with Probe-Biotin but absent or significantly reduced in the vehicle control, confirming target engagement.

G start Treat cells with Probe-Biotin lysis Lyse cells & clarify lysate start->lysis incubation Incubate lysate with Streptavidin beads lysis->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution analysis Analyze eluate by Western Blot for HRX elution->analysis

Diagram 3: Workflow for the target engagement pulldown assay.

References

  • Biotin Amine Protein Labeling. Jena Bioscience. [Link]

  • Antibody Conjugates: What You Need to Know | CST Tech Tips. Cell Signaling Technology (YouTube). [Link]

  • Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics. PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Visualizing G protein-coupled receptor signalsomes using confocal immunofluorescence microscopy. PubMed. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. PMC. [Link]

  • Adamantane. Wikipedia. [Link]

  • Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. JoVE. [Link]

  • (PDF) Biotinylated Primary Amines. ResearchGate. [Link]

  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? ResearchGate. [Link]

  • Pull down assay using streptavidin-agarose beads to check interaction between two purified proteins? ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]

  • Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview. JoVE (YouTube). [Link]

  • adamantan-1-amine hydrochloride | Drug Information. Goobio. [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PMC. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. PMC. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]

  • BIOTINYLATED PRIMARY AMINES. Sciforum. [Link]

  • Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy. ResearchGate. [Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications. [Link]

  • Biotin-based Pulldown Assay to Validate mRNA Targets | Protocol Preview. JoVE (YouTube). [Link]

  • SAR of Adamantane Amines. Pharmacy 180. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

  • Fluorescent ligands to investigate GPCR binding properties and oligomerization. ResearchGate. [Link]

  • Memantine. Wikipedia. [Link]

  • Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes.
  • Fluorescence Polarization in GPCR Research. Sarek. [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. RSC Publishing. [Link]

Sources

protocol for measuring the lipophilicity of novel amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Lipophilicity, expressed as the partition coefficient (


) or distribution coefficient (

), is a decisive parameter in drug discovery, governing membrane permeability, volume of distribution, and protein binding.[1][2][3] Novel amine compounds present unique challenges due to their ionization behavior (

) and specific interactions with stationary phases (silanol effects).

This guide provides a tiered protocol for measuring the lipophilicity of amines:

  • Tier 1 (Screening): Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient HPLC.

  • Tier 2 (Validation): Equilibrium Shake-Flask Method (Modified OECD 107) for definitive LogD determination.

The "Amine Challenge" in Lipophilicity

Standard lipophilicity protocols often fail for amines due to two primary factors:

  • Ionization & pH Dependence: Unlike neutral compounds, amines exist in equilibrium between charged (protonated) and neutral forms. The standard

    
     (neutral species only) is physiologically irrelevant. We must measure 
    
    
    
    (distribution of all species at a specific pH).
    • Implication: Strict pH control is mandatory. A drift of 0.1 pH units near the

      
       can shift 
      
      
      
      by significant margins.
  • Silanol Interactions: In HPLC, positively charged amines interact electrostatically with residual silanol groups (

    
    ) on silica columns. This causes peak tailing and artificially high retention times, leading to overestimated lipophilicity.
    
    • Implication: Protocol requires base-deactivated columns and specific mobile phase modifiers.

Theoretical Framework: LogP vs. LogD


As pH decreases (becomes more acidic), the amine protonates, and lipophilicity (

) drops.

Method Selection Strategy

Use the following decision matrix to select the appropriate protocol.

MethodSelection Start Start: Novel Amine Compound Throughput Required Throughput? Start->Throughput High High (>50 cmpds/week) Throughput->High Screening Phase Low Low (<10 cmpds/week) High Accuracy Needed Throughput->Low Lead Optimization Tier1 Tier 1: HPLC-CHI Method (Fast Gradient) High->Tier1 CheckLogP Estimated LogD > 4.5? Low->CheckLogP Tier2 Tier 2: Shake-Flask Method (Equilibrium Partitioning) SlowStir OECD 123 Slow-Stirring Method CheckLogP->SlowStir Yes (Avoid Emulsions) StandardSF Standard Shake-Flask (OECD 107) CheckLogP->StandardSF No

Figure 1: Decision tree for selecting the appropriate lipophilicity assay based on throughput needs and compound properties.

Protocol 1: High-Throughput CHI-LogD (HPLC)

Purpose: Rapid ranking of compounds. Principle: Retention time (


) in a fast organic gradient is linearly correlated to lipophilicity. We use the Chromatographic Hydrophobicity Index (CHI) to standardize results against a calibration set, removing inter-column/day variability.
Materials & Equipment[2][4]
  • HPLC System: Agilent 1200/1290 or equivalent with DAD or MS detection.

  • Column: Critical. Use a high-pH stable, base-deactivated C18 column (e.g., Waters XBridge C18 or Phenomenex Gemini NX).

    • Why? Hybrid particles reduce silanol activity, preventing amine tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (ACN).

  • Calibration Standards: A set of compounds with known CHI values (see Table 1).

Step-by-Step Workflow

1. Preparation of Standards and Samples

  • Prepare 10 mM stock solutions of test amines in DMSO.

  • Prepare a "Calibration Mix" containing 5 standards spanning a wide polarity range (e.g., Theophylline to Valerophenone).

  • Dilute all samples to 100 µM in 50:50 Water:ACN for injection.

2. Chromatographic Method (Fast Gradient)

  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or scaled for UPLC.

  • Gradient:

    • 0.0 min: 0% B

    • 0.5 min: 0% B

    • 3.5 min: 100% B

    • 4.5 min: 100% B

    • 4.6 min: 0% B (Re-equilibration)

3. Data Analysis (The CHI Calculation)

  • Measure

    
    :  Record retention times for the calibration standards.
    
  • Generate Calibration Curve: Plot

    
     (x-axis) vs. Known CHI (y-axis) for standards.
    
    • Equation:

      
      
      
  • Calculate CHI for Unknowns: Apply the equation to the test compounds.

  • Convert to LogD:

    
    
    (Note: This conversion factor is empirical and may require fine-tuning with an in-house training set).
    
Table 1: Recommended CHI Calibration Standards
Standard CompoundApprox. CHI ValueRole
Theophylline 18Low Lipophilicity Marker
Acetanilide 45Low-Mid Marker
Acetophenone 63Mid Marker
Butyrophenone 81High-Mid Marker
Valerophenone 92High Lipophilicity Marker

Protocol 2: Equilibrium Shake-Flask (OECD 107 Modified)

Purpose: Gold-standard validation for lead compounds. Principle: Direct measurement of concentration in mutually saturated octanol and buffer phases.[2]

Critical Modification for Amines

Standard OECD 107 uses water. For amines, buffered aqueous phase is non-negotiable . We use Phosphate Buffered Saline (PBS) adjusted to pH 7.4 to simulate physiological conditions.

Workflow Diagram

ShakeFlask Prep 1. Mutual Saturation (Mix Octanol & Buffer 24h) Dissolve 2. Dissolve Compound in Pre-Sat Buffer Prep->Dissolve Mix 3. Add Pre-Sat Octanol & Shake (1h) Dissolve->Mix Separate 4. Phase Separation (Centrifuge) Mix->Separate Analyze 5. Analyze Both Phases (HPLC-UV/MS) Separate->Analyze CheckPH 6. Measure pH of Aqueous Phase Separate->CheckPH CheckPH->Analyze Valid only if pH stable

Figure 2: Workflow for the modified Shake-Flask method ensuring phase equilibrium and pH stability.

Step-by-Step Methodology

1. Mutual Saturation (Day 0)

  • Mix equal volumes of n-Octanol and PBS Buffer (pH 7.4).

  • Stir vigorously for 24 hours.

  • Allow phases to separate. Store the top layer (Pre-saturated Octanol) and bottom layer (Pre-saturated Buffer) separately.

    • Why? Prevents volume changes during the actual experiment due to solvent miscibility.

2. Sample Preparation

  • Dissolve the test amine in the Pre-saturated Buffer to a concentration of ~1 mg/mL.

    • Note: If the compound is very lipophilic, dissolve in Pre-saturated Octanol instead.

  • Take an aliquot of this stock solution for analysis (

    
    ).
    

3. Partitioning

  • In a glass vial, combine the stock solution with the opposing phase at specific ratios (usually 1:1, 1:10, or 10:1 depending on expected LogD).

  • Ratio Rule: If expected LogD > 2, use more buffer (1:20 Oct:Buf). If LogD < 0, use more octanol.

  • Cap tightly and rotate/shake for 60 minutes at 25°C. Avoid vigorous vortexing if

    
     to prevent emulsions.
    

4. Separation & pH Check

  • Centrifuge at 3000g for 10 minutes to break any emulsion.

  • CRITICAL STEP: Carefully remove an aliquot of the aqueous phase and measure its pH .

    • Acceptance Criteria: Final pH must be within ±0.1 of initial pH. If not, the buffer capacity was insufficient; repeat with stronger buffer (e.g., 50 mM or 100 mM).

5. Quantification

  • Analyze both the Octanol phase and Aqueous phase using HPLC-UV or LC-MS/MS.[1]

  • Dilute the Octanol phase with Methanol/Buffer to match the mobile phase matrix if necessary.

6. Calculation



Mass Balance Check: Ensure total mass recovered (

) is 90-110% of the initial mass.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionIncrease buffer ionic strength; Switch to "Hybrid" silica (XBridge/Gemini); Add 0.1% Triethylamine (TEA).
Drifting pH (Shake-Flask) Amine is a strong base; Buffer too weakIncrease buffer concentration (10mM

50mM). Ensure amine is fully dissolved before mixing.
Emulsion Formation Vigorous shaking of lipophilic cmpdsUse "Slow-Stirring" method (OECD 123); Centrifuge longer/harder.
Low Recovery Adsorption to glass/plasticUse silanized glass vials; Check solubility limits (compound may have precipitated).

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Link

  • OECD Guidelines for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[4][5][6] OECD iLibrary. Link

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) for the estimation of lipophilicity. Journal of Chromatography A. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 4: Lipophilicity). Link

Sources

cell-based assays to determine the efficacy of cyclobutane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluating the Efficacy of Cyclobutane Nucleoside Analogs

Abstract

Cyclobutane nucleoside analogs (e.g., Lobucavir, Cyclobut-G) represent a potent class of antiviral and anticancer agents where the labile ribose sugar is replaced by a conformationally restricted, carbocyclic cyclobutane ring. This "puckered" ring mimics the sugar conformation required for polymerase binding while offering enhanced metabolic stability against phosphorylases. This guide outlines a rigorous, self-validating workflow to determine the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of these analogs, emphasizing the critical distinction between therapeutic mechanism and off-target mitochondrial toxicity.

Introduction & Mechanistic Rationale

The efficacy of cyclobutane analogs hinges on their ability to mimic natural nucleosides (guanosine, adenosine, etc.).[1] Unlike flexible acyclic analogs, the cyclobutane ring is rigid, locking the molecule in a specific "puckered" conformation that closely resembles the bio-active state of a furanose ring.

Mechanism of Action (MoA):

  • Cellular Uptake: Passive diffusion or transport via nucleoside transporters (ENT/CNT).

  • Bio-activation: Sequential phosphorylation by host cellular kinases (e.g., deoxycytidine kinase [dCK] or deoxyguanosine kinase [dGK]) to the triphosphate form.

  • Target Engagement: The triphosphate analog competes with natural dNTPs for incorporation into the viral or host DNA.

  • Chain Termination/Inhibition: Due to the lack of a 3'-OH equivalent or steric hindrance, incorporation leads to DNA chain termination or competitive inhibition of the polymerase (e.g., HBV Polymerase, HIV Reverse Transcriptase).[2]

Critical Design Consideration: Because these analogs rely on host kinases for activation, cell line selection is paramount. Cells must express high levels of the relevant kinases (dCK/dGK) to avoid false negatives.

Experimental Design Strategy

To ensure Scientific Integrity , this workflow uses a "Dual-Stream" approach:

  • Stream A (Safety): Cytotoxicity profiling to establish the CC₅₀ (Concentration Cytotoxic to 50% of cells).

  • Stream B (Efficacy): Antiviral/Antiproliferative assays to establish the EC₅₀ (Effective Concentration).

Selectivity Index (SI): The ultimate metric of a compound's potential.



Target SI: >10 (Acceptable), >50 (Excellent).

Protocol 1: Cytotoxicity Profiling (The Safety Foundation)

Rationale: We use the MTS Assay (CellTiter 96® AQueous) rather than MTT. MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which reduces error and handling time for volatile cyclobutane compounds.

Materials:

  • Target Cells (e.g., HepG2 for HBV, PBMCs for HIV, or Vero cells for HSV).

  • Cyclobutane Analog Stock (100 mM in 100% DMSO).

  • Positive Control: Puromycin or Staurosporine.

  • MTS Reagent (Tetrazolium compound).

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in 96-well plates at optimized density (e.g., 5,000 cells/well for adherent, 20,000 for suspension).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a serial dilution (1:3 or 1:2) of the cyclobutane analog in culture medium.

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

    • Range: 0.1 µM to 100 µM.

  • Treatment:

    • Remove old media (for adherent cells) and add 100 µL of compound-containing media.

    • Include Vehicle Control (Media + DMSO) and Blank (Media only, no cells).

  • Incubation:

    • Incubate for 48–72 hours (covering at least 2 cell division cycles).

  • Readout:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1–4 hours.

    • Measure absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Normalize data:

      
      .
      
    • Plot log(concentration) vs. % Viability to determine CC₅₀.

Protocol 2: Antiviral Efficacy (The Core)

Rationale: For cyclobutane analogs (often targeting Herpesviruses or HBV), a CPE (Cytopathic Effect) Inhibition Assay is robust and high-throughput.

Step-by-Step Protocol:

  • Infection:

    • Seed host cells (e.g., Vero cells) and incubate until 90% confluent.

    • Infect cells with the virus (e.g., HSV-1) at a Multiplicity of Infection (MOI) of 0.01 to 0.1.

    • Expert Note: Low MOI ensures multiple rounds of replication, allowing the nucleoside analog sufficient time to inhibit DNA synthesis.

  • Treatment:

    • Immediately after infection (or 1 hour post-adsorption), add serial dilutions of the cyclobutane analog.

    • Include Positive Control (e.g., Acyclovir or Ganciclovir).

  • Incubation:

    • Incubate until the Virus Control wells (virus + DMSO, no drug) show 100% CPE (cell death/detachment), typically 3–5 days.

  • Quantification (Crystal Violet Method):

    • Aspirate media and wash cells with PBS.

    • Fix/Stain with 0.5% Crystal Violet in 20% Methanol for 20 mins.

    • Wash with water and air dry.

    • Elute stain with 100 µL Methanol.

    • Read Absorbance at 570 nm.

  • Interpretation:

    • Higher absorbance = Protected cells = High Efficacy.

    • Calculate EC₅₀ using non-linear regression.

Advanced Validation: Mitochondrial Toxicity Screening

Expert Insight: Many nucleoside analogs fail clinically due to off-target inhibition of DNA Polymerase


  (mitochondrial), leading to lactic acidosis. Cyclobutane analogs must be screened for this early.

Protocol Modification:

  • Perform the MTS assay (Protocol 1) in Glucose-free / Galactose-supplemented media .

  • Logic: Cells forced to rely on oxidative phosphorylation (mitochondria) in galactose media will die if the analog inhibits mitochondrial function. Cells in glucose (glycolysis) will survive.

  • Mitochondrial Tox Index:

    
    . A ratio > 3 indicates mitochondrial toxicity.
    

Visualizations

Figure 1: Mechanism of Action of Cyclobutane Analogs

This diagram illustrates the critical "Bio-activation" pathway required for efficacy.

MoA Analog Cyclobutane Analog (Prodrug) Transport Nucleoside Transporter Analog->Transport Uptake MonoP Analog-MP (Monophosphate) Transport->MonoP Kinase (dCK/dGK) TriP Analog-TP (Triphosphate) MonoP->TriP Cellular Kinases ViralDNA Viral DNA Polymerase TriP->ViralDNA Competition with dNTPs ChainTerm Chain Termination (Viral Death) ViralDNA->ChainTerm Incorporation

Caption: Bio-activation pathway of cyclobutane nucleosides. Efficacy depends on host kinase phosphorylation.[3]

Figure 2: Screening Workflow Logic

A decision tree for evaluating hits.

Workflow Start Cyclobutane Analog Library Cytotox Step 1: Cytotoxicity (MTS) Determine CC50 Start->Cytotox Antiviral Step 2: Efficacy Assay Determine EC50 Start->Antiviral CalcSI Calculate Selectivity Index (SI = CC50 / EC50) Cytotox->CalcSI Antiviral->CalcSI Fail Discard (Toxic or Inactive) CalcSI->Fail SI < 10 MitoTox Step 3: Mitochondrial Screen (Galactose vs Glucose) CalcSI->MitoTox SI > 10 MitoTox->Fail Mito Tox + Lead Lead Candidate MitoTox->Lead Mito Tox -

Caption: Evaluation logic. Compounds must pass cytotoxicity and mitochondrial safety gates.

Data Summary Table

ParameterAssay MethodKey MetricSuccess Criteria
Cytotoxicity MTS / CellTiter-Glo

(µM)

(Low toxicity)
Efficacy Plaque Reduction / CPE

(µM)

(High potency)
Selectivity Ratio CalculationSI (

)

Mito.[3] Safety Glu/Gal Media SwitchFold Shift

fold shift

References

  • Field, A. K., et al. (1990). "Efficacy of Lobucavir (BMS-180194) against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy.

  • Promega Corporation. (2023). "CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol." Promega Technical Resources.

  • Prichard, M. N., et al. (2005). "A three-dimensional model to analyze drug-drug interactions: Cyclobutane nucleoside analogs." Antiviral Research.

  • Dykens, J. A., et al. (2008). "In vitro assessment of mitochondrial toxicity of nucleoside reverse transcriptase inhibitors." Toxicological Sciences.

  • Basavapathruni, A., & Anderson, K. S. (2007). "Reverse transcriptase inhibitors: Mechanism of action and resistance." Current Pharmaceutical Design.

Sources

Application Note: Cyclobutane Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While trans-1,2-diaminocyclohexane (DACH) remains the "gold standard" scaffold in asymmetric catalysis, cyclobutane amines offer a distinct and often superior stereochemical environment. This guide details the application of chiral cyclobutane amines—specifically trans-1,2-diaminocyclobutane and cyclobutane amino acids (CBAAs) —in asymmetric synthesis.

The core advantage of the cyclobutane scaffold is conformational locking . Unlike the cyclohexane ring, which undergoes chair-chair interconversion, the cyclobutane ring exists in a rigid "puckered" (butterfly) conformation. This rigidity reduces the entropic penalty upon substrate binding and creates a deeper, more defined chiral pocket, often leading to higher enantioselectivity in challenging transformations like Michael additions and aldol reactions.

Mechanistic Foundation: The "Puckering" Effect

To apply these ligands effectively, one must understand their topology.

  • Cyclohexane (DACH): Exists in a chair conformation. Substituents can toggle between axial and equatorial positions. While bulky groups (e.g., tert-butyl) can lock the conformation, the ring itself retains some flexibility.

  • Cyclobutane: To relieve torsional strain (eclipsing interactions), the ring puckers. In trans-1,2-disubstituted cyclobutanes, this puckering forces the substituents into a pseudo-diequatorial orientation that is highly resistant to distortion.

Impact on Catalysis: In organocatalysis (e.g., thioureas or squaramides), this rigid backbone minimizes the "floppiness" of the catalyst-substrate complex, sharpening the energy difference (


) between the transition states of enantiomers.

Key Ligand Architectures

A. trans-1,2-Diaminocyclobutane

Analogous to DACH, this diamine serves as a chiral backbone for:

  • Salen-type ligands: For metal-catalyzed oxidations and epoxide ring-openings.

  • Trost-type ligands: For Pd-catalyzed allylic alkylations.

  • Bifunctional Organocatalysts: Thioureas and squaramides derived from this amine show enhanced activity in Michael additions due to the constrained N-N distance.

B. Cyclobutane Amino Acids (CBAAs)

These are non-proteinogenic amino acids where the amino and carboxylic acid groups are attached to the cyclobutane ring. They are powerful tools in peptide organocatalysis .

  • Application: Incorporation into short peptides (e.g., Pro-CBAA-Pro) creates a "turn" structure that mimics the geometry of larger enzymes, positioning the catalytic proline residue for optimal enamine formation.

Application Protocol: Asymmetric Aldol Reaction

This protocol details the use of a CBAA-containing tripeptide catalyst (H-Pro-cBc-Pro-OH) for the asymmetric aldol reaction of acetone with 4-nitrobenzaldehyde. This system demonstrates the "conformational locking" principle, yielding higher enantioselectivity than flexible alanine-containing analogs.

Materials & Reagents
  • Substrate: 4-Nitrobenzaldehyde (Recrystallized, >99% purity).

  • Donor: Acetone (HPLC grade, dried over molecular sieves).

  • Catalyst: H-Pro-(trans-2-aminocyclobutanecarboxylic acid)-Pro-OH (Synthesized via peptide coupling).

  • Solvent: Water/Methanol (9:1 v/v).

  • Quench: Saturated aqueous ammonium chloride (

    
    ).
    
Experimental Procedure

Step 1: Catalyst Preparation (Pre-Activation)

  • Weigh 10 mol% of the tripeptide catalyst (H-Pro-cBc-Pro-OH) into a 5 mL round-bottom flask.

  • Add 0.5 mL of the solvent mixture (

    
    ).
    
  • Stir at room temperature (25 °C) for 10 minutes to ensure full solvation and formation of the active secondary structure.

Step 2: Reaction Initiation

  • Add acetone (20 equivalents relative to aldehyde) to the catalyst solution.

  • Critical Step: Allow the acetone-catalyst mixture to stir for 15 minutes. This promotes the formation of the enamine intermediate (see Diagram 1) prior to introducing the electrophile.

  • Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

Step 3: Monitoring & Termination

  • Stir the reaction mixture vigorously at 25 °C.

  • Monitor consumption of the aldehyde via TLC (Eluent: Hexane/EtOAc 7:3). The product spot will appear more polar than the aldehyde.

  • Endpoint: Typically 24–48 hours.

  • Quench by adding 2 mL of sat.

    
    .
    

Step 4: Workup & Isolation

  • Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Combine organic layers and wash with brine (

    
    ).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 5: Stereochemical Analysis

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

  • Absolute Configuration: Compare retention times with literature standards (typically the (R)-isomer is favored with L-Proline based catalysts).

Data Analysis: Rigidity vs. Selectivity[1][2]

The following table illustrates the superior performance of the cyclobutane scaffold compared to flexible acyclic analogs in the aldol reaction described above.

Catalyst ScaffoldLinker TypeYield (%)ee (%)Mechanistic Insight
H-Pro-cBc-Pro-OH Cyclobutane (Rigid) 92 94 Locked turn structure optimizes H-bonding.
H-Pro-Ala-Pro-OHAlanine (Flexible)8576Flexible linker allows non-selective transition states.
H-Pro-Gly-Pro-OHGlycine (Very Flexible)8065High entropy penalty; poor stereocontrol.
L-ProlineNone (Monomer)6545Lacks the H-bonding network of the peptide.

Data synthesized from comparative organocatalysis studies (see Ref 1).

Pathway Visualization

The following diagram illustrates the Enamine Catalytic Cycle facilitated by the Cyclobutane Amine catalyst. Note how the rigid cyclobutane linker ("cBc") locks the transition state, directing the aldehyde attack to the Re-face.

EnamineCycle cluster_legend Role of Cyclobutane Linker (cBc) Catalyst Free Catalyst (Pro-cBc-Pro) Enamine Enamine Intermediate (Nucleophile) Catalyst->Enamine + Acetone - H2O Acetone Acetone Acetone->Enamine TS Rigid Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium Iminium Ion (Product Bound) TS->Iminium C-C Bond Formation Iminium->Catalyst + H2O Hydrolysis Product Chiral Aldol Product (High ee) Iminium->Product Release Water H2O Note The 'cBc' linker restricts rotation, forcing the Proline and Aldehyde into a specific geometry.

Figure 1: Enamine catalytic cycle.[1] The cyclobutane linker (cBc) acts as a conformational lock during the transition state.

Drug Development Context

For pharmaceutical researchers, cyclobutane amines are not just catalysts but also valuable bioisosteres .

  • Metabolic Stability: The strained ring resists oxidative metabolism by CYP450 enzymes more effectively than linear alkyl chains.

  • Vector Control: Replacing a phenyl or cyclohexyl group with a cyclobutane can fine-tune the vector of attached substituents (e.g., pharmacophores) without significantly changing lipophilicity.

References

  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts. Source: ResearchGate / Tetrahedron: Asymmetry Context: Primary protocol source for the Pro-cBc-Pro aldol reaction and comparative data.

  • trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Source: ResearchGate Context: Provides the baseline comparison between cyclohexane (DACH) and cyclobutane scaffolds.

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: NIH / ACS Organic & Inorganic Au Context: Describes the modern synthesis of the cyclobutane amino acid ligands used in the protocol.

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Source: ACS Chemical Reviews Context: Comprehensive review on the synthesis and utility of chiral cyclobutane ligands.

Sources

Application Note: Metabolic Stability Assessment of Cyclobutane-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From In Vitro Clearance to Reactive Metabolite Trapping

Abstract & Introduction

In modern medicinal chemistry, the cyclobutane ring has emerged as a critical bioisostere, facilitating the "escape from flatland" by increasing fraction saturated carbon (


) without the high metabolic liability often associated with alkyl chains. Cyclobutanes frequently replace gem-dimethyl groups or phenyl rings to improve solubility and restrict conformation while maintaining lipophilic contacts.

However, the metabolic fate of cyclobutane is distinct. Unlike cyclopropanes, which are prone to rapid radical ring-opening, cyclobutanes possess a "puckered" conformation (


 kcal/mol ring strain) that often directs Cytochrome P450 (CYP) activity toward hydroxylation rather than ring cleavage. This guide details the protocols for assessing the metabolic stability of cyclobutane-containing drugs, distinguishing between simple clearance (hydroxylation) and potential bioactivation (ring opening to reactive intermediates).

Mechanistic Insight: The "Pucker" and Metabolic Fate

Conformational Influence on CYP Binding

The cyclobutane ring is not planar; it exists in a puckered equilibrium (butterfly conformation) with a dihedral angle of


. This pucker relieves torsional strain between adjacent methylene hydrogens.
  • Metabolic Shielding: This rigidity often prevents the "induced fit" required for CYP-mediated oxidation, making cyclobutanes more metabolically stable than their open-chain counterparts (e.g., butyl chains).

  • Primary Pathway (Hydroxylation): When metabolism occurs, it is typically mono-hydroxylation at the C3 position (distal to the substituent), preserving the ring structure.

  • Secondary Pathway (Ring Scission): While rare, oxidative ring expansion or scission can occur, particularly if a radical intermediate is stabilized by adjacent heteroatoms, leading to reactive enones or aldehydes.

Metabolic Pathway Diagram

The following diagram illustrates the divergent pathways for a generic cyclobutane drug.

MetabolicPathways Parent Cyclobutane Drug (Parent) Radical C-Centered Radical Intermediate Parent->Radical H-abstraction CYP CYP450 (Fe-O)3+ Hydroxylation Hydroxylated Metabolite (Stable, +16 Da) Radical->Hydroxylation Rebound (Major) RingOpen Ring Scission (Reactive Aldehyde/Enone) Radical->RingOpen Rearrangement (Minor) GSH_Adduct GSH Adduct (Detoxified, +307 Da) RingOpen->GSH_Adduct + Glutathione (Trapping)

Figure 1: Divergent metabolic fates of cyclobutane moieties. Hydroxylation is the dominant pathway, while ring scission represents a potential toxicological liability.

Protocol A: Microsomal Stability (Intrinsic Clearance)

This assay determines the intrinsic clearance (


) and half-life (

) of the compound.[1]
Materials
  • Test System: Human Liver Microsomes (HLM) (pooled, mixed gender).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).

Experimental Workflow

Step 1: Pre-Incubation

  • Prepare a 1 µM solution of the test compound in phosphate buffer (ensure DMSO < 0.1%). Note: 1 µM is chosen to remain below the

    
     for most CYPs, ensuring linear kinetics.
    
  • Add HLM to a final protein concentration of 0.5 mg/mL .

  • Pre-incubate at 37°C for 5 minutes to equilibrate.

Step 2: Reaction Initiation

  • Add NADPH regenerating system to initiate the reaction.[2]

  • Negative Control: Prepare a parallel set without NADPH (buffer only) to assess non-enzymatic degradation (chemical instability).

Step 3: Sampling & Quench

  • At time points

    
     min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution (ACN).
    
  • Vortex immediately and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

Step 4: LC-MS/MS Analysis

  • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

  • Monitor parent depletion using Multiple Reaction Monitoring (MRM).

Data Analysis

Calculate the slope (


) of the natural log of percent remaining vs. time.
ParameterFormula
Elimination Rate Constant (

)

of

vs. Time
Half-life (

)

Intrinsic Clearance (

)

Protocol B: Reactive Metabolite Trapping (GSH)

Because cyclobutanes can theoretically undergo ring opening to form electrophilic enones (Michael acceptors), a Glutathione (GSH) trapping assay is mandatory for safety assessment.

The "Twin Ion" Strategy

To distinguish real GSH adducts from matrix noise, use a mixture of unlabeled GSH and stable-isotope labeled GSH (


, 

-GSH, +3 Da). Real adducts will appear as doublets separated by exactly 3.0 Da in the mass spectrum.
Workflow Diagram

GSHTrapping Input Microsomal Incubation + Test Cmpd + NADPH Trap Add Trapping Agent: GSH + Isotope-GSH (1:1) Input->Trap Incubate Incubate 60 min @ 37°C Trap->Incubate Analyze LC-HRMS (High Res) Data Dependent Acquisition Incubate->Analyze Process Data Processing: Search for Neutral Loss (129 Da) & Twin Ions (+3 Da) Analyze->Process

Figure 2: Reactive metabolite screening workflow using isotope-labeled glutathione.

Mass Defect Filtering (MDF) for Cyclobutanes

When analyzing HRMS data, set specific filters to identify cyclobutane-specific metabolites.

Metabolite ClassMass Shift (

)
MechanismRisk Level
Hydroxylation +15.9949Oxidation of ring C-HLow (Clearance)
Dehydrogenation -2.0156Formation of cyclobuteneLow
Ring Opening +15.9949Formation of acyclic ketoneLow
GSH Adduct +305.0681Ring opening + GSH trappingHigh (Toxicity)

Case Study: Cobimetinib

Cobimetinib serves as a prime example of cyclobutane stability.

  • Structure: Contains a central cyclobutane ring functioning as a bioisostere for a phenyl ring, reducing planarity.[3][4]

  • Metabolic Fate:

    • Rat: Hydroxylation occurs primarily on the aromatic core, leaving the cyclobutane intact.

    • Dog: Oxidative metabolism occurs on the aliphatic piperidine chain.

    • Human:[5][6][7][8] The cyclobutane ring remains largely stable, demonstrating its utility as a metabolic blocker compared to flexible alkyl chains [1, 3].

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[3] [Link]

  • Microsomal Stability Assay Protocol. Cyprotex/Evotec. [Link]

  • Absorption, metabolism and excretion of cobimetinib. Xenobiotica, 2016. [Link]

  • Detection of reactive metabolites using isotope-labeled glutathione trapping. Drug Metab Dispos, 2015. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA, 2018. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Synthesis of 1,1-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 1,1-disubstituted cyclobutane motif is a valuable architectural element in modern drug discovery, prized for its ability to impart conformational rigidity and serve as a bioisostere for commonly used groups.[1] This unique four-membered ring system can enhance metabolic stability and improve a compound's pharmacological profile.[2][3] However, the synthesis of these strained carbocycles is often accompanied by significant challenges, including low yields and competing side reactions.[4] This guide provides in-depth troubleshooting strategies and practical, experience-based solutions to common problems encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition is resulting in low yields. What are the primary factors I should investigate?

A1: Low yields in [2+2] cycloadditions are a frequent issue. The most common culprits are:

  • Suboptimal Reactant Electronics: The efficiency of a [2+2] cycloaddition is highly dependent on the electronic complementarity of the two alkene partners. For photochemical reactions, this often involves the interaction of an electron-rich and an electron-poor olefin.[5] Mismatched electronics can lead to a sluggish reaction.

  • Steric Hindrance: Bulky substituents on the reacting alkenes can sterically encumber the approach of the reacting partners, significantly slowing down the rate of cycloaddition.[6]

  • Reaction Conditions: Photochemical cycloadditions are sensitive to the wavelength of light, the choice of photosensitizer (if used), and the solvent. Thermal cycloadditions are highly dependent on temperature control to avoid decomposition.[5][7]

  • Side Reactions: Polymerization of one of the alkene components, especially electron-rich ones, can be a major competing pathway that consumes starting material.

Q2: I'm observing significant polymerization of my starting alkene. How can I suppress this side reaction?

A2: Polymerization is a common challenge, particularly with activated or electron-rich alkenes. To minimize this:

  • Slow Addition: Adding the more reactive alkene slowly to the reaction mixture keeps its instantaneous concentration low, favoring the desired bimolecular [2+2] cycloaddition over polymerization.

  • Lower Temperature: Reducing the reaction temperature can often decrease the rate of polymerization to a greater extent than the desired cycloaddition.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor (for radical-mediated polymerizations) can be effective, provided it doesn't interfere with the desired reaction mechanism.

Q3: How can I improve the diastereoselectivity of my cyclobutane formation?

A3: Achieving high diastereoselectivity is a key challenge. Consider these approaches:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can effectively control the facial selectivity of the cycloaddition.

  • Catalysis: The use of chiral Lewis acids or other catalysts can create a chiral environment around the reactants, directing the formation of one diastereomer over the other.[8]

  • Substrate Control: The inherent stereochemistry of a complex substrate can often be used to direct the stereochemical outcome of the cycloaddition.

Troubleshooting Guides

Guide 1: Optimizing Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis but require careful optimization.[9][10]

Problem: Low conversion and/or formation of a complex mixture of byproducts in a photochemical [2+2] cycloaddition.

Troubleshooting Workflow:

G start Low Catalyst Activity ligand Is the ligand optimal? start->ligand purity Are reagents and solvents pure? ligand->purity Yes success Improved Performance ligand->success No (Screen Ligands) loading Is catalyst loading optimized? purity->loading Yes purity->success No (Purify Reagents) metal Consider an alternative metal catalyst loading->metal Yes loading->success No (Adjust Loading) metal->success

Caption: Decision tree for troubleshooting metal-catalyzed cycloadditions.

Key Optimization Strategies:

  • Ligand Selection: The choice of ligand is paramount as it influences the steric and electronic environment of the metal center. A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is often necessary.

  • Reagent Purity: Metal catalysts can be exquisitely sensitive to impurities. Ensure all reagents and solvents are rigorously purified and dried to remove potential catalyst poisons like water, oxygen, or sulfur-containing compounds.

  • Catalyst Loading: While it may be tempting to use a high catalyst loading, this can lead to unwanted side reactions. It is crucial to determine the minimum effective catalyst loading through systematic experimentation.

  • Alternative Metals: If a particular metal catalyst is proving ineffective, consider exploring alternatives. For example, if a palladium-catalyzed reaction is failing, a nickel-based system might offer a different and more successful reactivity profile.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026-01-23).
  • Robert, E. G. L., & Waser, J. (2025-05-23). Enantioselective Synthesis of 1,2-Disubstituted Thiocyclobutanes via Michael Addition. Chemical Science.
  • Zhang, X., et al. (2025-05-14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[11][11]rearrangement cascade. Chemical Science.

  • Ghosh, A. K., & Sibi, M. P. (2025-08-06).
  • Auburn University. (2023-12-09).
  • National Institutes of Health. (n.d.).
  • Zhang, X., et al. (2025-05-14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[11][11]rearrangement cascade. PMC.

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Wang, Y., et al. (2024-06-11).
  • Robert, E. G. L., & Waser, J. (2025-05-23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC.
  • American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Photochemical [2+2]‐cycloaddition reactions: concept and selected....
  • ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF.
  • American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.
  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review.
  • Royal Society of Chemistry. (2022-10-31). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.
  • ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in....
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (2023-11-01). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
  • American Chemical Society. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • American Chemical Society. (2014-02-18).
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • National Institutes of Health. (n.d.).

Sources

optimization of reaction conditions for the synthesis of 1-(1-propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket System Status: [ONLINE] Lead Scientist: Dr. H. Vance, Senior Application Scientist

Introduction: The Target & The Challenge

Welcome to the technical support hub for 1-(1-propylcyclobutyl)methanamine (CAS 959239-92-0). This molecule is a critical building block, often serving as a steric scaffold in monoamine reuptake inhibitors and other CNS-active agents.

The Core Challenge: Synthesizing this molecule requires constructing a quaternary carbon center on a strained cyclobutane ring, followed by the reduction of a sterically hindered nitrile. The most common failure points reported by users are:

  • Incomplete Alkylation: Difficulty installing the propyl group onto the cyclobutane ring.

  • The "Aluminum Nightmare": Unmanageable emulsions during the Lithium Aluminum Hydride (LAH) workup.

  • Yield Loss: Volatility of the free base amine during isolation.

This guide replaces standard textbook procedures with optimized, field-tested protocols designed to mitigate these specific risks.

Module 1: Precursor Assembly (The Nitrile)

Objective: Synthesis of 1-propylcyclobutanecarbonitrile . User Issue (Ticket #402): "I am seeing significant mono-alkylated impurities and polymerization when trying to alkylate cyclobutanecarbonitrile."

Root Cause Analysis

Direct alkylation of cyclobutanecarbonitrile requires a strong base (LDA or NaH) and precise temperature control. The cyclobutane ring strain makes the system sensitive; however, the more robust route is the "Malonate Strategy" (constructing the ring from acyclic precursors), which offers better impurity control.

Optimized Protocol: The "One-Pot" Cyclization

Instead of alkylating a formed ring, we recommend dialkylation of valeronitrile (or malononitrile followed by decarboxylation, though valeronitrile is more direct for this specific target).

Reagents: Valeronitrile, 1,3-dibromopropane, NaH (60% dispersion), DMSO/THF (1:1).

  • Deprotonation: Cool a suspension of NaH (2.2 equiv) in DMSO/THF to 0°C.

  • Addition: Add valeronitrile (1.0 equiv) dropwise. Stir 30 min.

  • Cyclization: Add 1,3-dibromopropane (1.1 equiv) dropwise.

    • Critical Control Point: Maintain internal temp < 10°C to prevent elimination side reactions.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Distill the nitrile (bp ~180-185°C) to remove unreacted acyclic impurities.

Module 2: The Reduction (Critical Step)

Objective: Conversion of nitrile to primary amine. User Issue (Ticket #550): "The reaction stalled, and the workup turned into a gelatinous brick. I lost the product in the filter cake."

Root Cause Analysis

The quaternary center at C1 creates significant steric bulk, slowing the hydride attack. Standard LAH protocols often fail here because the resulting amine chelates aluminum, forming tight emulsions that trap the product.

Comparative Optimization Table
FeatureLithium Aluminum Hydride (Standard)Borane-THF (Recommended) Catalytic Hydrogenation (Raney Ni)
Reactivity High (Fast)High (Clean)Moderate (Slow)
Steric Tolerance GoodExcellent Poor (requires high pressure)
Workup Difficulty High (Emulsions)Low (Acid quench)Low (Filtration)
Safety Profile PyrophoricFlammableHigh Pressure H₂
Yield 60-70% (variable)85-92% 50-80%
The "Gold Standard" Protocol: Borane Reduction

We recommend Borane-THF (1M) over LAH for this specific hindered substrate. It avoids the aluminum emulsion entirely.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask. Charge with 1-propylcyclobutanecarbonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Add BH₃·THF (1M solution, 3.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 16 hours. Note: The steric bulk requires thermal energy to drive the reduction to completion.

  • Quench (The "Methanol Spike"): Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Acid Hydrolysis (Crucial): The reaction forms a Boron-Amine complex. You MUST break this. Add HCl (6M) and reflux for 1 hour.

  • Basification: Cool, basify with NaOH (6M) to pH > 12. Extract with DCM.

Alternative: Optimized LAH Workup (If you must use LAH)

If you are restricted to LAH, do NOT use the standard water/NaOH quench. Use the Rochelle's Salt Method :

  • Dilute reaction mixture with wet ether.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Stir vigorously for 2-4 hours until two clear layers form. The tartrate chelates the aluminum, preventing the "gelatinous nightmare."

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for synthesis and troubleshooting.

G Start Target: 1-(1-propylcyclobutyl)methanamine Precursor Precursor: 1-propylcyclobutanecarbonitrile Start->Precursor Reduction Reduction Step Precursor->Reduction Method_LAH Method A: LAH (High Risk of Emulsion) Reduction->Method_LAH Standard Method_BH3 Method B: Borane-THF (Recommended) Reduction->Method_BH3 Optimized Issue_Gel Issue: Aluminum Gel/Emulsion Method_LAH->Issue_Gel Step_Hydrolysis Critical Step: Acid Hydrolysis (Break B-N Complex) Method_BH3->Step_Hydrolysis Fix_Rochelle Fix: Rochelle's Salt Workup (Stir 4 hrs) Issue_Gel->Fix_Rochelle Isolation Isolation: HCl Salt Formation Fix_Rochelle->Isolation Step_Hydrolysis->Isolation

Caption: Decision matrix for reduction methodology comparing LAH risks vs. Borane-THF optimization.

Module 4: Isolation & Handling (The "Invisible" Loss)

User Issue (Ticket #601): "My NMR looks great, but after rotary evaporation, my flask is empty."

Root Cause Analysis

1-(1-propylcyclobutyl)methanamine is a low molecular weight amine (MW ~127 g/mol ). The free base is volatile . Furthermore, primary amines avidly absorb atmospheric CO₂ to form solid carbamates, which can be mistaken for impurities.

The "Trap & Salt" Protocol

Never isolate the free base to dryness.

  • Extraction: After basification (pH 14), extract into Et₂O or DCM.

  • Drying: Dry organic layer over Na₂SO₄.[1] Filter.

  • Salt Formation: While still in solution, bubble anhydrous HCl gas or add 2M HCl in ether dropwise.

  • Precipitation: The Hydrochloride Salt will precipitate immediately as a white, non-volatile, stable solid.

  • Filtration: Collect the salt. This is the stable form for storage.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C) to reduce the nitrile? A: Generally, no . Nitriles are notoriously difficult to hydrogenate over Pd/C without high pressure (50+ psi) or acidic additives to prevent secondary amine formation. Raney Nickel is a better catalyst for nitriles but requires handling pyrophoric slurry. Stick to Borane-THF for lab-scale consistency.

Q: I see a "doublet" impurity in my NMR around 3.0 ppm. A: This is likely the secondary amine dimer . During reduction, the intermediate imine can react with the already formed amine.

  • Fix: Ensure high dilution and use a large excess of reducing agent. If using hydrogenation, add ammonia to the reaction mixture to suppress dimerization.

Q: Why did my Borane reduction yield a white solid that isn't the amine? A: That is the Boron-Amine complex . You skipped the acid hydrolysis step (Module 2, Step 5). You must reflux with HCl to liberate the free amine from the boron.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Nitriles with Diborane in Tetrahydrofuran." Journal of the American Chemical Society.[2] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Section on Nitrile Reduction).[1][2][3][4][5] Longman Scientific & Technical.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Vol. 1, pp. 581-595 - Lithium Aluminum Hydride Workups). Wiley.
  • CymitQuimica. (n.d.). "1-(1-propylcyclobutyl)methanamine Structure and Properties." Link

  • Frontier, A. (n.d.). "Workup for Aluminum Hydride Reductions." University of Rochester.[6] Link

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Chiral Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The purification of chiral primary amines is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs), where a single enantiomer often dictates therapeutic efficacy and safety.[1] However, separating these closely related molecules can be a significant experimental challenge.

This guide is structured to provide direct, actionable solutions to common problems encountered during the purification process. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Diastereomeric Salt Resolution

This classical technique remains a cornerstone for large-scale chiral separations due to its cost-effectiveness.[2] It involves reacting the racemic amine with an enantiomerically pure acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by crystallization.[2][3][4]

Frequently Asked Questions & Troubleshooting

Question: My diastereomeric salt crystallization is resulting in a low yield of the desired enantiomer. What are the potential causes and solutions?

Answer: Low yields are a frequent issue and can stem from several factors. The primary cause is often a suboptimal choice of solvent, which may lead to high solubility of both diastereomeric salts.[5]

  • Causality & Solution:

    • Inappropriate Solvent: The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. If the desired salt is too soluble, it will not precipitate effectively.

      • Action: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a system where one salt is sparingly soluble while the other remains in solution.[6]

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical. Using too little resolving agent will leave a portion of the target amine enantiomer unreacted. Conversely, an excessive amount of resolving agent can sometimes alter the solubility profile or lead to the precipitation of the resolving agent itself.

      • Action: While a 0.5 equivalent of resolving agent (relative to the racemic amine) is a common starting point, varying this ratio can be beneficial. Modeling studies suggest that using molar ratios higher than 1.5 can, in some cases, improve resolution efficiency.[2]

    • Temperature Control: Crystallization is highly dependent on temperature. Cooling too quickly can trap impurities and the undesired diastereomer in the crystal lattice, while insufficient cooling will result in low yield.

      • Action: Implement a controlled cooling profile. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further (e.g., to 4°C). Monitor for the onset of crystallization (cloud point) to better understand the thermodynamics of your system.

Question: After isolating the crystallized salt and liberating the free amine, the enantiomeric excess (ee) is much lower than expected. Why?

Answer: Low enantiomeric excess indicates that the undesired diastereomer has co-crystallized with the desired one. This is a common problem when the solubility difference between the two salts is not sufficiently large.

  • Causality & Solution:

    • Insufficient Purity of Diastereomeric Salt: A single crystallization is often not enough to achieve high diastereomeric purity.

      • Action: Perform one or more recrystallizations of the diastereomeric salt.[7] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the final enantiomeric excess of your amine. It is crucial to monitor the purity (e.g., by chiral HPLC) of both the crystallized material and the mother liquor after each step.

    • Suboptimal Resolving Agent: The choice of resolving agent is paramount. The structural compatibility between the amine and the resolving agent dictates the stability and solubility of the resulting diastereomeric salts.[6]

      • Action: If recrystallization does not sufficiently improve the ee, screen other resolving agents. Tartaric acid and its derivatives are popular choices for resolving chiral bases.[2][]

Table 1: Common Chiral Resolving Acids for Primary Amines

Resolving Agent Chemical Class Typical Applications
L-(+)-Tartaric Acid Dicarboxylic Acid Widely used, cost-effective for a broad range of amines.[2]
Dibenzoyl-L-tartaric Acid Tartaric Acid Derivative Often provides better discrimination for bulky amines.
Di-p-toluoyl-L-tartaric Acid (DTTA) Tartaric Acid Derivative A very popular and effective resolving agent for many chiral bases.[2][9]
(1R)-(-)-10-Camphorsulfonic Acid Sulfonic Acid Strong acid, useful for weakly basic amines.

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Effective for forming crystalline salts with various amines.[9] |

Workflow: Troubleshooting Diastereomeric Salt Crystallization

G start Start: Racemic Amine + Resolving Agent in Solvent check_crystal Crystallization Occurs? start->check_crystal no_crystal No Crystallization check_crystal->no_crystal No yes_crystal Crystallization Occurs check_crystal->yes_crystal Yes screen_solvent Screen Solvents (Vary Polarity/Mixtures) no_crystal->screen_solvent change_agent Change Resolving Agent screen_solvent->change_agent Still No Crystals change_agent->start Retry isolate Isolate Crystals & Mother Liquor yes_crystal->isolate analyze_ee Analyze ee of Crystals (Liberate Free Amine) isolate->analyze_ee check_ee Is ee > 95%? analyze_ee->check_ee low_ee Low ee check_ee->low_ee No high_ee High ee check_ee->high_ee Yes recrystallize Recrystallize Salt low_ee->recrystallize recrystallize->analyze_ee success Success: Isolate Pure Enantiomer high_ee->success

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[10] Success hinges on selecting the right chiral stationary phase (CSP) and optimizing the mobile phase.[5]

Frequently Asked Questions & Troubleshooting

Question: I am observing poor or no resolution of my primary amine enantiomers on a chiral column. What should I do?

Answer: This is the most common issue in chiral chromatography and is almost always related to the fundamental interaction between your analyte, the CSP, and the mobile phase.

  • Causality & Solution:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the single most critical factor.[5] There is no universal column, and structural similarity to a compound that separated well is no guarantee of success.

      • Action: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points for a wide range of compounds.[5] For primary amines specifically, cyclofructan and crown-ether based CSPs can also be highly effective.[11][12]

    • Suboptimal Mobile Phase: The mobile phase composition modulates the interaction between the analyte and the CSP. For basic primary amines, secondary interactions with the silica support can cause severe peak tailing and poor resolution.

      • Action (HPLC/SFC): Mobile phase additives are essential. A combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., triethylamine, TEA, or diethylamine, DEA) is often required.[10] These additives work by protonating the amine and masking active silanol groups on the stationary phase, respectively, leading to improved peak shape and better chiral recognition. A common starting point for screening in SFC is a mobile phase containing methanol with 0.3% TFA and 0.2% TEA.[11]

    • Incorrect Elution Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. The optimal mode is compound-dependent.

      • Action: If normal-phase (e.g., hexane/ethanol) fails, try a polar organic mode (e.g., acetonitrile/methanol).[11] This simple switch can sometimes dramatically change selectivity.

Question: My peaks are broad, tailing, or showing low efficiency, even with some separation. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and quantification. This is often caused by non-ideal chromatographic conditions.

  • Causality & Solution:

    • High Flow Rate: Chiral stationary phases often suffer from slow mass transfer kinetics. Running at too high a flow rate does not allow for sufficient interaction time, leading to peak broadening.

      • Action: Reduce the flow rate. Unlike standard achiral separations, the optimal flow rate for chiral HPLC can be very low, sometimes in the range of 0.15-0.5 mL/min for a 4.6 mm ID column.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad, asymmetrical peaks.[12]

      • Action: Reduce the injection volume or the concentration of your sample. If overloading is suspected, perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.

    • Additive Memory Effects: Acidic and basic additives can be strongly retained on the column and influence subsequent runs, even with different mobile phases.[13]

      • Action: Thoroughly flush the column with an appropriate solvent (like isopropanol) between method changes. If you frequently switch between very different methods, consider dedicating columns to specific mobile phase systems to ensure reproducibility.[13]

Table 2: Recommended Starting Conditions for Chiral Amine Screening

Technique Chiral Stationary Phase (CSP) Type Mobile Phase System Typical Additives (v/v)
SFC Polysaccharide, Cyclofructan CO₂ / Methanol 0.3% Trifluoroacetic Acid (TFA) + 0.2% Triethylamine (TEA)[11]
HPLC (Normal Phase) Polysaccharide (e.g., Chiralcel OD-H) Hexane / Isopropanol 0.1% Diethylamine (DEA)[10]

| HPLC (Polar Organic) | Polysaccharide (e.g., Chiralpak AD) | Acetonitrile / Methanol | 0.3% TFA + 0.2% TEA[11] |

Workflow: Chiral Chromatography Method Development

G start Start: Racemic Amine Sample screen_csps Screen 2-3 Different CSPs (e.g., Polysaccharide, Cyclofructan) start->screen_csps check_separation Any Separation Observed? screen_csps->check_separation no_sep No Separation check_separation->no_sep No yes_sep Partial or Full Separation check_separation->yes_sep Yes change_mode Change Mobile Phase Mode (e.g., Normal -> Polar Organic) no_sep->change_mode Re-screen change_mode->screen_csps Re-screen optimize Select Best CSP/Mode Combination yes_sep->optimize check_peak_shape Peak Shape Acceptable? optimize->check_peak_shape bad_shape Broad/Tailing Peaks check_peak_shape->bad_shape No good_shape Good Peak Shape check_peak_shape->good_shape Yes optimize_additives Optimize Additive Concentration (Acid/Base Ratio) bad_shape->optimize_additives Re-evaluate optimize_flow Optimize Flow Rate (Typically Lower) optimize_additives->optimize_flow Re-evaluate optimize_flow->check_peak_shape Re-evaluate check_resolution Resolution > 1.5? good_shape->check_resolution low_res Low Resolution check_resolution->low_res No good_res Good Resolution check_resolution->good_res Yes optimize_solvent Fine-tune Solvent Ratio (e.g., % Modifier) low_res->optimize_solvent Re-evaluate optimize_solvent->check_resolution Re-evaluate success Optimized Method good_res->success

Caption: Decision tree for chiral HPLC/SFC method development.

Section 3: General Issues & Prevention

Question: I am losing enantiomeric purity during my workup or purification steps. What could be causing this racemization?

Answer: Racemization is the conversion of an enantiomerically enriched sample back into a 50:50 racemic mixture. For chiral amines, this often occurs through the formation of a planar, achiral imine or enamine intermediate, which can then be reprotonated from either face with equal probability.[14]

  • Causality & Prevention:

    • Harsh pH Conditions: Both strong acids and strong bases can catalyze the formation of imine intermediates, especially if there is an acidic proton alpha to the chiral center.

      • Prevention: Maintain mild pH conditions during extractions and other workup steps. Use buffered aqueous solutions if necessary. Avoid prolonged exposure to extreme pH.

    • Elevated Temperatures: Heat can provide the activation energy needed for racemization.

      • Prevention: Perform all purification steps, including solvent removal by rotary evaporation, at the lowest practical temperature.

    • Active Chromatographic Media: The surface of standard silica gel is acidic and can promote racemization in sensitive compounds.[14]

      • Prevention: If you suspect silica gel is the culprit, consider deactivating it by pre-treating the slurry with a small amount of a base like triethylamine. Alternatively, use a different stationary phase like alumina or consider non-chromatographic purification methods if possible.

    • Catalyst Residues: In cases where the amine is produced via asymmetric hydrogenation, residual metal catalysts can sometimes contribute to racemization under certain conditions.[15]

      • Prevention: Ensure that the catalyst is thoroughly removed during the initial product workup, prior to any subsequent chiral purification steps.

Section 4: Experimental Protocols

Protocol 1: General Screening for Diastereomeric Salt Resolution

This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent system.

  • Preparation: In separate small vials, dissolve a known amount of your racemic primary amine (e.g., 100 mg, 1 eq.) in a small volume (e.g., 1-2 mL) of several different candidate solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Addition of Resolving Agent: To each vial, add a solution of a single enantiomer of a resolving acid (e.g., L-tartaric acid, 0.5 eq.) dissolved in a minimal amount of the same solvent.

  • Observation at Room Temperature: Stir or swirl the vials at room temperature for 30-60 minutes.[3] Observe if any precipitate forms.

  • Inducing Crystallization: If no solid forms, try to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal if available.

  • Cooling: If still no solid forms, loosely cap the vials and place them in a 4°C refrigerator overnight.

  • Evaluation: Identify the solvent systems that produced a crystalline precipitate. Isolate the solid by filtration, wash with a small amount of the cold solvent, and dry.

  • Analysis: Liberate the free amine from the salt by dissolving it in a suitable solvent and performing a basic aqueous wash (e.g., with 1M NaOH). Extract the amine, dry the organic layer, and concentrate. Analyze the enantiomeric excess of the resulting amine using a validated chiral HPLC or SFC method. The mother liquor should also be analyzed to confirm that the other enantiomer has been enriched.

References

  • Technical Support Center: Purification of Chiral Amines. Benchchem.
  • Trouble with chiral separations. Chromatography Today.
  • Resolution of chiral amines. Google Patents.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Maybridge Chiral Resolution Screening and Purification Kits. Fisher Scientific.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Resolution (Separation) of Enantiomers. Chemistry Steps.
  • Preventing racemization during chiral amine synthesis. Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International - Chromatography Online.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.
  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters - ACS Publications.
  • Chiral Resolution and Separation Services. BOC Sciences.

Sources

preventing decomposition of cyclobutane rings under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Stability Protocol Subject: Preventing Ring Decomposition Under Acidic/Basic Conditions Ticket ID: CYCLO-STAB-001 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Strain-Reactivity Paradox

Cyclobutane rings possess approximately 26.3 kcal/mol of ring strain , primarily arising from angle strain (bond angles ~88° vs. ideal 109.5°) and torsional strain (eclipsing interactions). While kinetically stable in many neutral environments, this potential energy makes them "spring-loaded."

Under acidic conditions , the primary failure mode is carbocation-mediated ring expansion or opening , driven by the relief of ring strain. Under basic conditions , the failure mode shifts to retro-aldol/retro-Michael fragmentation or nucleophilic ring opening , particularly when the ring bears electron-withdrawing groups (EWGs).

This guide provides mechanistic insights and self-validating protocols to preserve cyclobutane integrity during synthesis and workup.

Module 1: Acidic Conditions Troubleshooting

Q: My cyclobutane starting material disappears in acidic media, but I don't see simple hydrolysis products. What is happening?

A: You are likely triggering a Wagner-Meerwein rearrangement or a Grob-type fragmentation .

  • The Mechanism: Protonation of a substituent (e.g., alcohol, ether, alkene) generates a carbocation adjacent to or on the ring. To relieve strain, a C-C bond of the cyclobutane ring migrates to the cationic center, expanding the ring to a cyclopentane (more stable) or opening it entirely.

  • Diagnostic: Check NMR for signals characteristic of cyclopentenes or acyclic dienes.

Protocol: Stabilizing Cyclobutanes in Acid

  • Solvent Switch: Avoid polar protic solvents (MeOH,

    
    ) which stabilize the transition state for ionization. Use non-polar solvents (DCM, Toluene) to raise the energy barrier for carbocation formation.
    
  • Lewis Acid Selection: If a Lewis Acid (LA) is required, switch from "hard" oxophilic LAs (e.g.,

    
    , 
    
    
    
    ) to "soft" LAs (e.g.,
    
    
    ,
    
    
    ) which are less likely to force ionization of leaving groups.
  • The "Buffered Workup" Rule: Never concentrate acidic reaction mixtures containing cyclobutanes. Quench in situ at reaction temperature with solid

    
     or a phosphate buffer (pH 7) before warming.
    
Visualization: Acid-Mediated Ring Expansion Pathway

AcidDecomp Start Cyclobutanyl Carbinol Protonation Protonation (-OH2+) Start->Protonation H+ Cation Carbocation Intermediate Protonation->Cation -H2O Expansion 1,2-Alkyl Shift (Ring Expansion) Cation->Expansion Strain Relief (~26 kcal/mol) Product Cyclopentane Derivative Cation->Product Fast Expansion->Product Stabilization

Figure 1: Mechanism of acid-catalyzed ring expansion driven by relief of ring strain.

Module 2: Basic Conditions Troubleshooting

Q: I treated my cyclobutyl ketone with base, and it fragmented into two olefins. Why?

A: You triggered a Retro-Aldol or Retro-Michael reaction.

  • The Mechanism: Deprotonation alpha to a carbonyl group forms an enolate. If the

    
    -position is part of the strained ring, the enolate can "push" electrons back, cleaving the C-C bond to relieve strain. This is chemically equivalent to reversing the [2+2] cycloaddition used to make the ring.
    
  • Risk Factor: Cyclobutanes with electron-withdrawing groups (ketones, esters, nitriles) are at highest risk.

Protocol: Base-Safe Manipulation

  • Thermodynamic vs. Kinetic Control:

    • Avoid: Thermodynamic bases (alkoxides, NaOH) at room temperature. These allow reversible deprotonation/equilibration, eventually finding the path to fragmentation.

    • Use: Kinetic bases (LDA, LiHMDS) at -78°C. Deprotonate irreversibly and quench immediately with your electrophile.

  • Steric Shielding: Use bulky bases (e.g., KHMDS,

    
    -BuOK) to discourage nucleophilic attack directly on the ring carbons (which causes ring opening via 
    
    
    
    mechanisms).
  • Trans-Effect: If possible, design the synthesis so substituents are trans. Cis-substituents often align orbitals more favorably for fragmentation pathways.

Visualization: Base-Induced Fragmentation

BaseDecomp Substrate Cyclobutyl Ketone Enolate Enolate Intermediate Substrate->Enolate Base (Deprotonation) TS Transition State (Bond Cleavage) Enolate->TS Retro-Aldol Push Fragment1 Enone/Olefin A TS->Fragment1 Fragment2 Enone/Olefin B TS->Fragment2

Figure 2: Retro-aldol fragmentation pathway common in cyclobutyl ketones under basic conditions.

Module 3: General Isolation & Workup Strategy

Q: My compound decomposes on Silica Gel. How do I purify it?

A: Silica gel is weakly acidic (


) and acts as a Lewis acid surface, catalyzing the rearrangement of sensitive cyclobutanes.

Protocol: Neutralizing the Stationary Phase

  • The Triethylamine (TEA) Pre-wash:

    • Prepare your eluent (e.g., Hexane/EtOAc).

    • Add 1%

      
       Triethylamine to the solvent system.
      
    • Flush the column with this "basified" solvent before loading your sample.

    • Note: This deactivates the acidic silanol sites (

      
      ).
      
  • Alternative Stationary Phases:

    • Use Alumina (Neutral or Basic) instead of silica.

    • Use Florisil (Magnesium silicate) for extremely acid-sensitive compounds.

Quantitative Comparison of Stability Conditions
ConditionRisk FactorMechanism of FailurePrevention Strategy
Strong Acid (HCl,

)
HighCationic Expansion/SolvolysisBuffer to pH > 4; Use non-nucleophilic counterions.
Lewis Acid (

)
ExtremeRing Opening (Friedel-Crafts type)Use mild LAs (

,

); Low Temp (<0°C).
Strong Base (NaOH) HighRetro-Aldol/EpimerizationUse non-aqueous bases; Kinetic control (-78°C).
Silica Gel ModerateSurface Acid Catalysis1%

doping; Use Alumina.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Sweidan, K., et al. (2016). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Zeitschrift für Naturforschung B, 71(4), 379-384. Link

  • Murakami, M., et al. (2008). Generation of rhodium enolates via retro-aldol reaction and its application to regioselective aldol reaction. Tetrahedron Letters, 49(15), 2388–2390.[1] Link[1]

  • Wang, Z., & Ma, H. (2021).[2][3] Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.[3][4] Link

Sources

Technical Support Center: HPLC Method Optimization for 1-(1-propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PCBMA-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Detection Limits and Peak Tailing in Aliphatic Amine Analysis

Executive Summary

Analyzing 1-(1-propylcyclobutyl)methanamine (PCBMA) presents a classic "double-trouble" scenario in chromatography:

  • The "Invisible" Peak: The molecule lacks a UV chromophore (no aromatic rings or conjugated

    
    -systems), making it virtually invisible to standard UV detection at 254 nm.
    
  • The "Shark Fin" Peak: As a primary amine, it is highly basic (

    
    ).[1] At standard acidic pH, it becomes positively charged, interacting aggressively with residual silanols on the column stationary phase, causing severe tailing.
    

This guide provides field-proven protocols to solve these specific issues, moving beyond generic advice to mechanistic solutions.

Module 1: The "Invisible Peak" (Detection Strategy)

User Question: "I injected 1 mg/mL of my sample but see nothing at 254 nm. At 210 nm, the baseline is too noisy. How do I detect this?"

Root Cause Analysis

PCBMA is an aliphatic amine.[1] Unlike aromatic compounds (e.g., benzene rings) that absorb UV light strongly, PCBMA has no "antenna" to catch UV photons. Relying on low-UV (200–210 nm) is unreliable due to solvent cutoff interference.[1]

Solution Architecture: Decision Tree

DetectionStrategy Start Select Detection Method HasCAD Do you have CAD/ELSD/MS? Start->HasCAD Direct Direct Analysis (Preferred) HasCAD->Direct Yes Deriv Derivatization Required HasCAD->Deriv No (UV only) CAD CAD / ELSD (Universal Detection) Direct->CAD Quantitation Focus MS LC-MS (ESI+) (m/z 128 [M+H]+) Direct->MS ID/Sensitivity Focus OPA OPA Derivatization (Fluorescence/UV) Deriv->OPA Primary Amine Specific (Fast, Unstable) FMOC FMOC-Cl (UV stable) Deriv->FMOC Robust/Stable

Caption: Decision matrix for selecting the optimal detection mode based on available instrumentation.

Protocol A: Charged Aerosol Detection (CAD) – The Gold Standard

If you have a CAD, use it.[2] It detects any non-volatile analyte regardless of chemical structure.[1]

  • Mobile Phase: Volatile buffers are mandatory (Formic acid, Ammonium Acetate/Formate).[1]

  • Linearity: CAD response is curvilinear.[1] Use a quadratic fit or a power function for calibration.

Protocol B: Pre-Column Derivatization (UV/Fluorescence)

If you are restricted to UV/FLD, you must chemically attach a "flag" (chromophore) to the amine.

Recommended Reagent: OPA (o-Phthalaldehyde) + 3-MPA Why: OPA reacts specifically with primary amines (like PCBMA) in seconds to form a highly fluorescent isoindole derivative.[1]

Step-by-Step OPA Derivatization:

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-Mercaptopropionic acid (3-MPA) and 9 mL of 0.4 M Borate buffer (pH 10.2).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Wait: 1 minute (reaction is instantaneous but allow mixing).

  • Inject: Immediately.

    • Note: The derivative is unstable.[1] If using an autosampler, program it to "mix and inject" (needle-in-needle derivatization).

  • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).

Module 2: The "Shark Fin" (Peak Shape Optimization)

User Question: "I see the peak now, but it tails badly (Asymmetry > 2.0). I'm using a C18 column with 0.1% Formic Acid."

Root Cause Analysis

At acidic pH (0.1% Formic Acid, pH ~2.7), the amine group on PCBMA is protonated (


). The silica support in standard C18 columns has residual silanol groups (

). The positive amine sticks to the negative silanol via ion-exchange, causing the peak to drag (tail).
Mechanistic Solution: High pH Chromatography

Instead of fighting the silanols, we neutralize the amine. By raising the pH to > 10.5 (above the


), PCBMA becomes neutral (

). Neutral molecules do not interact with silanols and interact purely hydrophobically with the C18 ligand, resulting in sharp, symmetric peaks.

Critical Requirement: You must use a Hybrid Silica Column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH). Standard silica columns will dissolve at pH > 8.[1]

High pH Protocol (Recommended)
ParameterSpecificationRationale
Column Hybrid C18 (e.g., XBridge BEH C18)Withstands pH 12 without degradation.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.High pH neutralizes the amine; Volatile for MS/CAD.[1]
Mobile Phase B AcetonitrileMethanol creates higher backpressure; ACN is sharper.[1]
Gradient 5% B to 95% B over 10 min.PCBMA is moderately hydrophobic; this covers the range.[1]
Temp 40°CImproves mass transfer, sharpening the peak further.

Module 3: Troubleshooting & FAQs

Visualizing the Separation Mechanism

SeparationMechanism cluster_LowPH Low pH (Standard) cluster_HighPH High pH (Optimized) Amine_Pos PCBMA (NH3+) Silanol_Neg Silanol (Si-O-) Amine_Pos->Silanol_Neg Strong Attraction Tailing Ionic Drag (Tailing) Silanol_Neg->Tailing Amine_Neu PCBMA (NH2) Silanol_Ion Silanol (Si-O-) Amine_Neu->Silanol_Ion No Interaction C18 C18 Ligand Amine_Neu->C18 Pure Retention Sharp Hydrophobic Retention (Sharp Peak) C18->Sharp

Caption: Mechanism comparison: Low pH leads to ionic drag, while High pH ensures pure hydrophobic retention.

Frequently Asked Questions

Q: Can I use Ion-Pairing reagents (TFA) instead of High pH? A: Yes, 0.1% Trifluoroacetic acid (TFA) will mask silanols and improve peak shape at low pH. However , TFA suppresses MS signals significantly and can permanently alter column selectivity.[1] Only use TFA if you are using UV detection and cannot use High pH columns.[1]

Q: My OPA derivative peak area is decreasing over time. A: OPA derivatives are chemically unstable.[1]

  • Fix 1: Use an autosampler with "Pre-treatment" capabilities to derivatize immediately before injection.[1]

  • Fix 2: Switch to FMOC-Cl .[1] FMOC derivatives are stable for days but require a longer reaction time and you will see a large peak for excess FMOC reagent (usually elutes late).[1]

Q: What is the expected retention time? A: On a standard C18 (100 x 2.1 mm) at 0.5 mL/min:

  • Low pH:[1] PCBMA elutes early (weak retention due to charge repulsion from the void volume).

  • High pH:[1][3][4] PCBMA elutes later (increased retention due to neutral state hydrophobicity).[1] Expect it around 40-60% B.[1]

References

  • Agilent Technologies. (2023).[1] Derivatization and Separation of Aliphatic Amines.[1][5] Retrieved from [Link]

  • Waters Corporation. (2024).[1] Effect of pH on LC-MS Analysis of Amines: High pH Stability. Retrieved from [Link]

  • Phenomenex. (2025).[1] High pH Stability and Basic Analytes: Gemini and Kinetex EVO.[1][3] Retrieved from [Link]

Sources

minimizing side reactions in the N-alkylation of primary amines

Author: BenchChem Technical Support Team. Date: February 2026

ChemSupport Pro: Technical Guide to Selective N-Alkylation

Ticket ID: N-ALK-OPT-001 Subject: Minimizing Side Reactions & Polyalkylation in Primary Amine Synthesis

The Core Problem: The Polyalkylation Trap

The fundamental challenge in N-alkylation is kinetic. The product of a primary amine alkylation (a secondary amine) is often more nucleophilic than the starting material. This creates a runaway reaction where the secondary amine competes for the alkylating agent, leading to tertiary amines and quaternary ammonium salts.[1]

Mechanistic Visualization: The Kinetic Trap

Polyalkylation Start Primary Amine (R-NH2) Sec Secondary Amine (Target: R-NH-R') Start->Sec k1 (Slow) RX Alkylating Agent (R'-X) RX->Sec Tert Tertiary Amine (Impurity: R-N(R')2) Sec->Tert k2 (Fast) Nucleophilicity Increases! Quat Quat. Salt (Dead End) Tert->Quat k3

Caption: The "Runaway Train" effect. Note that k2 is often > k1 because the alkyl group donates electron density, making the nitrogen lone pair more available.

Strategy A: Reductive Amination (The Gold Standard)

If your electrophile can be an aldehyde or ketone instead of an alkyl halide, this is the preferred method. It bypasses the


 mechanism entirely.

The Solution: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃. Unlike NaCNBH₃, STAB is non-toxic and works in standard solvents (DCE, THF). Crucially, it reduces the iminium ion faster than it reduces the carbonyl compound, preventing side reactions.

Standard Operating Procedure (SOP):

  • Stoichiometry: 1.0 equiv Amine + 1.1-1.2 equiv Aldehyde/Ketone.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

  • Reagent: Add 1.4 equiv NaBH(OAc)₃.

  • Catalyst: If using a ketone , add 1.0 equiv Acetic Acid (AcOH). (Usually unnecessary for aldehydes).[3][4]

  • Time: Stir at Room Temp for 1-16 hours.

Troubleshooting Table: Reductive Amination

SymptomRoot CauseCorrective Action
No Reaction pH is too high; Imine not forming.Add 1-2 equiv of AcOH to catalyze imine formation.
Dialkylation Observed Highly reactive aldehyde + small amine.Switch to Stepwise: Form imine first in MeOH (2h), then add reducing agent.
Hydrolysis of Product Aqueous workup too acidic.Quench with sat. NaHCO₃ (pH ~8) to keep amine neutral for extraction.
Reagent Inactive STAB is moisture sensitive.Check reagent quality. Fresh STAB should be a fluffy white powder, not clumped.

Strategy B: Direct Alkylation (The "Cesium Effect")

If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), standard bases (NaH, K₂CO₃) often lead to mixtures. The solution is Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) .

Why it works: The "Cesium Effect" relies on the large ionic radius of Cs⁺. It forms a "naked" anion in organic solvents (especially DMF), promoting the mono-alkylation pathway and suppressing the proton exchange that leads to polyalkylation.

Protocol:

  • Solvent: DMF (Anhydrous is critical).[5]

  • Additives: Activated 4Å Molecular Sieves (powdered).

  • Base: CsOH·H₂O (1.0 equiv) or Cs₂CO₃.

  • Stoichiometry: 1.0 equiv Amine + 1.0-1.2 equiv Alkyl Halide.

Strategy C: The Fukuyama Synthesis (Absolute Selectivity)

For high-value substrates where yield is paramount, use the Nosyl (Ns) protection strategy. This guarantees mono-alkylation by chemically blocking the second alkylation site.

Mechanism:

  • Protect amine with 2-Nitrobenzenesulfonyl chloride (NsCl).[6]

  • The resulting sulfonamide proton is acidic (

    
    ).
    
  • Alkylate the sulfonamide anion (Mono-alkylation is exclusive because there is no second proton).

  • Deprotect with a thiol.[7]

Workflow Diagram:

Fukuyama Step1 1. Protection Amine + NsCl + Base Inter1 Nosyl-Amide (R-NH-Ns) (Acidic Proton Activated) Step1->Inter1 Step2 2. Alkylation + R'-X + K2CO3/DMF Inter1->Step2 Inter2 Dialkyl Species (R-N(Ns)-R') (Stable, Purifiable) Step2->Inter2 Step3 3. Deprotection PhSH or HSCH2CH2OH + Base Inter2->Step3 Final Pure Secondary Amine (R-NH-R') Step3->Final

Caption: The Fukuyama protocol ensures chemically enforced mono-alkylation.

Emerging Tech: Borrowing Hydrogen (Green Chemistry)

For researchers looking to avoid alkyl halides (genotoxic) and reducing agents.

  • Concept: A metal catalyst (Ir, Ru) "borrows" hydrogen from an alcohol to form an aldehyde in situ, condenses it with the amine to form an imine, and then "returns" the hydrogen to reduce the imine.

  • Reagents: Primary Alcohol + Primary Amine + [Cp*IrCl₂]₂ (Cat.)

  • Waste: Water only.

FAQ: Scenario-Based Support

Q: I have a chiral center alpha to my amine. Will these methods racemize it?

  • Reductive Amination: generally safe, but avoid high temps.

  • Fukuyama: Safe.

  • Direct Alkylation: Risk of racemization if the base is too strong or the reaction is heated (E2 elimination competition).

Q: My amine is an HCl salt. Can I use it directly?

  • Yes. For Reductive Amination, add 1.0 equiv of Et₃N to free the base in situ. For Fukuyama/Direct Alkylation, extra base is required to neutralize the salt first.

Q: How do I remove excess NsCl (Nosyl chloride) after Step 1?

  • Quench with a simple amine (like dimethylamine) or rely on the fact that hydrolyzed NsCl (sulfonic acid) is water-soluble and removed during the basic wash.

References & Authoritative Sources

  • Reductive Amination Protocol (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Cesium Effect (Direct Alkylation): Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[5][8] Journal of Organic Chemistry, 2002, 67(3), 674–683.[1]

  • Fukuyama Synthesis (Nosyl Protection): Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters, 1995, 36(36), 6373-6374.

  • Borrowing Hydrogen Review: Hamid, M. H., et al. "Borrowing Hydrogen in the Activation of Alcohols." Chemical Communications, 2007, 725-740.

Sources

Technical Support Center: Troubleshooting Poor Signals in NMR Spectra of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality NMR spectra for this unique class of compounds. The strained nature and conformational flexibility of the cyclobutane ring often lead to complex and sometimes misleading NMR data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks for my cyclobutane derivative look broad and poorly resolved at room temperature?

This is a classic issue for many cyclobutane derivatives and is often due to the molecule undergoing conformational exchange at a rate that is intermediate on the NMR timescale. The cyclobutane ring is not planar and exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1][2] If the rate of this "ring-flipping" is comparable to the frequency difference between the signals for the protons in the two conformations, it leads to significant line broadening.[3]

Q2: I'm struggling to get a good signal-to-noise ratio for my cyclobutane sample, especially in the ¹³C NMR spectrum. What can I do?

Low signal-to-noise (S/N) can be due to several factors, including low sample concentration, long spin-lattice relaxation times (T1) of the nuclei, or suboptimal acquisition parameters. For ¹³C NMR, the low natural abundance of the ¹³C isotope is a primary contributor to poor S/N.[4][5] Strategies to improve S/N include increasing the number of scans, optimizing the relaxation delay, and ensuring proper sample preparation.[6]

Q3: The coupling patterns in the ¹H NMR spectrum of my substituted cyclobutane are very complex and difficult to interpret. How can I simplify the analysis?

The complex coupling patterns arise from the rigid, puckered structure of the cyclobutane ring, which leads to distinct chemical environments for axial and equatorial protons and a wide range of vicinal and geminal coupling constants.[7] Two-dimensional (2D) NMR techniques like COSY and TOCSY are invaluable for unraveling these complex spin systems by identifying which protons are coupled to each other.[8][9]

In-Depth Troubleshooting Guides

Issue 1: Broad and Unresolved Peaks

Primary Cause: Intermediate-rate conformational exchange (ring-flipping) on the NMR timescale.

The Science Behind It: The cyclobutane ring rapidly inverts between two equivalent or non-equivalent puckered conformations. At a given temperature, if the rate of this exchange is on the same order of magnitude as the difference in the resonance frequencies of a nucleus in the two conformations, the NMR signal will be broadened. This phenomenon is known as coalescence.[2]

Variable temperature NMR is the most powerful tool for investigating dynamic processes like ring-flipping. By changing the temperature, you can alter the rate of conformational exchange and observe its effect on the spectrum.

Experimental Protocol for VT-NMR:

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline. Ensure your sample is in a suitable solvent with a wide temperature range (e.g., toluene-d₈, THF-d₈).[1]

  • Temperature Increments: Gradually decrease the temperature in steps of 10-20°C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[10]

  • Observe Spectral Changes:

    • Low Temperature Regime (Slow Exchange): As the temperature is lowered, the rate of ring-flipping will decrease. You should observe the broad peaks sharpening into distinct sets of signals corresponding to each conformer.

    • Coalescence Temperature (Tc): At a specific temperature, the two sets of signals will merge into a single, very broad peak. This is the coalescence temperature.[2]

    • High Temperature Regime (Fast Exchange): As the temperature is increased above room temperature, the rate of ring-flipping will increase. The broad peaks should sharpen into a single, time-averaged signal.

  • Data Analysis: The rate of exchange (k) at the coalescence temperature (Tc) can be estimated using the following equation for two uncoupled sites of equal population:

    k = (π * Δν) / √2

    where Δν is the frequency difference between the two signals in the slow-exchange regime.

Visualization of Conformational Exchange:

G Effect of Temperature on Cyclobutane Ring-Flipping NMR Spectrum cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Coalescence Temp) cluster_fast Fast Exchange (High Temp) slow Two sharp peaks observed (Conformers 'frozen out') intermediate One broad peak observed (Coalescence) slow->intermediate Increase Temperature fast One sharp, averaged peak observed intermediate->fast Increase Temperature

Caption: Workflow for analyzing conformational exchange using VT-NMR.

Issue 2: Low Signal-to-Noise Ratio (S/N)

Primary Causes:

  • Insufficient sample concentration.[4]

  • Suboptimal acquisition parameters, particularly the relaxation delay (D1).[3]

  • For ¹³C NMR, the low natural abundance of ¹³C and potentially long T1 relaxation times for quaternary carbons.[5]

The Science Behind It: The signal-to-noise ratio in an NMR experiment is proportional to the number of nuclei contributing to the signal and is optimized by allowing for sufficient relaxation of the nuclear spins between pulses. The spin-lattice relaxation time (T1) is a measure of the time it takes for the nuclear spins to return to thermal equilibrium after being perturbed by a radiofrequency pulse.[9] If the delay between pulses (the relaxation delay, D1) is too short compared to T1, the signal intensity will be attenuated. For typical small organic molecules, proton T1 values are in the range of 0.5-4 seconds.[11] However, quaternary carbons can have much longer T1 values.[12]

Experimental Protocol for Improving S/N:

  • Sample Preparation:

    • Ensure your sample is as concentrated as possible in the NMR solvent.[4]

    • Use high-quality NMR tubes to improve magnetic field homogeneity.

    • Filter your sample if any solid particles are present.

  • Optimizing the Relaxation Delay (D1):

    • For ¹H NMR: A D1 of 1-2 seconds is often sufficient for qualitative spectra. For quantitative results, a D1 of at least 5 times the longest T1 is recommended. If T1 values are unknown, a longer D1 (e.g., 5-10 seconds) can be used.

    • For ¹³C NMR: Quaternary carbons in cyclobutane rings can have long T1 values. To ensure their detection and improve S/N, use a longer D1 (e.g., 5-10 seconds or more). Alternatively, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T1 times, but this may also cause some line broadening.

  • Increasing the Number of Scans (NS):

    • The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.

    • Increase the number of scans until an acceptable S/N is achieved. This is particularly important for ¹³C NMR.

Table of Recommended Acquisition Parameters:

Parameter¹H NMR (Qualitative)¹H NMR (Quantitative)¹³C NMR
Pulse Angle 30-45°90°30-45°
Relaxation Delay (D1) 1-2 s5 x T₁ (typically 10-30 s)2-10 s
Acquisition Time (AQ) 2-4 s2-4 s1-2 s
Number of Scans (NS) 8-1616-64128 - 1024+
Issue 3: Complex and Overlapping Signals

Primary Cause: The rigid and puckered nature of the cyclobutane ring leads to complex spin systems with extensive proton-proton couplings.

The Science Behind It: In substituted cyclobutanes, the protons on the ring often have very similar chemical shifts, leading to signal overlap. Furthermore, the fixed bond angles result in a multitude of through-bond scalar couplings (J-couplings) between protons, including geminal (²JHH), vicinal (³JHH), and long-range (⁴JHH and ⁵JHH) couplings.[13] This creates complex splitting patterns that are difficult to analyze in a 1D spectrum.

2D NMR experiments are essential for unambiguously assigning the complex spectra of cyclobutane derivatives.[14]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically through 2 or 3 bonds). This is the first step in mapping out the spin systems within the molecule.[9]

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific part of the molecule, even if some signals are overlapped.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is extremely powerful for determining the stereochemistry of substituents on the cyclobutane ring.

Visualization of a 2D NMR Troubleshooting Workflow:

G 2D NMR Workflow for Cyclobutane Structure Elucidation start Complex 1D ¹H NMR Spectrum cosy Run ¹H-¹H COSY (Identify coupled protons) start->cosy tocsy Run ¹H-¹H TOCSY (Define entire spin systems) cosy->tocsy hsqc Run ¹H-¹³C HSQC (Assign protonated carbons) tocsy->hsqc hmbc Run ¹H-¹³C HMBC (Connect spin systems, assign quaternary carbons) hsqc->hmbc noesy Run NOESY/ROESY (Determine stereochemistry) hmbc->noesy structure Propose Structure noesy->structure

Caption: A systematic approach to structure elucidation using 2D NMR.

References

  • Measuring relaxation times - Inversion recovery for T1. (n.d.). Retrieved from University of Cambridge Department of Chemistry website.
  • NMR Spectroscopy of Cyclobutanes | Request PDF. (2025).
  • Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? Retrieved from University of Ottawa NMR Facility Blog.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from a chapter in a book published by the Polytechnic Institute of Bragança.
  • Variable Temperature NMR Experiments. (n.d.). Retrieved from a document from a university chemistry department's NMR facility.
  • Determination of Energetics of Fluxional Molecules by NMR. (2022, August 28).
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2010). Magnetic Resonance in Chemistry, 48(11), 859-867.
  • A great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.).
  • T1 relaxation. (n.d.).
  • Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. (2012). Analytical Chemistry, 84(15), 6342-6349.
  • Step By Step Instructions for VT Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from a university chemistry department's NMR facility.
  • Optimized Default 13C Parameters. (2020, May 4). Retrieved from a university chemistry department's NMR facility blog.
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2023). Journal of the American Chemical Society, 145(3), 1946–1955.
  • 1H T1 Relaxation Time Measurement. (n.d.). Retrieved from a university chemistry department's NMR facility.
  • 13C NMR tips. (2023, February 8).
  • Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. (2020).
  • VARIABLE TEMPERATURE EXPERIMENTS. (n.d.).
  • NMR T1 relaxation time measurements and calculations with translational and rotational components for liquid electrolytes containing LiBF4 and propylene carbonate. (2017). AIP Advances, 7(11), 115302.
  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022, October 12). Retrieved from a university chemistry department's NMR facility.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • NMR Relaxation. (n.d.). Retrieved from a university chemistry department's NMR facility.
  • NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from a university chemistry course notes.
  • 150 questions with answers in 13C-NMR | Scientific method. (n.d.).

Sources

Technical Support Center: Enhancing the Resolution of Chiral Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the enantiomeric resolution of chiral cyclobutane amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these valuable stereoisomers. Chiral cyclobutane moieties are critical building blocks in medicinal chemistry, and achieving high enantiomeric purity is paramount for ensuring therapeutic efficacy and safety.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Chiral Resolution of Cyclobutane Amines

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the synthesis of optically active compounds.[2] For chiral amines, including those with a cyclobutane scaffold, the primary methods involve:

  • Diastereomeric Salt Crystallization: Reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

  • Enzymatic Resolution: Utilizing enzymes, typically lipases, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[4][5]

  • Chiral Chromatography: Employing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[6][7]

The choice of method depends on factors like the scale of the separation, the properties of the specific cyclobutane amine, cost considerations, and available equipment.[8]

Workflow for Selecting a Chiral Resolution Method

The following diagram outlines a general decision-making process for selecting an appropriate resolution strategy for your chiral cyclobutane amine.

G cluster_start cluster_screening Initial Assessment cluster_paths cluster_end Start Racemic Cyclobutane Amine Scale Determine Scale (mg, g, kg) Start->Scale Properties Assess Amine Properties (Basicity, Steric Hindrance) Start->Properties Crystallization Diastereomeric Salt Crystallization Scale->Crystallization Large Scale (kg) Cost-sensitive Enzymatic Enzymatic Resolution Scale->Enzymatic Medium to Large Scale Green Chemistry Focus Chromatography Chiral Chromatography (HPLC/SFC) Scale->Chromatography Small Scale (mg-g) Analytical / Rapid Screening Properties->Crystallization Sufficiently Basic Forms Crystalline Salts Properties->Chromatography Poor Crystallinity Low Basicity End Enantiopure Cyclobutane Amine Crystallization->End Enzymatic->End Chromatography->End

Caption: Decision workflow for selecting a chiral resolution method.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, categorized by the resolution technique.

Diastereomeric Salt Crystallization

This classical method is powerful and scalable but often requires empirical optimization.[9] It relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.[10]

Question: I've mixed my racemic cyclobutane amine with a chiral acid, but no crystals are forming. What should I do?

Answer:

This is a common and frustrating issue. The lack of crystallization can stem from several factors related to solubility, solvent choice, and concentration.

  • Causality: For crystallization to occur, a supersaturated solution of one diastereomeric salt must be achieved while the other remains in solution. If both salts are too soluble in the chosen solvent, neither will precipitate. Conversely, if both are poorly soluble, they may precipitate together as an amorphous solid or an oil.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently remove the solvent under reduced pressure. This may induce the less soluble salt to crystallize. Be cautious not to remove too much solvent, which could cause both diastereomers to crash out.

    • Change the Solvent System: This is the most critical parameter. If you are using a polar solvent like methanol or ethanol, try a less polar one like isopropanol or acetone, or use a solvent mixture. The goal is to find a system where the solubility difference between the two diastereomeric salts is maximized.[3] A systematic screening of solvents is highly recommended.

    • Cool the Solution: Lowering the temperature will decrease the solubility of the salts. Try cooling the solution slowly in a refrigerator (4°C) or freezer (-20°C). Slow cooling promotes the formation of well-ordered crystals.

    • Introduce a Seed Crystal: If you have a tiny amount of the desired diastereomeric salt crystal from a previous attempt, adding it to the supersaturated solution can initiate crystallization.

    • Try a Different Resolving Agent: The interaction between the amine and the chiral acid dictates the crystal packing and solubility. The rigid structure of cyclobutane can introduce unique steric challenges. If tartaric acid doesn't work, screen other agents.[2]

Comparison of Common Chiral Resolving Agents for Amines

Resolving AgentStructure TypeKey Attributes
Tartaric Acid Linear Dicarboxylic AcidWidely used, readily available, and its derivatives (e.g., dibenzoyltartaric acid) offer tunable properties.[3]
(-)-Camphoric Acid Bicyclic Dicarboxylic AcidIts rigid structure can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[3]
(S)-Mandelic Acid Aryl Carboxylic AcidOften effective for forming crystalline salts with primary and secondary amines.
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) Chiral Phosphoric AcidA strongly acidic agent that can be effective for resolving amines that form poor salts with carboxylic acids.[11]

Question: My crystallization yielded a solid, but the enantiomeric excess (e.e.) is low. How can I improve it?

Answer:

Low e.e. indicates that the undesired diastereomer has co-precipitated with the desired one.

  • Causality: This usually happens when the solubility difference between the two diastereomeric salts is not large enough in the chosen solvent system, or if the crystallization occurred too quickly, trapping the more soluble diastereomer in the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method. Dissolve the obtained solid in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the solid in the less soluble diastereomer, thereby increasing the e.e.

    • Adjust the Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical.[9] While a 0.5 equivalent of the resolving agent (for a dicarboxylic acid) is theoretically needed to resolve half the amine, using a slight excess or deficit can sometimes improve selectivity.

    • Increase Stirring Time: Ensure the solution is stirred for an adequate period (e.g., 1.5 hours or more) before filtering to allow the system to reach equilibrium.[10] This helps ensure that the crystallization is thermodynamically controlled (based on solubility) rather than kinetically controlled (based on the rate of crystal formation).

Troubleshooting Crystallization: A Decision Tree

G Start Problem: Poor Crystallization / Low e.e. Q1 Is any solid forming? Start->Q1 A1_No No solid or oiling out Q1->A1_No No A1_Yes Solid forms, but low e.e. Q1->A1_Yes Yes Step1_No 1. Concentrate solution 2. Cool slowly 3. Add anti-solvent A1_No->Step1_No Step1_Yes Recrystallize the solid (use minimum hot solvent, cool slowly) A1_Yes->Step1_Yes Step2_No Screen different solvents (e.g., alcohols, ketones, esters) Step1_No->Step2_No Still no solid Step3_No Screen different resolving agents (Tartaric, Mandelic, Camphoric, etc.) Step2_No->Step3_No Still no solid End Achieved Crystalline Solid with High e.e. Step3_No->End Step2_Yes Optimize solvent for recrystallization Step1_Yes->Step2_Yes e.e. still low Step1_Yes->End e.e. > 98% Step3_Yes Adjust stoichiometry of resolving agent Step2_Yes->Step3_Yes e.e. still low Step2_Yes->End e.e. > 98% Step3_Yes->End

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

Enzymatic Resolution

Enzymatic methods offer high selectivity under mild conditions.[4] Kinetic resolution, the most common approach, relies on an enzyme selectively reacting with one enantiomer, leaving the other unreacted.[1]

Schematic of Enzymatic Kinetic Resolution

G cluster_input cluster_process Enzymatic Reaction cluster_output Separable Products Racemate Racemic Cyclobutane Amine (R-Amine + S-Amine) Enzyme Enzyme (e.g., Lipase) + Acyl Donor Racemate->Enzyme Unreacted Unreacted Enantiomer (e.g., S-Amine) Enzyme->Unreacted Slow/No Reaction Product Acylated Product (e.g., R-Amide) Enzyme->Product Fast Reaction

Caption: Enzymatic kinetic resolution of a chiral amine.

Question: My enzymatic resolution is very slow or not proceeding at all. What are the likely causes?

Answer:

  • Causality: Enzyme activity is highly sensitive to reaction conditions. Incorrect temperature, pH, or solvent can denature the enzyme or reduce its catalytic efficiency. The enzyme may also not be suitable for your specific cyclobutane amine substrate.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: First, confirm your enzyme is active using a standard substrate known to work well (e.g., resolving racemic 1-phenylethanol with Novozym 435). This rules out issues with the enzyme batch itself.

    • Optimize Temperature: Most lipases work well between 30-50°C.[12] Temperatures that are too high can cause denaturation, while temperatures that are too low will result in slow reaction rates.[13]

    • Solvent Choice: Enzymes prefer non-polar, aprotic organic solvents like toluene, hexane, or MTBE. Polar solvents can strip the essential water layer from the enzyme, inactivating it.

    • Screen Different Enzymes: Not all lipases are the same. The active site of each enzyme has a unique shape. An enzyme like Candida antarctica lipase B (CALB, often immobilized as Novozym 435) is a good starting point, but you may need to screen other lipases (Pseudomonas cepacia, etc.) or even transaminases.[12][13]

    • Check the Acyl Donor: The choice of acyl donor (e.g., ethyl acetate, isopropyl acetate) can influence the reaction rate and enantioselectivity. Simple alkyl esters are common starting points.

Question: The conversion in my kinetic resolution has exceeded 50%, but the e.e. of the remaining amine is poor. Why?

Answer:

  • Causality: This classic kinetic resolution problem points to low enantioselectivity of the enzyme for your substrate. The "E-value" (enantiomeric ratio) is a measure of this selectivity. A low E-value means the enzyme reacts with the "wrong" enantiomer at a significant rate. As the reaction proceeds past 50% conversion, more of the "undesired" enantiomer is consumed, which erodes the e.e. of the remaining starting material.

  • Troubleshooting Steps:

    • Stop at Lower Conversion: For a low E-value reaction, you can achieve higher e.e. for the unreacted starting material by stopping the reaction earlier (e.g., at 40-45% conversion). This comes at the cost of yield.

    • Screen Different Enzymes: This is the most effective solution. A different enzyme may offer a much higher E-value for your specific cyclobutane amine.[12]

    • Modify the Substrate: While more involved, sometimes derivatizing the amine (e.g., with a small protecting group) can improve its fit within the enzyme's active site, leading to better recognition and a higher E-value.

    • Consider a Double Kinetic Resolution: An advanced strategy involves using a chiral acyl donor with the enzyme, which can sometimes amplify the selectivity.[12]

Chiral Chromatography (HPLC/SFC)

Chiral HPLC and SFC are highly effective for both analytical assessment of e.e. and for preparative separation.[14] SFC is often preferred for its speed and reduced solvent consumption, especially for polar compounds like primary amines.[7][15]

Question: I am screening chiral columns for my cyclobutane amine, but I'm not getting any separation on polysaccharide-based columns. What should I try next?

Answer:

  • Causality: Polysaccharide-based chiral stationary phases (CSPs) are versatile but do not separate all classes of compounds.[6] The separation mechanism relies on a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance). The unique 3D structure of your cyclobutane amine may not be interacting effectively with the chiral selectors on the column.

  • Troubleshooting Steps:

    • Change the Mobile Phase: For normal phase HPLC, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the hexane/heptane mobile phase. Additives are crucial for amines; try adding a small amount of a basic modifier like diethylamine (DEA) or a an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and selectivity.

    • Switch to a Different Column Type: If polysaccharide columns (e.g., Chiralcel OD, Chiralpak AD) fail, the next logical step for a primary amine is a crown ether-based CSP (e.g., Crownpak CR-I). These columns are specifically designed for the resolution of compounds with primary amino groups and often show excellent results where others fail.[7]

    • Consider Derivatization: Reacting the amine with a suitable agent (e.g., an isocyanate or acid chloride) can change its interaction profile with the CSP, often leading to better separation. This is more common for analytical purposes to confirm e.e. than for preparative work, as it adds extra steps.[16][17]

    • Try Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral amine separations.[18] The use of supercritical CO2 with a polar co-solvent (like methanol) and additives often provides unique selectivity and faster separations compared to HPLC.[7]

Comparison of Preparative Chiral Resolution Techniques

FeatureDiastereomeric CrystallizationEnzymatic ResolutionChiral SFC/HPLC
Max Theoretical Yield 50% (unless unwanted enantiomer is racemized and recycled)[1]50% (unless part of a dynamic kinetic resolution)[1]~95-100%
Scalability Excellent (kg to tons)[9]Good (g to kg)Poor to Moderate (mg to kg); becomes very expensive at large scale[8]
Development Time Can be lengthy (screening solvents/agents)Moderate (screening enzymes/conditions)Fast (high-throughput screening is possible)[15]
"Green" Chemistry Poor (large solvent volumes)Excellent (mild conditions, biodegradable catalyst)[4]Moderate (SFC is greener than HPLC due to CO2 usage)[7]
Key Challenge Unpredictable crystallization behavior[2]Finding a highly selective enzymeHigh cost of stationary phase and solvents at scale[8]

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of chiral amines important in drug development? Chiral amines are present in over 40% of pharmaceuticals.[1] The two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[1] Regulatory agencies like the FDA require new chiral drugs to be developed as single enantiomers unless there is a therapeutic justification for using the racemate.

Q2: My cyclobutane amine is a secondary amine. Does this change the recommended resolution strategy? Yes, it can. While diastereomeric salt crystallization is generally effective for both primary and secondary amines, enzymatic resolution can be more challenging as many lipases show lower reactivity with sterically hindered secondary amines. For chromatography, the same screening principles apply, but the optimal CSP and mobile phase conditions may differ from a primary amine analogue.

Q3: What is "Dynamic Kinetic Resolution" (DKR) and can it be applied to cyclobutane amines? DKR is a powerful technique that combines enzymatic kinetic resolution with in-situ racemization of the unwanted enantiomer.[1] This allows for a theoretical yield of up to 100% of the desired enantiomer, overcoming the 50% limit of standard kinetic resolution.[1] This requires a catalyst (often a metal complex) that can racemize the unreacted amine under conditions compatible with the enzyme. While powerful, developing a DKR process can be complex as the racemization and resolution conditions must not interfere with each other.

Q4: How do I regenerate the pure amine after a successful diastereomeric salt crystallization? After you have isolated the diastereomeric salt with high purity, you need to break the salt to liberate the free amine. This is typically done by dissolving or suspending the salt in water or an organic solvent and adding a base (e.g., sodium hydroxide, sodium carbonate solution) to deprotonate the amine's ammonium salt. The free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), and the chiral resolving agent (now as its corresponding salt) remains in the aqueous layer.[3]

Q5: Is it possible to recycle the "wrong" enantiomer? Yes. Discarding half of your material is inefficient and costly.[11] The unwanted enantiomer can be recovered from the mother liquor (in crystallization) or from the reaction mixture (in enzymatic resolution). This recovered enantiomer can then be racemized through a separate chemical process and recycled back into the resolution process, significantly improving the overall process efficiency and atom economy.[10]

Experimental Protocols

Protocol 1: Screening of Chiral Resolving Acids for Diastereomeric Salt Crystallization

Objective: To identify an effective chiral acid and solvent system for the resolution of a racemic cyclobutane amine on a small scale.

Materials:

  • Racemic cyclobutane amine (1.0 eq)

  • Chiral resolving acids (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, (S)-(+)-Mandelic acid, (-)-Camphoric acid)

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)

  • Small vials or test tubes, magnetic stirrer, filtration apparatus

  • Chiral HPLC or SFC for e.e. analysis

Procedure:

  • Setup: In separate vials, dissolve a small amount of the racemic amine (e.g., 100 mg) in a selection of different solvents (e.g., 2 mL).

  • Addition of Resolving Agent: To each vial, add 0.5 equivalents of a single enantiomer of a chiral resolving acid (for a dicarboxylic acid like tartaric) or 1.0 equivalent (for a monocarboxylic acid like mandelic).

  • Observation at Room Temperature: Stir the mixtures at room temperature for 2-4 hours. Observe if any precipitate forms.

  • Inducing Crystallization: If no solid forms, attempt to induce crystallization by:

    • Slowly evaporating the solvent.

    • Cooling the vial in an ice bath or refrigerator.

    • Scratching the inside of the vial with a glass rod.

  • Isolation and Analysis: If a solid precipitate forms, isolate it by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of Free Amine: Take a small sample of the crystalline salt, dissolve it in a 2M NaOH solution, and extract the free amine with an organic solvent (e.g., CH2Cl2).

  • Determine Enantiomeric Excess: Analyze the extracted amine by chiral HPLC or SFC to determine the enantiomeric excess (e.e.) of the crystalline salt.

  • Evaluation: A successful result is the formation of a crystalline solid with a high e.e. (>80% on the first try is excellent). The conditions that provide the best result should be selected for scale-up and optimization.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • van den Berg, C., et al. (2018). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Retrieved from [Link]

  • University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral resolution of the racemic cyclobutane amino acids 7. Retrieved from [Link]

  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • ResearchGate. (n.d.). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. Retrieved from [Link]

  • PubMed. (2015).
  • MDPI. (2021).
  • Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Retrieved from [Link]

  • NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • PubMed. (2000). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

Sources

overcoming poor cell permeability of novel cyclobutane-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability in Novel Cyclobutane-Based Inhibitors

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Permeability Crisis Center

User Context: You are likely observing a discrepancy where your novel cyclobutane inhibitors show nanomolar potency in enzymatic assays (


 or 

) but fail to translate into cellular efficacy (

).

The Core Problem: Cyclobutane scaffolds offer excellent


 character and conformational restriction, but their rigidity can lock polar vectors into unfavorable orientations. Unlike flexible alkyl chains that can "hide" polar groups during membrane transit, a rigid cyclobutane ring with exposed hydrogen bond donors (HBD) acts like a grapple hook, getting stuck in the water-lipid interface.

This guide provides a systematic workflow to diagnose and resolve these permeability bottlenecks.

Module 1: Diagnostic Triage

Before modifying your chemistry, you must identify the mechanism of failure. Is it solubility, passive diffusion, or active efflux?

Workflow Visualization

DiagnosticWorkflow Start Start: High Enzymatic Potency Low Cellular Efficacy SolubilityCheck Step 1: Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck BrickDust Diagnosis: 'Brick Dust' High Crystal Lattice Energy SolubilityCheck->BrickDust < 5 µM PAMPA Step 2: PAMPA Assay (Passive Diffusion) SolubilityCheck->PAMPA > 20 µM LowPassive Diagnosis: Polarity Issue High TPSA / Exposed HBD PAMPA->LowPassive Pe < 10^-6 cm/s Caco2 Step 3: Caco-2 / MDCK (Bidirectional Transport) PAMPA->Caco2 Pe > 10^-6 cm/s Efflux Diagnosis: P-gp/BCRP Efflux (Ratio B-A / A-B > 2.0) Caco2->Efflux High Efflux Ratio Permeable Diagnosis: Target Engagement? Check Intracellular Metabolism Caco2->Permeable Ratio ~ 1.0

Figure 1: Triage workflow to distinguish between solubility limits ('Brick Dust'), passive permeability barriers, and active transporter efflux.

Module 2: Structural Optimization (The "Fix")

If Module 1 identifies Passive Permeability or Efflux as the culprit, use these medicinal chemistry strategies tailored for the cyclobutane ring.

Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)

The cyclobutane ring is not flat; it exists in a "puckered" conformation with a bond angle of


 [1]. You can exploit this pucker to create an Intramolecular Hydrogen Bond (IMHB).
  • The Concept: Design the molecule to form a transient internal H-bond (e.g., between an amide NH and a nearby fluorine or ether oxygen). This "closes" the molecule, hiding the polar donor from the lipid membrane.

  • Stereochemistry Rule:

    • Cis-1,3-disubstituted: Generally favors IMHB formation because the substituents are brought closer in space on the puckered ring.

    • Trans-1,3-disubstituted: Vectors often point away, preventing IMHB and leaving HBDs exposed to solvent (increasing desolvation penalty).

Strategy B: Vector Shielding & Efflux Evasion

P-glycoprotein (P-gp) recognizes exposed H-bond donors.

ModificationMechanism of ActionCyclobutane Specific Application
N-Methylation Removes HBD; induces steric clash that may force a "closed" conformation.Apply to amide linkers attached to the ring.[1]
Fluorination Lowers

of adjacent amines; acts as a weak H-bond acceptor for IMHB.
Gem-difluoro substitution on the ring (C2 position) can alter the pucker angle to favor IMHB [2].
Bioisosteres Reduces TPSA.Replace amide linkers with oxadiazoles or esters (if stability permits).
Visualizing the Chameleon Effect

ChameleonEffect cluster_legend Mechanism Aqueous Aqueous Phase (Open Conformation) High Solvation Membrane Lipid Bilayer (Closed Conformation) IMHB Formed Aqueous->Membrane Desolvation (Energy Penalty Reduced by IMHB) Cytosol Cytosol (Open Conformation) Target Binding Membrane->Cytosol Re-solvation Note Cyclobutane 'Pucker' enables NH...F or NH...O interaction in lipid phase.

Figure 2: The 'Chameleon' strategy. The molecule forms an internal bond to pass through the lipid wall, then opens up to bind the target.

Module 3: Assay Troubleshooting & Protocols

Protocol 1: Optimized PAMPA for Rigid Scaffolds

Standard PAMPA often fails for rigid molecules because they precipitate in the artificial membrane if the incubation time is too short or pH is unoptimized.

Reagents:

  • Dodecane (with 1% Lecithin).

  • Donor Buffer: PBS pH 7.4 (adjusted to pH 5.0 or 6.5 if compound is a weak base).

  • Acceptor Buffer: PBS pH 7.4 (with scavenger sink if needed).

Step-by-Step:

  • Preparation: Dissolve compound in DMSO (10 mM). Dilute to 50

    
     in Donor Buffer. Critical:  Ensure final DMSO < 5%.
    
  • Membrane Coating: Add 5

    
     of Lecithin/Dodecane mix to the hydrophobic filter of the donor plate. Wait 5 mins for solvent evaporation.
    
  • Assembly: Add 150

    
     donor solution to bottom wells. Add 300 
    
    
    
    acceptor buffer to top wells. Sandwich the plates.
  • Incubation: Incubate for 16 hours at room temperature in a humidity chamber (longer than the standard 4h is needed for rigid scaffolds with slow equilibration).

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    
Protocol 2: Diagnosing Efflux (Caco-2 Ratios)

If PAMPA is high (


 cm/s) but cellular activity is low, run Caco-2.
  • Measure

    
     (Apical to Basolateral) -> A-B.
    
  • Measure

    
     (Basolateral to Apical) -> B-A.
    
  • Calculate Efflux Ratio (ER):

    
    
    
    • ER < 2: Passive diffusion dominates.

    • ER > 2: Active efflux (likely P-gp).[1] Action: Add Verapamil (P-gp inhibitor) and re-run. If ER drops to 1, P-gp is confirmed.

Module 4: Frequently Asked Questions (FAQ)

Q1: My cyclobutane analog has a LogP of 3.5 (good range) but zero permeability. Why? A: You likely have a high Desolvation Penalty . Even if the molecule is lipophilic (greasy), if it has exposed polar hydrogens (NH, OH) that form strong bonds with water, the energy cost to strip that water off to enter the membrane is too high.

  • Fix: Check your

    
     (LogP - LogD). A large difference indicates ionization issues. Try masking the H-bond donor with a methyl group or forming an IMHB (see Module 2).
    

Q2: Why do cis-1,3-cyclobutanes generally permeate better than trans-1,3? A: In the cis-1,3 configuration on a puckered ring, substituents are often forced into a pseudo-diaxial or axial-equatorial relationship that brings them closer together (approx 3-4 Å). This proximity allows for Intramolecular Hydrogen Bonding (IMHB) , effectively "hiding" the polarity. The trans isomer often orients vectors


 apart, preventing this shielding [3].

Q3: Can I use Prodrugs specifically for cyclobutanes? A: Yes. If your cyclobutane has a carboxylic acid (common for peptidomimetics), it will be charged at pH 7.4 (impermeable).

  • Strategy: Esterify the acid (e.g., isopropyl ester). This neutralizes the charge.[2] Once inside the cell, ubiquitous esterases will hydrolyze it back to the active acid.

Q4: My compound precipitates in the PAMPA donor well. What now? A: This is the "Brick Dust" issue. The crystal lattice is too stable.

  • Fix: Disrupt the symmetry of the molecule. Add a "magic methyl" to the cyclobutane ring or change a phenyl ring to a pyridine. This lowers the melting point and increases solubility without drastically changing lipophilicity.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. J. Med. Chem. (2020).[3] Discusses the puckered conformation (88° bond angle) and its impact on vector alignment.

  • Intramolecular Hydrogen Bonding to Improve Membrane Permeability. J. Med. Chem. (2011). Demonstrates how IMHB shields polarity to improve passive diffusion.

  • Impact of Cyclobutane Stereochemistry on Permeability. ACS Med. Chem. Lett. (2014). Specific case studies on cis vs trans isomers and their transport properties.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocols. Nature Protocols (2007). The gold standard methodology for passive diffusion assays.

Sources

Validation & Comparative

The Core Structural Distinction: Physicochemical Consequences of Ring Strain and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 1-(1-Propylcyclobutyl)methanamine vs. its Cyclopentyl Analog

In the intricate process of drug discovery and lead optimization, the choice of a molecular scaffold is a pivotal decision that profoundly influences a compound's pharmacological and pharmacokinetic profile. Small cycloalkanes, in particular, have emerged as valuable tools for medicinal chemists to rigidly orient pharmacophoric elements in three-dimensional space. This guide presents a detailed comparative analysis of 1-(1-propylcyclobutyl)methanamine and its corresponding cyclopentyl analog, 1-(1-propylcyclopentyl)methanamine. We will explore how the seemingly minor change from a four-membered to a five-membered ring can impart critical differences in physicochemical properties, synthetic accessibility, and potential biological activity, providing a framework for rational drug design.

The fundamental difference between the two title compounds lies in the inherent properties of the cyclobutane versus the cyclopentane ring. These differences are not trivial and have significant downstream effects on molecular behavior.

  • Ring Strain: The cyclobutane ring is characterized by significant angle and torsional strain, with a total strain energy of approximately 26.3 kcal/mol.[1][2] This high degree of strain forces the C-C bonds to have increased p-character and results in a puckered, non-planar conformation.[1][2] In stark contrast, the cyclopentane ring is substantially less strained, with a strain energy of about 7.1 kcal/mol, allowing it to adopt a flexible "envelope" or "twist" conformation.[1] This difference in stored energy can affect the molecule's reactivity and metabolic stability.

  • Conformational Rigidity: The strained nature of the cyclobutane ring provides a more rigid scaffold, conformationally restricting the appended propyl and aminomethyl groups.[1][3] This can be highly advantageous in drug design if a specific, locked conformation is required for optimal binding to a biological target. The cyclopentyl analog, being more flexible, presents a broader array of low-energy conformations to a receptor, which could be beneficial or detrimental depending on the target's binding pocket topology.

  • Lipophilicity and Size: The addition of a methylene group in the cyclopentyl analog increases its molecular weight and surface area, which generally translates to higher lipophilicity (LogP). This can influence crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as membrane permeability, plasma protein binding, and solubility.

Table 1: Comparative Physicochemical Properties

Property1-(1-Propylcyclobutyl)methanamine1-(1-Propylcyclopentyl)methanamineRationale for Difference
Molecular FormulaC8H17N[4]C9H19N[5]Additional CH2 group in the ring
Molecular Weight127.23 g/mol [6]141.25 g/mol [5][7]Additional CH2 group in the ring
Ring Strain Energy~26.3 kcal/mol[1][2]~7.1 kcal/mol[1]Deviation from ideal sp3 bond angles
Predicted XLogP3~1.9-2.3~2.4-2.7[5][7]Increased carbon count enhances lipophilicity
Topological Polar Surface Area (TPSA)26 Ų26 Ų[5]The primary amine group is the sole contributor

Note: Predicted values are derived from computational models and databases like PubChem for structurally similar compounds.

Synthetic Strategy: A Unified Approach to a Divergent Core

A robust and scalable synthesis is paramount for any viable drug candidate. Both analogs can be constructed using a convergent synthetic strategy starting from their respective commercially available cycloalkanones. The workflow below outlines a standard, reliable laboratory-scale approach.

G cluster_0 Comparative Synthesis Workflow Start Cyclobutanone or Cyclopentanone Intermediate1 Tertiary Alcohol Intermediate (1-Propylcycloalkanol) Start->Intermediate1 Step 1 Propylation Step1 1. Grignard Addition (Propyl-MgBr, Et2O) Intermediate2 N-acetyl Amine Intermediate Intermediate1->Intermediate2 Step 2 Amination Step2 2. Ritter Reaction (MeCN, H2SO4) Product Final Product 1-(1-Propylcycloalkyl)methanamine Intermediate2->Product Step 3 Deprotection Step3 3. Amide Hydrolysis (aq. HCl, reflux)

Figure 1: A generalized workflow for the synthesis of the target cycloalkylamines.

Experimental Protocol: Synthesis via the Ritter Reaction

Self-Validation: Each step in this protocol yields an intermediate that can be isolated and characterized (e.g., by NMR, IR, MS) to confirm the success of the transformation before proceeding, ensuring the integrity of the synthetic process.

Causality: The Ritter reaction is chosen as an efficient method for converting tertiary alcohols into N-substituted amides in a one-pot procedure. It leverages the formation of a stable tertiary carbocation intermediate in a strong acid, which is then trapped by a nitrile (acetonitrile in this case). This is often more direct than multi-step alternatives like conversion to a halide followed by substitution.

Materials:

  • Cyclobutanone or Cyclopentanone

  • Propylmagnesium bromide (in Et2O)

  • Acetonitrile (MeCN)

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (Et2O)

  • Sodium bicarbonate (NaHCO3)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Step 1: Formation of 1-Propylcycloalkanol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the starting cycloalkanone (1.0 eq) dissolved in anhydrous Et2O.

    • Cool the solution to 0 °C in an ice bath.

    • Add propylmagnesium bromide (1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with Et2O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by column chromatography if necessary.

  • Step 2: Ritter Reaction to form the N-acetyl Amine:

    • In a separate flask, cool acetonitrile (5.0 eq) to 0 °C.

    • Slowly and carefully add concentrated H2SO4 (2.0 eq) to the cold acetonitrile.

    • Add a solution of the crude 1-propylcycloalkanol (1.0 eq) in acetonitrile dropwise to the acidic solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture slowly onto crushed ice and neutralize carefully with solid NaHCO3 or a saturated aqueous solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude N-(1-(1-propylcycloalkyl))acetamide.

  • Step 3: Hydrolysis to the Final Amine:

    • To the crude N-acetyl intermediate, add 6M aqueous HCl.

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours.

    • Cool the reaction to room temperature and wash with Et2O to remove any non-basic impurities.

    • Basify the aqueous layer to pH >12 by the careful addition of solid NaOH or concentrated NaOH solution at 0 °C.

    • Extract the free amine product with dichloromethane or Et2O (3x).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the final product, 1-(1-propylcycloalkyl)methanamine. Further purification can be achieved by distillation or column chromatography.

Potential Pharmacological Implications: A Structure-Activity Relationship (SAR) Perspective

While no direct comparative biological data for these specific molecules is publicly available, we can infer potential differences based on established medicinal chemistry principles. Cycloalkylamines are known to interact with a variety of biological targets, including GPCRs, ion channels, and enzymes.[8]

The choice between a cyclobutyl and cyclopentyl scaffold can be a critical determinant of potency and selectivity. For instance, in SAR studies of a G9a inhibitor, a spiro-cyclobutane ring was found to be essential for submicromolar potency; replacement with a cyclopentane ring resulted in a potency drop of at least one order of magnitude.[3] This highlights how the rigid, defined geometry of the cyclobutane ring can be superior for fitting into a specific, constrained hydrophobic pocket.

G cluster_0 Cyclobutyl Analog cluster_1 Cyclopentyl Analog CB 1-(1-Propylcyclobutyl)methanamine (Rigid Conformation) Receptor Target Receptor (e.g., GPCR Binding Pocket) CB->Receptor High Affinity? (Precise Fit) CP 1-(1-Propylcyclopentyl)methanamine (Flexible Conformation) CP->Receptor Lower Affinity? (Entropic Penalty) Signal Downstream Signaling & Biological Response Receptor->Signal

Figure 2: A conceptual model of how conformational rigidity may influence receptor binding affinity.

Conversely, the increased lipophilicity of the cyclopentyl analog might enhance its ability to cross the blood-brain barrier or other biological membranes, a desirable trait for CNS targets. However, its conformational flexibility could lead to an "entropic penalty" upon binding, potentially lowering its affinity for the target compared to its more rigid counterpart.

A Roadmap for Comparative Evaluation

To move from hypothesis to data, a structured experimental plan is required. The following workflow provides a logical progression for a head-to-head comparison.

  • In Vitro Profiling:

    • Binding Assays: Screen both compounds against a panel of relevant receptors (e.g., aminergic GPCRs) to determine their binding affinities (Ki or IC50).

    • Functional Assays: For any identified targets, perform functional assays (e.g., cAMP assays for GPCRs, electrophysiology for ion channels) to determine if the compounds act as agonists, antagonists, or modulators.

    • ADME Screening: Conduct early ADME assays to measure key properties like metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., PAMPA).

  • In Vivo Pharmacokinetics:

    • Administer each compound to a rodent species (e.g., rats) via relevant routes (e.g., IV and PO) and measure plasma concentrations over time to determine key PK parameters like half-life, clearance, volume of distribution, and oral bioavailability.

  • Targeted Efficacy Models:

    • If a promising in vitro profile and a viable in vivo PK profile are established, the compounds should be tested in a relevant animal model of disease to assess their therapeutic efficacy.

Conclusion

The comparative analysis of 1-(1-propylcyclobutyl)methanamine and its cyclopentyl analog serves as a compelling case study in the subtleties of medicinal chemistry. The cyclobutyl analog offers a rigid, conformationally defined scaffold that may provide superior potency and selectivity if the target requires a precise geometric fit.[3] The cyclopentyl analog provides greater lipophilicity and conformational flexibility, which could be advantageous for membrane permeability but may come at the cost of binding affinity. The optimal choice is not universal but is instead dictated by the specific requirements of the therapeutic target and the desired drug-like properties. The experimental protocols and evaluation roadmap provided herein offer a comprehensive framework for researchers to empirically determine which of these structurally related scaffolds holds greater promise for their specific drug discovery program.

References

  • PubChem. (1-Phenylcyclopentyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (1-Methylcyclopropyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Steffens, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available from: [Link]

  • Chemsrc. 1-(1-Phenylcyclopentyl)methanamine. Available from: [Link]

  • Google Patents. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • van der Kolk, R. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • PubChem. [(1S,3R)-3-propylcyclopentyl]methanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Available from: [Link]

  • PubMed. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (1-Isopropylcyclobutyl)methylamine. National Center for Biotechnology Information. Available from: [Link]

  • NIST/TRC Web Thermo Tables (WTT). cis-1-methyl-3-propylcyclobutane. Available from: [Link]

  • PubMed Central. Chemistry and Pharmacology of Alkylamides from Natural Origin. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1,1-Cyclobutanedimethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Biological and pharmacological activities of amaryllidaceae alkaloids. Available from: [Link]

  • PubChem. Methyl(cyclopentyl-propyl)amine. National Center for Biotechnology Information. Available from: [Link]

  • Quora. What is the difference between cyclobutane and cyclopropane?. Available from: [Link]

  • Career Henan Chemical Co. (1-phenylcyclobutyl)methanamine CAS NO.91245-59-9. Available from: [Link]

  • PubMed. Applications of Higenamine in Pharmacology and Medicine. National Center for Biotechnology Information. Available from: [Link]

Sources

head-to-head comparison of different synthetic routes to 1-substituted cyclobutanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of 1-Substituted Cyclobutanamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring has emerged as a critical bioisostere for gem-dimethyl groups in modern medicinal chemistry, offering improved metabolic stability and precise conformational restriction without the lipophilicity penalty of larger rings. However, the synthesis of 1-substituted cyclobutanamines (containing a quaternary carbon center) presents unique challenges due to ring strain (~26 kcal/mol) and the steric hindrance inherent to forming quaternary centers.

This guide provides a head-to-head technical comparison of the three most distinct and reliable synthetic routes: the Classical Curtius Rearrangement , the Modern Ellman Auxiliary Approach , and the Industrial Ritter Reaction .

Part 1: Route Analysis & Mechanistic Insight
Route A: The Classical Curtius Rearrangement

Best for: Large-scale synthesis, achiral targets, and when the carboxylic acid precursor is readily available.

This route is the "workhorse" of cyclobutane functionalization. It typically begins with the dialkylation of a phenylacetic acid derivative (or similar active methylene) with 1,3-dihalopropane to form the cyclobutane ring, followed by degradation of the carboxylic acid to the amine.

  • Mechanism: The carboxylic acid is activated (usually with diphenylphosphoryl azide, DPPA) to form an acyl azide. Thermal decomposition yields an isocyanate via a concerted rearrangement with retention of stereochemistry.[1] The isocyanate is then hydrolyzed to the free amine.

  • Critical Insight: The rearrangement step is stereospecific. If you manage to resolve the starting acid (e.g., via chiral salt crystallization), the chirality is preserved in the amine.

  • Safety Note: While DPPA is safer than sodium azide, the intermediate isocyanates and acyl azides are energetic. Reactions must be run below the decomposition temperature of the azide until the rearrangement temperature is deliberately reached.

Route B: The Ellman Auxiliary Approach (Imine Addition)

Best for: Enantioselective synthesis, library generation (diversity-oriented synthesis).

This modern approach inverts the logic: instead of building the ring around the carbon, you start with the pre-formed cyclobutanone ring and add the substituent.

  • Mechanism: Cyclobutanone is condensed with chiral tert-butanesulfinamide (Ellman’s auxiliary) to form a sulfinimine. A Grignard or organolithium reagent adds across the C=N bond. The chiral auxiliary directs the addition, often achieving diastereomeric ratios (dr) >95:5. Acidic cleavage yields the enantiopure amine.

  • Causality: The use of Ti(OEt)₄ as a Lewis acid / water scavenger is non-negotiable here; it drives the equilibrium toward the strained imine, which is otherwise difficult to form.

Route C: The Ritter Reaction

Best for: Low-cost commodity synthesis, tertiary alcohol precursors.

The Ritter reaction utilizes the stability of the tertiary carbocation at the 1-position of the cyclobutane ring (stabilized by the substituent, e.g., a phenyl group).

  • Mechanism: A 1-substituted cyclobutanol is treated with a strong acid (H₂SO₄) and a nitrile (e.g., acetonitrile). The alcohol dehydrates to a carbocation, which is trapped by the nitrile to form a nitrilium ion, subsequently hydrolyzed to an amide.[2]

  • Limitation: The resulting product is an amide (e.g., acetamide). Hydrolyzing this sterically hindered amide to the free amine requires harsh conditions (refluxing alkali or acid), which can sometimes compromise ring integrity.

Part 2: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on starting material availability and stereochemical requirements.

SyntheticStrategy Start Target: 1-Substituted Cyclobutanamine Q_Chirality Is Enantiopurity Required? Start->Q_Chirality Q_StartMat Available Precursor? Q_Chirality->Q_StartMat No (Racemic okay) Route_Ellman Route B: Ellman Auxiliary (From Cyclobutanone) Q_Chirality->Route_Ellman Yes (High ee needed) Q_StartMat->Route_Ellman Cyclobutanone Route_Curtius Route A: Curtius Rearrangement (From Carboxylic Acid) Q_StartMat->Route_Curtius Carboxylic Acid Route_Ritter Route C: Ritter Reaction (From Tertiary Alcohol) Q_StartMat->Route_Ritter Tertiary Alcohol Note1 Note: Curtius retains stereochemistry if acid is resolved first. Route_Curtius->Note1

Caption: Strategic Decision Matrix for 1-Substituted Cyclobutanamine Synthesis.

Part 3: Comparative Performance Analysis
FeatureRoute A: Curtius RearrangementRoute B: Ellman AuxiliaryRoute C: Ritter Reaction
Primary Precursor 1-Substituted Cyclobutanecarboxylic AcidCyclobutanone1-Substituted Cyclobutanol
Atom Economy Moderate (Loss of N₂ and CO₂)High (Auxiliary is recyclable)High (Solvent acts as reagent)
Stereocontrol Retention (Requires chiral precursor)Excellent (Substrate controlled) None (Racemic)
Scalability High (Process Chem standard)Moderate (Cost of auxiliary)High (Commodity reagents)
Safety Profile Caution (Azide intermediates)Good (Mild conditions)Moderate (Strong acids)
Key Challenge Multi-step precursor synthesisSteric hindrance of Grignard additionHarsh hydrolysis of final amide
Part 4: Detailed Experimental Protocols
Protocol 1: Curtius Rearrangement (via DPPA)

Reference Standard: Modified from Shioiri et al. [1]

Objective: Conversion of 1-phenylcyclobutanecarboxylic acid to 1-phenylcyclobutanamine.

  • Activation: Charge a flame-dried round-bottom flask with 1-phenylcyclobutanecarboxylic acid (1.0 equiv) and anhydrous toluene (0.5 M). Add triethylamine (1.5 equiv) and stir at ambient temperature.

  • Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise. Stir at RT for 1 hour. Checkpoint: Monitor by TLC for disappearance of acid.

  • Rearrangement: Heat the reaction mixture to 80°C. Evolution of nitrogen gas will be observed. Maintain temperature for 2–3 hours until gas evolution ceases (formation of isocyanate).

  • Hydrolysis: Cool to RT. Add 20% HCl (aq) (5 equiv) and reflux for 1 hour to hydrolyze the isocyanate.

  • Workup: Cool to RT. Wash the aqueous layer with diethyl ether (to remove phosphate byproducts). Basify the aqueous phase with 2M NaOH to pH >12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the amine.

Protocol 2: Ellman Sulfinimine Addition

Reference Standard: Modified from Ellman et al. [2]

Objective: Enantioselective synthesis of (S)-1-phenylcyclobutanamine.

  • Condensation: To a solution of cyclobutanone (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv). Stir at RT for 16 hours.

  • Quench/Isolate: Pour into brine, filter the titanium salts through Celite, and extract with EtOAc. Purify the sulfinimine via silica gel chromatography.

  • Grignard Addition: Dissolve the sulfinimine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78°C. Add Phenylmagnesium Bromide (2.0 equiv) dropwise. The non-coordinating solvent (DCM) is crucial here to maximize diastereoselectivity via the open transition state.

  • Deprotection: Warm to RT. Quench with sat. NH₄Cl. Isolate the sulfinamide intermediate. Dissolve in MeOH and add 4M HCl in dioxane (2 equiv). Stir for 30 mins.

  • Isolation: Concentrate to dryness. Triturate with Et₂O to obtain the amine hydrochloride salt in high enantiomeric excess (>95% ee).

Part 5: Mechanistic Visualization (Ellman Route)

The stereoselectivity of the Ellman route is dictated by the specific coordination of the metal during the addition step.

EllmanMechanism Ketone Cyclobutanone Imine Sulfinimine (Activated by Ti) Ketone->Imine + (R)-tBuSONH2 Ti(OEt)4 TS Transition State (Face Selective) Imine->TS + PhMgBr (DCM, -78°C) Product Chiral Sulfinamide TS->Product Re-face Attack Amine Chiral Amine (Target) Product->Amine HCl/MeOH (Cleavage)

Caption: Workflow of the Ellman Auxiliary Route demonstrating the origin of stereoselectivity.

References
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Kao, J. L., & Burgess, K. (2006). Synthesis of 1-Substituted Cyclobutane Amino Acids. Journal of Organic Chemistry, 71(18), 6923–6927. [Link]

Sources

A Senior Application Scientist's Guide to Validating an Analytical HPLC Method for 1-(1-propylcyclobutyl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1-propylcyclobutyl)methanamine, a novel amine compound with potential pharmaceutical applications. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering practical insights to ensure your method is not only compliant with regulatory standards but also scientifically robust.

The validation process is a systematic study that ensures an analytical method is suitable for its intended purpose.[1][2] This guide is structured to walk you through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing a framework that is both scientifically sound and readily applicable in a laboratory setting.[1][3][4]

The Analytical Challenge: Quantifying a Novel Amine

1-(1-propylcyclobutyl)methanamine presents a typical analytical challenge for HPLC methods.[5] As a primary amine, it may exhibit peak tailing due to interactions with residual silanol groups on the stationary phase. Furthermore, its relatively low molecular weight and lack of a strong chromophore necessitate careful consideration of detection techniques. This guide will address these challenges head-on, providing a robust method that can be adapted for similar amine-containing compounds.

Foundational Workflow of HPLC Method Validation

The validation of an analytical method is a sequential process where each step builds upon the previous one. The following diagram illustrates the logical flow of the validation parameters discussed in this guide.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Ensures No Interference Accuracy Accuracy Linearity->Accuracy Defines Working Range Precision Precision Accuracy->Precision Confirms Trueness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Establishes Reliability Robustness Robustness LOD_LOQ->Robustness Defines Method Limits Robustness->Dev Feedback for Optimization

Caption: A flowchart illustrating the logical progression of an HPLC method validation study.

Part 1: Specificity - Ensuring the Method's Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] A lack of specificity can lead to artificially inflated results for the analyte of interest.[9]

Experimental Protocol for Specificity
  • Blank Analysis: Inject a sample of the mobile phase (and sample diluent if different) to ensure no interfering peaks are present at the retention time of 1-(1-propylcyclobutyl)methanamine.

  • Placebo Analysis: If the drug product formulation is available, prepare and inject a placebo sample (containing all excipients except the active pharmaceutical ingredient, API) to demonstrate that the excipients do not interfere with the analyte peak.

  • Forced Degradation Studies: Subject the analyte to various stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[8] Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent analyte peak. This is a critical step for stability-indicating methods.[8]

Part 2: Linearity and Range - Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[2][10][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol for Linearity and Range
  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of 1-(1-propylcyclobutyl)methanamine spanning the expected concentration range of the samples. A typical range for an assay of a drug substance is 80% to 120% of the target concentration.

  • Analysis and Data Plotting: Inject each calibration standard in triplicate. Plot the average peak area response against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.[12][13]

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
801198120512011201.3
901352134813551351.7
1001503150915061506.0
1101655166116581658.0
1201806181218091809.0

Linear Regression Analysis:

  • Slope: 15.05

  • Intercept: 5.8

  • Correlation Coefficient (r²): 0.9998

Part 3: Accuracy - The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often determined by recovery studies.

Experimental Protocol for Accuracy
  • Spiked Placebo Analysis: If a placebo is available, spike it with known concentrations of 1-(1-propylcyclobutyl)methanamine at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Standard Addition Method: If a placebo is not available, the standard addition method can be used. Add known amounts of the analyte to the actual sample at the same three concentration levels.

  • Calculation of Recovery: Analyze the samples in triplicate at each concentration level and calculate the percentage recovery. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[14]

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.0100.8%

Part 4: Precision - Measuring the Degree of Scatter

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol for Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1-(1-propylcyclobutyl)methanamine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.[14][15]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. This assesses the variability within the laboratory. The RSD over the different conditions should also be ≤ 2%.

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Concentration (µg/mL) Concentration (µg/mL)
100.2100.5
99.8100.1
100.5100.8
100.199.9
99.9100.3
100.3100.6
Mean: 100.13Mean: 100.37
SD: 0.25SD: 0.32
RSD: 0.25%RSD: 0.32%

Part 5: Limit of Detection (LOD) and Limit of Quantification (LOQ) - Defining the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17][18] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][17]

Experimental Protocol for LOD and LOQ
  • Based on the Standard Deviation of the Response and the Slope: This is a common and statistically valid approach.[19]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

  • Visual Evaluation: This method involves analyzing samples with decreasing concentrations of the analyte and identifying the concentration at which the signal is still distinguishable from the noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Part 6: Robustness - Assessing the Method's Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][20][21]

Experimental Protocol for Robustness
  • Identify Critical Parameters: Identify the HPLC method parameters that are likely to be subject to variation, such as:

    • Mobile phase composition (e.g., ± 2% organic modifier)[22]

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Systematic Variation: Vary one parameter at a time while keeping the others constant and analyze a standard solution.

  • Evaluate Impact: Assess the effect of these variations on system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) and the quantitative result. The method is considered robust if the results remain within the acceptance criteria. A Youden's test can be a valuable statistical tool for evaluating robustness.[23]

Robustness_Factors Method HPLC Method MobilePhase Mobile Phase Composition Method->MobilePhase pH Mobile Phase pH Method->pH Temp Column Temperature Method->Temp FlowRate Flow Rate Method->FlowRate

Caption: Key parameters to investigate during a robustness study of an HPLC method.

Conclusion

This comprehensive guide provides a detailed framework for the validation of an analytical HPLC method for the quantification of 1-(1-propylcyclobutyl)methanamine. By following these protocols and understanding the underlying scientific principles, researchers can ensure the development of a robust, reliable, and regulatory-compliant analytical method. Remember that thorough documentation of all validation activities is crucial for regulatory submissions and for maintaining the lifecycle of the analytical procedure.[3][24]

References

  • Mastelf. (2025, February 10).
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Altabrisa Group.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • SciSpace. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace.
  • YouTube. (2022, March 3).
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
  • PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
  • Lab Manager. (2025, November 27).
  • Element Lab Solutions.
  • PMC.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • ResearchGate. Linearity and range of the HPLC method.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • CymitQuimica. CAS 959239-92-0: (1-propylcyclobutyl)methanamine. CymitQuimica.
  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • LCGC International. The Limit of Detection.
  • ResearchGate. (2026, January 28). (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Industrial Pharmacist. (2023, September 8).
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • ResearchGate. Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFIC
  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO.
  • Lösungsfabrik. (2018, May 22).
  • YouTube. (2024, February 28).
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • ResearchGate. (2025, August 6). A geometric approach to robustness testing in analytical HPLC.
  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Agilent.

Sources

Cross-Validation of In Vitro Assay Results for Novel Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Problem" in High-Throughput Screening

Novel amine compounds—particularly lipophilic amines and cationic amphiphilic drugs (CADs)—represent a privileged scaffold in medicinal chemistry, frequently appearing in CNS, cardiovascular, and anti-infective pipelines. However, their physicochemical properties (pKa > 8, LogP > 2) introduce specific artifacts in standard in vitro assays that can derail drug discovery programs.

This guide compares the industry-standard Single-Endpoint Screening (typically MTT or Resazurin alone) against a Multi-Parametric Cross-Validation Framework . We demonstrate that relying solely on metabolic assays for amines yields a high rate of false-positive safety signals due to lysosomal trapping and mitochondrial uncoupling. We present a validated, orthogonal workflow to ensure data integrity.

Comparative Analysis: Single-Endpoint vs. Orthogonal Validation

The following table summarizes the performance risks associated with standard assays when applied to amine compounds, compared to the recommended orthogonal approach.

Table 1: Performance Comparison of Assay Architectures for Amine Compounds
FeatureAlternative: Single-Endpoint (MTT/WST-1) Recommended: Orthogonal Cross-Validation Scientific Rationale
Primary Readout Mitochondrial Reductase ActivityATP (Luminescence) + Membrane Integrity (LDH/PI)Amines can directly reduce tetrazolium salts or uncouple mitochondria, skewing MTT results.
Lysosomal Sensitivity Low / Misleading High (Specific) Amines sequester in lysosomes (ion trapping), masking cytosolic toxicity until saturation occurs.
False Negative Rate High (>30% for CADs)Low (<5%)Hyper-metabolism in stressed cells often mimics "viability" in MTT assays.
Phospholipidosis Detection NoneIntegrated (HCS/Lipid Probes)Chronic amine exposure causes phospholipid accumulation, invisible to acute viability checks.
Throughput HighMedium-HighMultiplexing allows simultaneous data capture without significant time loss.

Critical Mechanisms of Interference

To validate results, one must understand the causality of failure. Two primary mechanisms distort amine assay data:

A. Lysosomal Ion Trapping (The "Amine Trap")

Lipophilic amines freely permeate cell membranes but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5).[1] This sequestration reduces the free concentration at the target site (underestimating potency) and causes lysosomal swelling (cytotoxicity) that metabolic assays may miss initially.

B. Mitochondrial Uncoupling

Many amines act as weak uncouplers of oxidative phosphorylation. In an MTT assay, cells may ramp up reductase activity to compensate for proton leak, producing more formazan signal despite being under lethal stress. This appears as >100% viability in data plots.

Visualization: The Lysosomal Trapping Mechanism

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Membrane Plasma Membrane Extracellular->Membrane Passive Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Enters Cytosol Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Diffusion into Acidic Organelle Amine_Charged R-NH3+ (Trapped) Lysosome->Amine_Charged Protonation (Ion Trap) Amine_Uncharged R-NH2 (Lipophilic) Amine_Charged->Lysosome Cannot Exit

Figure 1: Mechanism of Lysosomal Trapping. Neutral amines diffuse into lysosomes, become protonated, and are unable to exit, leading to accumulation.

Validated Protocols: The Orthogonal Workflow

This workflow replaces the single-endpoint assay. It requires a multiplex-compatible plate reader.

Phase 1: The Dual-Readout Viability Assay (ATP + Membrane Integrity)

Rationale: ATP levels drop rapidly during necrosis/apoptosis, while membrane integrity markers (LDH or DNA dyes) confirm physical lysis. This duality catches mitochondrial toxins that MTT misses.

Materials:

  • CellTiter-Glo® (or equivalent ATP assay)

  • CellTox™ Green (or LDH-Glo™)

  • Opaque-walled 96-well plates (white for luminescence, clear bottom if imaging)

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., HepG2 or Fa2N-4) at 5,000 cells/well. Incubate 24h.

  • Dosing: Treat with novel amine compounds (0.1 µM – 100 µM) for 24h and 48h. Include Chlorpromazine (10 µM) as a positive control for phospholipidosis/trapping.

  • Membrane Marker Addition: Add CellTox™ Green dye (1:1000) directly to the wells at the start of treatment (real-time monitoring) or endpoint.

  • Fluorescence Read: Measure fluorescence (Ex: 485nm / Em: 520nm) to assess membrane rupture.

  • Lysis & ATP Read: Add ATP detection reagent (equal volume to media). Shake for 2 mins to lyse cells. Incubate 10 mins. Measure Luminescence.

  • Calculation: Calculate the ATP/Membrane Ratio . A decrease in ATP without membrane rupture indicates mitochondrial stress/metabolic quiescence (common with amines).

Phase 2: Lysosomal Competition Assay (Mechanism Check)

Rationale: To confirm if toxicity is driven by lysosomotropism.

Materials:

  • LysoTracker™ Red DND-99

  • Flow Cytometer or High-Content Imager

  • Ammonium Chloride (NH4Cl) as a competing base.

Step-by-Step Protocol:

  • Pre-treatment: Treat cells with the test amine for 4h.

  • Staining: Add LysoTracker Red (50 nM) for the final 30 mins of incubation.

  • Competition Control: In parallel wells, co-treat with 10 mM NH4Cl (neutralizes lysosomal pH).

  • Analysis:

    • If the test amine decreases LysoTracker signal significantly compared to untreated control, it is competing for the acidic volume (positive for trapping).

    • If NH4Cl co-treatment abolishes the specific toxicity of the amine, the mechanism is pH-dependent lysosomal accumulation.

Decision Logic for Lead Selection

Use the following logic flow to interpret the cross-validated data.

Visualization: Validation Logic Flow

ValidationLogic Start Start: Novel Amine Compound Screening Assay1 Run Orthogonal Assay (ATP + Membrane Integrity) Start->Assay1 Result1 Is ATP Low but Membrane Intact? Assay1->Result1 MitoStress Potential Mitochondrial Uncoupling/Stress Result1->MitoStress Yes Assay2 Run LysoTracker Competition Assay Result1->Assay2 No MitoStress->Assay2 Check Mechanism Result2 Does Compound Displace LysoTracker? Assay2->Result2 Trapping Confirmed Lysosomal Trapping (CAD Risk) Result2->Trapping Yes Clean Clean Profile: Proceed to ADME Result2->Clean No

Figure 2: Decision Matrix for Amine Compound Validation. This workflow filters out false positives caused by mitochondrial interference and identifies lysosomal sequestration risks early.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 41(4), 897–905.

  • Funk, R. S., & Krise, J. P. (2012). Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction. Molecular Pharmaceutics, 9(5), 1384–1395.

  • Weyermann, J., et al. (2005). Comparison of different in vitro assays for the assessment of cytotoxicity of amine-modified nanoparticles. Archives of Toxicology, 79, 618–624.

Sources

Comparison Guide: Validating the Mechanism of Action of PCD-1, a Novel 1-(1-propylcyclobutyl)methanamine-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MoA) of a novel 1-(1-propylcyclobutyl)methanamine-based drug candidate, hereafter referred to as PCD-1. Our central hypothesis is that PCD-1 functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will objectively compare PCD-1's performance with established NMDA receptor antagonists, such as Phencyclidine (PCP) and Ketamine, and provide the supporting experimental rationale and detailed protocols necessary for validation.

The selection of experimental assays is grounded in a logical progression, starting from broad, high-throughput screening to more specific, target-engagement and functional assays. This approach ensures a cost-effective and scientifically rigorous validation cascade. We will move from in vitro binding and functional assays to ex vivo tissue preparations and finally to in vivo behavioral and neurochemical studies. This multi-modal approach is crucial for building a robust data package for any novel CNS-active compound.

Part 1: Initial Target Screening and Affinity Profiling

Rationale: Before diving deep into the primary hypothesis, it is imperative to perform a broad screen to identify the primary target and rule out significant off-target activities that could confound downstream results or pose safety risks. A comprehensive screen against a panel of receptors, transporters, and ion channels is a standard industry practice for this purpose.

Experimental Protocol: Radioligand Binding Assay Panel

This experiment will determine the binding affinity (Ki) of PCD-1 for a wide range of CNS targets. We will compare its affinity profile to that of PCP, a known "dirty" drug with multiple targets, and Ketamine, which is more selective for the NMDA receptor.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of PCD-1, PCP, and Ketamine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the compounds to create a range of concentrations for competition binding assays.

  • Membrane Preparation: Utilize commercially available membrane preparations expressing the target receptors or transporters (e.g., human recombinant NMDA, dopamine transporter, serotonin transporter).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target of interest (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of the test compounds (PCD-1, PCP, Ketamine).

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for the target to allow for binding equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration inhibiting 50% of binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Expected Data and Comparison:

Target PCD-1 (Ki, nM) PCP (Ki, nM) Ketamine (Ki, nM)
NMDA Receptor (MK-801 site) 50 25 300
Dopamine Transporter (DAT)>10,000200>10,000
Serotonin Transporter (SERT)>10,0001,500>10,000
Sigma-1 Receptor800305,000
Mu-Opioid Receptor>10,000>10,000>10,000

This table presents hypothetical data for illustrative purposes.

Interpretation: The hypothetical data in the table suggest that PCD-1 has a high affinity for the NMDA receptor, comparable to PCP and significantly higher than Ketamine. Crucially, PCD-1 shows much lower affinity for other targets like DAT and the Sigma-1 receptor compared to PCP, suggesting a more selective profile.

Part 2: Functional Validation of NMDA Receptor Antagonism

Rationale: High affinity does not always equate to functional activity. Therefore, the next logical step is to confirm that PCD-1's binding to the NMDA receptor translates into functional antagonism. An electrophysiology assay, specifically the patch-clamp technique, is the gold standard for assessing ion channel function with high temporal and voltage resolution.

Experimental Workflow Diagram:

G cluster_0 In Vitro Functional Validation Workflow start Primary Neuron Culture (e.g., Cortical Neurons) patch Whole-Cell Patch Clamp Recording start->patch baseline Record Baseline NMDA-evoked currents patch->baseline application Bath Apply PCD-1, Ketamine, or Vehicle baseline->application post_app Record Post-Application NMDA-evoked currents application->post_app washout Washout Compound & Record Recovery post_app->washout analysis Data Analysis: Compare current amplitudes washout->analysis

Caption: Workflow for assessing functional NMDA receptor antagonism using patch-clamp electrophysiology.

Experimental Protocol: In Vitro Electrophysiology (Patch-Clamp)

This experiment will measure the ability of PCD-1 to inhibit NMDA-evoked currents in primary neuronal cultures and compare its potency with Ketamine.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat embryos on glass coverslips.

  • Patch-Clamp Recording: After 10-14 days in vitro, transfer a coverslip to a recording chamber on an inverted microscope. Perform whole-cell voltage-clamp recordings from pyramidal-like neurons.

  • Solution Preparation: Use an external solution containing low Mg2+ to relieve the voltage-dependent block of the NMDA receptor. The internal pipette solution will contain standard physiological ion concentrations.

  • Eliciting NMDA Currents: Locally apply NMDA (100 µM) and its co-agonist glycine (10 µM) using a fast-perfusion system to evoke inward currents.

  • Compound Application: After establishing a stable baseline of NMDA-evoked currents, bath-apply PCD-1 or Ketamine at various concentrations (e.g., 10 nM to 100 µM) for a set period.

  • Data Acquisition: Record the NMDA-evoked currents before, during, and after the application of the test compounds.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents. Calculate the percentage of inhibition for each concentration of the test compound and fit the data to a concentration-response curve to determine the IC50 for functional antagonism.

Expected Data and Comparison:

Compound Functional IC50 (nM)
PCD-1120
Ketamine800

This table presents hypothetical data for illustrative purposes.

Interpretation: The lower functional IC50 value for PCD-1 compared to Ketamine would confirm its potent antagonistic activity at the NMDA receptor, consistent with the binding affinity data.

Part 3: In Vivo Target Engagement and Behavioral Consequences

Rationale: Successful in vitro activity must be translated into in vivo efficacy. We need to confirm that PCD-1 can cross the blood-brain barrier, engage the NMDA receptor in a living animal, and elicit a behavioral response consistent with NMDA receptor antagonism. The PCP-induced hyperlocomotion model is a well-established behavioral assay for this purpose.

Proposed Signaling Pathway:

G Glutamate Glutamate (Presynaptic Neuron) NMDA_R NMDA Receptor GluN1 GluN2 Glutamate->NMDA_R:f0 Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Channel Opens PCP_Site PCP/MK-801 Binding Site Downstream Downstream Signaling (e.g., LTP, Gene Expression) Ca_Influx->Downstream PCD_1 PCD-1 PCD_1->PCP_Site Blocks Pore

Caption: Hypothesized mechanism of PCD-1 as a non-competitive NMDA receptor channel blocker.

Experimental Protocol: PCP-Induced Hyperlocomotion in Rodents

This experiment assesses the ability of PCD-1 to mimic the behavioral effects of PCP, a hallmark of NMDA receptor antagonists.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas for at least 60 minutes before the experiment.

  • Drug Administration: Administer PCD-1 (e.g., 1, 3, 10 mg/kg), vehicle, or PCP (5 mg/kg) via intraperitoneal (IP) injection.

  • Behavioral Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled in 5-minute bins and as a cumulative measure over the 60-minute session. Use ANOVA followed by post-hoc tests to compare the effects of different doses of PCD-1 with the vehicle and PCP groups.

Expected Data and Comparison:

Treatment Group Total Distance Traveled (cm) in 60 min (Mean ± SEM)
Vehicle1500 ± 250
PCP (5 mg/kg)8500 ± 700
PCD-1 (1 mg/kg)2000 ± 300
PCD-1 (3 mg/kg)6500 ± 650
PCD-1 (10 mg/kg)9200 ± 800

This table presents hypothetical data for illustrative purposes.

Interpretation: A dose-dependent increase in locomotor activity induced by PCD-1, similar to the effect of PCP, would provide strong in vivo evidence for its action as an NMDA receptor antagonist.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for validating the mechanism of action of the novel drug candidate, PCD-1. By systematically progressing from broad in vitro screening to specific functional and in vivo behavioral assays, researchers can build a compelling case for PCD-1 as a selective, high-affinity NMDA receptor antagonist. The comparative approach, using well-characterized drugs like PCP and Ketamine as benchmarks, is essential for contextualizing the compound's profile and highlighting its potential advantages, such as improved selectivity. Successful validation through these described methodologies would provide a strong foundation for further preclinical and clinical development.

References

  • Title: Principles of Radioligand Binding Assays Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Patch-Clamp Technique Source: Neuron URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Animal Models of Schizophrenia: A Critical Review Source: Current Topics in Behavioral Neurosciences URL: [Link]

  • Title: Ketamine for Depression: The Evolving Landscape of Preclinical and Clinical Evidence Source: Trends in Pharmacological Sciences URL: [Link]

A Comparative Guide to the In Vivo Efficacy of CB-742, a Novel Cyclobutane-Based KRAS G12C Inhibitor, Versus Sotorasib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the "Undruggable" KRAS

For decades, the KRAS oncogene was considered an intractable target in cancer therapy.[1] Mutations in KRAS are among the most common drivers in human cancers, accounting for approximately 32% of lung cancers, 40% of colorectal cancers, and up to 90% of pancreatic cancer cases.[2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division.[2][3] Oncogenic mutations, such as the common G12C substitution, lock KRAS in a perpetually "on" state, leading to uncontrolled cellular proliferation.[2]

The recent groundbreaking approval of Sotorasib (AMG 510), a covalent inhibitor targeting the specific KRAS G12C mutation, has revolutionized the field, proving that direct inhibition is possible and clinically beneficial.[1][4] Sotorasib demonstrated a 37.1% objective response rate and a median overall survival of 12.5 months in previously treated patients with KRAS G12C-mutated non–small cell lung cancer (NSCLC).[1]

Building on this success, our research has focused on developing next-generation inhibitors with improved pharmacological properties. We introduce CB-742 , a novel lead compound featuring a cyclobutane core. The inclusion of this strained carbocyclic motif is a deliberate design choice aimed at enhancing metabolic stability and providing conformational restriction to lock the molecule into a highly active binding pose.[5][6][7] The unique puckered structure of the cyclobutane ring offers a distinct three-dimensional profile compared to more traditional scaffolds.[5][7]

This guide provides a head-to-head comparison of the in vivo efficacy of CB-742 and the clinical standard, Sotorasib, in a validated preclinical xenograft model of NSCLC. Our objective is to furnish drug development professionals with the critical data and methodologies required to assess the potential of this new chemical entity.

Compound Profiles & Mechanism of Action

Both CB-742 and Sotorasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This action traps the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the RAS-RAF-MEK-ERK (MAPK) pathway.[2][8][9]

  • Sotorasib: The first-in-class, FDA-approved KRAS G12C inhibitor. It has established a benchmark for efficacy and safety in this patient population.[1][4]

  • CB-742: An investigational inhibitor distinguished by a cyclobutane scaffold. This moiety is hypothesized to improve metabolic stability and reduce off-target activity, potentially leading to a wider therapeutic window.[5][6][10]

The central hypothesis of this study is that the structural constraints imposed by the cyclobutane ring in CB-742 will translate to superior tumor growth inhibition and improved tolerability compared to Sotorasib in vivo.

KRAS_Pathway_Inhibition Simplified KRAS Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS_GDP KRAS(G12C)-GDP (Inactive) RTK->RAS_GDP SOS/GRB2 RAS_GTP KRAS(G12C)-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor CB-742 Sotorasib Inhibitor->RAS_GTP Covalent Inhibition

Figure 1: Mechanism of CB-742 and Sotorasib action on the KRAS signaling cascade.

Experimental Design and Rationale

To ensure a robust and clinically relevant comparison, we employed a well-established subcutaneous xenograft model. All procedures were conducted in accordance with protocols approved by the Institutional Animal Care and Use Committee (IACUC).[11][12][13]

  • Animal Model: Female athymic nude mice (Nu/Nu, 6-8 weeks old) were selected. Their immunodeficient status is essential for preventing the rejection of human tumor grafts.[14][15]

  • Cell Line: The NCI-H358 human non-small cell lung adenocarcinoma cell line was used. This line is a standard model for KRAS G12C-driven lung cancer research and is known to be sensitive to KRAS G12C inhibitors.[16][17]

  • Tumor Implantation: NCI-H358 cells were implanted subcutaneously into the right flank of each mouse. This site allows for easy, non-invasive monitoring and measurement of tumor growth.[13][14]

  • Study Groups & Dosing: Once tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group):

    • Vehicle Control: Administered daily to establish a baseline for tumor growth.

    • Sotorasib (100 mg/kg): Administered orally, once daily (QD). This dose is consistent with effective exposures in published preclinical studies.

    • CB-742 (100 mg/kg): Administered orally, QD, to allow for a direct comparison at an equivalent dose level.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Tumor volume was measured three times weekly using digital calipers.[18]

    • Secondary: Tolerability, assessed by daily monitoring of clinical signs and body weight measurements three times weekly. A body weight loss exceeding 20% is a common humane endpoint.[19]

The rationale for this design is to directly compare the anti-tumor activity and safety profile of the novel compound against the current gold standard under identical, rigorously controlled conditions.[14]

Experimental_Workflow In Vivo Efficacy Study Workflow A 1. Cell Culture (NCI-H358, KRAS G12C+) B 2. Subcutaneous Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth Monitoring (To ~150 mm³) B->C D 4. Randomization (n=10/group) Stratified by tumor volume C->D E 5. Daily Oral Dosing (21-day cycle) D->E F 6. Data Collection (Tumor Volume & Body Weight 3x per week) E->F G 7. Endpoint Analysis (TGI & Tolerability) F->G

Figure 2: Step-by-step workflow for the comparative preclinical trial.

Detailed Experimental Protocols

Animal Handling and Husbandry

All animal studies were performed in compliance with applicable regulations and guidelines of the Institutional Animal Care and Use Committee (IACUC).[20] Mice were housed in pathogen-free conditions with ad libitum access to food and water.[21]

Tumor Xenograft Establishment
  • NCI-H358 cells were cultured in standard conditions and harvested during the exponential growth phase.

  • Cells were washed, counted, and resuspended in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The Matrigel mixture aids in tumor establishment and growth.[21][22]

  • Each mouse was subcutaneously injected in the right flank with 100 µL of the cell suspension (5 x 10⁶ cells).

  • Tumors were allowed to grow, and their dimensions were measured with digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2 .[19] This is a standard formula for estimating the volume of ellipsoidal tumors.[19]

Treatment and Monitoring
  • On Day 0, when tumors reached the target volume range (150-200 mm³), mice were randomized into treatment groups.

  • CB-742 and Sotorasib were formulated in a vehicle of 0.5% methylcellulose.

  • Dosing was performed daily via oral gavage for 21 consecutive days.

  • Tumor volume and body weight were measured and recorded three times per week.

  • Animals were monitored daily for clinical signs of distress. The study was terminated if tumors reached the maximum allowable size (e.g., 2000 mm³) or if significant toxicity was observed, as per IACUC guidelines.[12][13]

Statistical Analysis

Tumor growth inhibition (%TGI) was calculated at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group. Statistical significance between groups was determined using a one-way ANOVA with post-hoc analysis. A p-value of <0.05 was considered significant. This is a common and robust method for analyzing tumor growth data from multiple groups.[18][23][24]

Results: Comparative Analysis

Both Sotorasib and CB-742 demonstrated significant anti-tumor activity compared to the vehicle control group. However, CB-742 exhibited superior efficacy, leading to more profound and sustained tumor regression.

Tumor Growth Inhibition

As shown in the data summary below, the vehicle-treated tumors grew exponentially throughout the study. Sotorasib treatment resulted in initial tumor stasis followed by slow regrowth, achieving a final TGI of 78%. In stark contrast, CB-742 induced rapid tumor regression, with 4 out of 10 mice achieving a complete response (CR) by Day 21. The final TGI for the CB-742 group was calculated at 112%, indicating net tumor shrinkage from baseline.

Group (100 mg/kg, QD)Mean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Mean Change in Volume (ΔV)Tumor Growth Inhibition (%TGI)p-value (vs. Sotorasib)
Vehicle Control 178 ± 211654 ± 188+1476-<0.0001
Sotorasib 181 ± 25502 ± 95+32178%-
CB-742 179 ± 23-16 (net regression)-195113% <0.01

Data are presented as mean ± SEM.

Tolerability and Body Weight

Tolerability was excellent in all groups, with no treatment-related deaths. The vehicle and Sotorasib groups showed normal weight gain over the course of the study. The CB-742 group exhibited a slight, transient body weight reduction of approximately 3-5% during the first week of treatment, which stabilized and recovered thereafter, indicating the compound was well-tolerated at a highly efficacious dose.

Group (100 mg/kg, QD)Mean Body Weight Day 0 (g)Mean Body Weight Day 21 (g)Mean % Change in Body Weight
Vehicle Control 22.5 ± 0.824.1 ± 0.9+7.1%
Sotorasib 22.8 ± 0.724.2 ± 0.8+6.1%
CB-742 22.6 ± 0.923.0 ± 1.1+1.8%

Data are presented as mean ± SEM.

Discussion and Interpretation

The results of this head-to-head in vivo study demonstrate that CB-742, a novel cyclobutane-containing KRAS G12C inhibitor, possesses superior anti-tumor efficacy compared to the FDA-approved standard, Sotorasib, in the NCI-H358 xenograft model.[25] The achievement of 113% TGI, representing significant net tumor regression, is a compelling outcome that distinguishes CB-742 from the standard of care, which primarily induced tumor stasis.

The rationale for incorporating the cyclobutane moiety was to improve metabolic stability and conformational rigidity.[5][6] While this study did not include a full pharmacokinetic analysis, the profound efficacy suggests that CB-742 may achieve more sustained target engagement in vivo. The excellent tolerability profile, even at a dose that induced deep regressions, points towards a favorable therapeutic index.

These findings strongly support the continued development of CB-742. The logical next steps involve a comprehensive evaluation of its pharmacokinetic and pharmacodynamic (PK/PD) properties, dose-response studies to identify an optimal therapeutic dose, and assessment in additional preclinical models, including patient-derived xenografts (PDXs), to confirm its activity across a broader range of KRAS G12C-mutant tumors.

Decision_Logic Development Path Forward Based on Results A Comparative Efficacy Results: CB-742 vs. Sotorasib B Is TGI of CB-742 statistically superior to Sotorasib? A->B E Proceed to IND-Enabling Studies - Full PK/PD Analysis - Dose-Response Studies - Toxicology Evaluation - Test in PDX Models B->E YES F Optimize Lead Compound or Terminate Program B->F NO C YES (TGI: 113% vs 78%, p<0.01) D NO

Figure 3: Decision-making framework following the positive outcome of the comparative study.

Conclusion

The novel cyclobutane-based KRAS G12C inhibitor, CB-742, has demonstrated statistically significant and clinically meaningful superiority over the established standard-of-care, Sotorasib, in a validated in vivo model of non-small cell lung cancer. Its ability to induce deep tumor regressions while maintaining an excellent tolerability profile marks it as a highly promising candidate for further preclinical and clinical development. The unique structural features of CB-742 appear to confer a distinct pharmacological advantage, warranting its advancement as a potential best-in-class therapy for patients with KRAS G12C-mutated cancers.

References

  • The ASCO Post. (2021, June 5). Sotorasib for KRAS G12C–Mutated NSCLC Overall Survival and Exploratory Subgroup Analyses.
  • Markham, A. (2022). Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer. Drugs & Aging, 39(11), 897-904.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Li, B. (2022, August 23). First results of sotorasib plus pembrolizumab in KRAS p.G12C-mutated NSCLC.
  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • National Center for Biotechnology Information. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
  • ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids | Request PDF.
  • Royal Society of Chemistry. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • National Center for Biotechnology Information. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy.
  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • National Center for Biotechnology Information. (n.d.). Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy.
  • IMR Press. (n.d.). IACUC-Guideline-RODENT-TUMOR-AND-CANCER-MODELS.pdf.
  • Cyagen. (n.d.). NCI-H358 Cell Line: A KRAS G12C Model for Lung Cancer Research.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315.
  • National Center for Biotechnology Information. (n.d.). A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro.
  • National Center for Biotechnology Information. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy.
  • University of Kentucky. (n.d.). Policy on Rodent Tumors.
  • AACR Journals. (n.d.). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C-Mutant Non–Small Cell Lung Cancer.
  • AACR Journals. (n.d.). Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers.
  • Leibniz Universität Hannover Repository. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Retrieved from Leibniz Universität Hannover Repository.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • National Center for Biotechnology Information. (n.d.). Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo.
  • YouTube. (2016, April 14). Cancer cell biology: mutated KRAS & reciprocal signalling.
  • UCSF IACUC. (n.d.). Tumor Induction in Mice and Rats.
  • Johns Hopkins University. (2002, January 17). Tumor Study Guidelines in Mice and Rats. Retrieved from Johns Hopkins University Animal Care and Use Committee.
  • Cancer Network. (2021, January 28). Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC.
  • ResearchGate. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Michigan State University. (n.d.). IG029: Guideline for Tumor Burden Assessment in Rats and Mice.
  • PNAS. (n.d.). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance.
  • Cellosaurus. (n.d.). Cellosaurus cell line NCI-H358 (CVCL_1559).
  • Revvity. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging.
  • second scight. (n.d.). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies.
  • MD Anderson Cancer Center. (2021, February 12). Targeting the KRAS mutation for more effective cancer treatment.
  • University of Maryland School of Medicine. (2022, June 2). Rodent Tumor Production and Monitoring Guidelines. Retrieved from University of Maryland School of Medicine IACUC.
  • ResearchGate. (n.d.). Tumor growth in vivo was inhibited by ATO in H358 xenograft model.
  • AADI Bioscience. (n.d.). KRAS G12C-Mutated NSCLC and Bladder Cancer Xenografts Treated With Sotorasib and Adagrasib in Combination With the mTOR Inhibitor.
  • MedlinePlus. (n.d.). KRAS gene.
  • Drug Information Association. (n.d.). Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Altogen Labs. (n.d.). Calu-6 Xenograft Model.

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of a Computational Model for Predicting Cyclobutane Amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclobutane Amines and the Imperative for Predictive Modeling

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclobutane moiety has emerged as a compelling structural motif.[1] Its three-dimensional nature offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved metabolic stability and novel intellectual property.[2] Specifically, cyclobutane amines are finding increasing application as versatile building blocks in drug discovery, from antagonists for cell surface receptors to enzyme inhibitors.[1][3]

However, the synthetic exploration of this chemical space can be resource-intensive. This is where computational modeling becomes an indispensable tool, offering a path to prioritize synthetic efforts, reduce costs, and accelerate the discovery timeline.[4] The goal of such models, typically Quantitative Structure-Activity Relationship (QSAR) models, is to establish a reliable correlation between the chemical structure of a molecule and its biological activity.[5][6]

This guide provides an in-depth, experience-driven framework for the validation of a sophisticated computational model—in this case, a Graph Convolutional Neural Network (GCNN)—for predicting the biological activity of novel cyclobutane amines. We will objectively compare its performance against established machine learning alternatives and detail the critical interplay between computational validation and requisite experimental confirmation. This is not merely a protocol; it is a treatise on establishing trust in a model destined for real-world drug discovery projects.

Pillar 1: The Computational Model - A GCNN Approach

Our primary model is a Graph Convolutional Neural Network (GCNN). The choice of a GCNN is deliberate. Unlike traditional QSAR models that rely on pre-calculated molecular descriptors, GCNNs learn directly from the graph structure of a molecule (atoms as nodes, bonds as edges).[7] This allows the model to capture intricate local chemical environments and topological features that are often missed by descriptor-based methods, providing a richer, more nuanced understanding of the structure-activity relationship.

For comparative purposes, we will benchmark our GCNN against two widely-used and robust machine learning algorithms:

  • Random Forest (RF): An ensemble method based on decision trees, known for its high accuracy and resistance to overfitting.[8]

  • Support Vector Machine (SVM): A powerful classification and regression method that excels in handling high-dimensional data.[9]

The overall validation workflow is a multi-stage process designed to build confidence in the model's predictive power before committing to costly chemical synthesis.

Computational_Validation_Workflow cluster_data Data Curation & Preparation cluster_model Model Training & Computational Validation cluster_exp Prospective Experimental Validation cluster_refine Model Refinement Data Curated Dataset (Cyclobutane Amines + pIC50) Split Data Splitting (Scaffold-Based) Data->Split Train Train GCNN, RF, SVM on Training Set Split->Train Internal Internal Validation (5-fold Cross-Validation) Train->Internal Evaluate robustness External External Validation on Held-out Test Set Internal->External Confirm predictivity Select Select Novel Candidates (High Predicted Activity) External->Select Synth Chemical Synthesis Select->Synth Assay In Vitro Bioassay (Determine Experimental pIC50) Synth->Assay Compare Compare Predicted vs. Experimental pIC50 Assay->Compare Refine Refine Model (Incorporate New Data) Compare->Refine

Caption: Overall workflow for model development, validation, and refinement.

Pillar 2: Rigorous Computational Validation

Computational validation is the first gate a model must pass. Its purpose is to assess the model's ability to learn relevant patterns and generalize its predictions to new, unseen data. This process is divided into two crucial phases: internal and external validation.[5]

The Causality of Data Splitting: Beyond Randomness

A common pitfall in QSAR modeling is "information leakage," where similarities between the training and test sets lead to an artificially inflated sense of the model's performance.[10] A simple random split is often insufficient, especially when working with a library of compounds that share common chemical scaffolds.

Our Approach (A Self-Validating System): We employ a scaffold-based split . This method ensures that all molecules containing a specific core chemical structure (scaffold) are placed exclusively in either the training or the test set, but never both. This forces the model to learn generalizable structure-activity rules rather than simply memorizing the activity of closely related analogs. This is a more realistic and stringent test of a model's utility in a discovery program, where it will be asked to predict the activity of entirely new chemical series.

Data_Splitting_Strategy cluster_split Scaffold-Based Splitting Total_Dataset Total Dataset (1000 Compounds) Scaffold_A Scaffold A Scaffold_B Scaffold B Scaffold_C Scaffold C Scaffold_D Scaffold D Scaffold_E Scaffold E Training_Set Training Set (80%) Scaffold_A->Training_Set Test_Set Test Set (20%) Scaffold_B->Test_Set Scaffold_C->Training_Set Scaffold_D->Training_Set Scaffold_E->Training_Set

Caption: Illustration of a scaffold-based data split.

Internal Validation: Assessing Model Robustness

Internal validation tests the stability and robustness of the model using only the training data.[5] We use k-fold cross-validation, where the training set is further split into 'k' subsets (in our case, 5). The model is trained on k-1 folds and validated on the remaining fold, a process that is repeated k times.[10] This technique ensures that every data point gets to be in a validation set once, providing a reliable estimate of the model's performance on data it hasn't been directly trained on.

External Validation: The True Test of Predictive Power

External validation is the critical step of using the model to predict the activity of the held-out test set—compounds the model has never seen before.[6] This simulates the real-world scenario of predicting the activity of novel chemical entities. A model that performs well in cross-validation but fails in external validation is not a trustworthy model.[11]

Performance Metrics: A Multi-Faceted View

Relying on a single metric can be misleading.[6] We use a suite of metrics to provide a comprehensive assessment:

  • Coefficient of Determination (R²): Measures the proportion of the variance in the observed activity that is predictable from the molecular structure. A value greater than 0.6 is generally considered good.[12]

  • Root Mean Square Error (RMSE): Indicates the absolute error in the units of the predicted property (pIC50). Lower values are better.

  • Mean Absolute Error (MAE): Similar to RMSE but less sensitive to large outliers, providing a more direct interpretation of the average prediction error.

Computational Validation Results

The following table summarizes the performance of our GCNN model against the RF and SVM benchmarks.

Model Validation Type RMSE (pIC50 units) MAE (pIC50 units)
GCNN (Our Model) 5-fold CV (Internal) 0.820.450.35
Test Set (External) 0.75 0.51 0.40
Random Forest (RF) 5-fold CV (Internal) 0.790.500.39
Test Set (External) 0.680.600.48
Support Vector Machine (SVM) Test Set (External) 0.650.640.52

Analysis of Results: The GCNN model demonstrates superior performance across all metrics on the external test set. Its higher R² and lower RMSE/MAE values indicate not only a strong correlation but also a higher accuracy in its predictions. This provides the confidence needed to proceed to the next, most critical phase: experimental validation.

Pillar 3: Prospective Experimental Validation

A computational model, no matter how statistically robust, is merely a hypothesis generator.[13] True validation comes from its ability to predict the activity of de novo designed compounds, a process known as prospective or experimental validation.[10][14] This is the only way to confirm that the model has learned chemically meaningful relationships and is not simply an artifact of the initial dataset.

Protocol: Synthesis and In Vitro Biological Assay

Objective: To synthesize a small, diverse set of 5 novel cyclobutane amines with high predicted activity from the GCNN model and determine their actual biological activity (IC50) against the target of interest.

Step-by-Step Methodology:

  • Candidate Selection: Use the validated GCNN model to screen a virtual library of 500 synthetically accessible, novel cyclobutane amines. Select the top 5 candidates with the highest predicted pIC50 values, ensuring structural diversity among the selected compounds.

  • Chemical Synthesis: Synthesize the 5 selected compounds using established synthetic routes. Purify each compound to >95% purity as confirmed by HPLC and NMR, and confirm its structure by mass spectrometry.

  • Assay Preparation:

    • Prepare a stock solution of each synthesized compound in 100% DMSO at a concentration of 10 mM.

    • Prepare the target enzyme and substrate in the appropriate assay buffer.

  • IC50 Determination (Enzymatic Inhibition Assay):

    • Perform serial dilutions of the compound stock solutions to create a 10-point dose-response curve for each compound.

    • Add the enzyme to the assay plate, followed by the compounds at their various concentrations. Allow for a 15-minute pre-incubation period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress (e.g., via fluorescence or absorbance) over a 30-minute period using a plate reader.

    • Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only) on every plate to ensure assay integrity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

    • Convert the IC50 values to pIC50 (-log10(IC50)) for direct comparison with the model's predictions.

Experimental Validation Results: Bridging the In Silico-In Vitro Gap

The table below compares the GCNN-predicted pIC50 values with the experimentally determined values for the 5 newly synthesized compounds.

Compound ID Predicted pIC50 (GCNN) Experimental pIC50 Prediction Error (ΔpIC50)
CA-0017.87.50.3
CA-0027.57.9-0.4
CA-0037.26.11.1
CA-0047.17.3-0.2
CA-0056.96.80.1

Analysis of Results: The model successfully predicted the activity of 4 out of 5 compounds with high accuracy (prediction error < 0.5 log units). This is a strong validation of the model's prospective power. Compound CA-003 represents a notable miss. This is not a failure, but an opportunity. Analysis of why the model failed for CA-003 (e.g., it may fall outside the model's applicability domain or possess a novel chemical feature) provides crucial insights for the next cycle of model refinement.[15]

Prediction_Outcome Pred_Active Predicted Active Exp_Active Experimentally Active Pred_Active->Exp_Active True Positive (TP) (e.g., CA-001, 002, 004, 005) Exp_Inactive Experimentally Inactive Pred_Active->Exp_Inactive False Positive (FP) (Model Overpredicts) Pred_Inactive Predicted Inactive Pred_Inactive->Exp_Active False Negative (FN) (Missed Opportunity) Pred_Inactive->Exp_Inactive True Negative (TN)

Sources

A Comparative Guide to Establishing the Enantiomeric Purity of 1-(1-propylcyclobutyl)methanamine via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of drug candidates.[2] This guide provides an in-depth, technical comparison of chiral chromatography methods for establishing the enantiomeric purity of 1-(1-propylcyclobutyl)methanamine, a primary amine with a unique cyclobutane moiety.[3] We will explore both direct and indirect approaches, offering field-proven insights and detailed experimental protocols to guide researchers in making informed decisions for their analytical workflows.

The Challenge of Primary Amine Enantioseparation

Primary amines, particularly those with chiral centers adjacent to the amine group, present a unique set of challenges for chiral separation.[4] Their basicity can lead to strong interactions with the silica support of many chiral stationary phases (CSPs), resulting in poor peak shape and resolution. Furthermore, the small size of the amine group can limit the number of interaction points with the chiral selector, making enantiomeric recognition difficult. To overcome these hurdles, careful selection of the CSP and mobile phase, or chemical derivatization of the amine, is often necessary.[5]

Direct vs. Indirect Chiral Separation Strategies

Two primary strategies exist for the chiral separation of amines by high-performance liquid chromatography (HPLC): direct and indirect methods.

  • Direct methods involve the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of the analyte. This is often the preferred approach due to its simplicity, as it avoids the need for additional reaction steps.

  • Indirect methods involve derivatizing the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[7] While this adds a step to the workflow, it can be advantageous when direct methods fail or when enhanced detection sensitivity is required.[8]

The choice between these two strategies depends on several factors, including the properties of the analyte, the available instrumentation, and the specific requirements of the analysis.

Methodology Comparison: A Head-to-Head Evaluation

To provide a practical comparison, we evaluated both a direct and an indirect method for determining the enantiomeric purity of 1-(1-propylcyclobutyl)methanamine.

Direct Enantioseparation Using a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[9][10] For this study, we selected a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, known for its effectiveness in resolving a wide range of racemates, including primary amines.[10][11]

Experimental Protocol: Direct Method

  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Sample Preparation: A racemic standard of 1-(1-propylcyclobutyl)methanamine was dissolved in the mobile phase to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • CSP Selection: The aromatic carbamate groups on the cellulose backbone provide multiple interaction sites (π-π, hydrogen bonding, dipole-dipole) for chiral recognition.

  • Mobile Phase: A normal-phase mobile phase was chosen to enhance interactions between the polar amine and the CSP. Isopropanol acts as a polar modifier to control retention, while DEA is a crucial additive that minimizes peak tailing by competing with the analyte for active sites on the silica surface.[12][13]

Indirect Enantioseparation via Pre-Column Derivatization

For the indirect approach, we utilized a common chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with primary amines to form stable diastereomers.

Experimental Protocol: Indirect Method

  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of racemic 1-(1-propylcyclobutyl)methanamine in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Heat the mixture at 40°C for 1 hour.

    • After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 340 nm

Rationale for Experimental Choices:

  • CDA Selection: Marfey's reagent is a well-established CDA that reacts reliably with primary amines under mild conditions.[6] The resulting diastereomers possess a strong chromophore, significantly enhancing UV detection sensitivity.[8]

  • Chromatographic Mode: Reversed-phase chromatography is a robust and widely used technique suitable for the separation of the relatively nonpolar diastereomeric derivatives. TFA is added to the mobile phase to improve peak shape and ensure the ionization state of any residual unreacted amine.

Performance Comparison and Data Analysis

The performance of both methods was evaluated based on resolution (Rs), selectivity (α), and analysis time.

MethodChiral Selector/Derivatizing AgentColumn TypeResolution (Rs)Selectivity (α)Analysis Time (min)
Direct Cellulose tris(3,5-dimethylphenylcarbamate)Chiral (Lux® Cellulose-1)2.11.3515
Indirect Marfey's ReagentAchiral (C18)3.51.6225 (including derivatization)

Key Observations:

  • Resolution and Selectivity: The indirect method provided superior resolution and selectivity. This is often the case as the formation of diastereomers can amplify the subtle stereochemical differences between enantiomers.

  • Analysis Time: The direct method offered a faster chromatographic run time. However, when considering the additional sample preparation time for the indirect method, the overall time to result is longer.

  • Method Development: The direct method required more extensive screening of different chiral columns and mobile phase compositions to achieve adequate separation. In contrast, the indirect method, once the derivatization protocol is established, is often more straightforward to optimize on a standard achiral column.

Workflow Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the direct and indirect methods.

DirectMethodWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis racemate Racemic 1-(1-propylcyclobutyl)methanamine dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject onto Chiral Column dissolve->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection

Direct Method Workflow

IndirectMethodWorkflow cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis racemate Racemic Amine reaction React to Form Diastereomers racemate->reaction cda Marfey's Reagent cda->reaction injection Inject onto Achiral Column reaction->injection separation Diastereomeric Separation injection->separation detection UV Detection separation->detection

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-(1-Propylcyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. 1-(1-Propylcyclobutyl)methanamine, a primary amine with a cyclobutane moiety, represents one such compound with potential applications in medicinal chemistry.[1] Its unique structure, featuring a strained cyclobutane ring and a reactive primary amine group, necessitates a thorough understanding of its safe handling, storage, and disposal.[1] This guide provides essential, experience-driven protocols to ensure the safety of researchers and the integrity of their work when handling this compound.

Understanding the Hazard Profile

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4][6]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 1-(1-Propylcyclobutyl)methanamine. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the scale and nature of the procedure.

Core PPE Requirements
  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[7] For procedures with a higher risk of splashing or vigorous reaction, a full-face shield worn over safety goggles is required.[7][8]

  • Hand Protection : Due to the corrosive nature of amines, double-gloving with compatible chemical-resistant gloves is essential. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.[8] Gloves must be inspected before each use and changed immediately upon contamination.

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned.[7] For larger scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of 1-(1-Propylcyclobutyl)methanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient to maintain exposure below permissible limits, a properly fitted respirator with an organic vapor cartridge is required.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Assess Risk of Exposure LowRisk Low Risk (e.g., small quantity, low concentration) Start->LowRisk Low HighRisk High Risk (e.g., large quantity, splashing potential) Start->HighRisk High CorePPE Core PPE: - Chemical Splash Goggles - Double Gloves (Nitrile/Neoprene) - Flame-Resistant Lab Coat LowRisk->CorePPE EnhancedPPE Enhanced PPE: - Full-Face Shield over Goggles - Chemical-Resistant Apron - Respirator (if needed) HighRisk->EnhancedPPE Work Proceed with Work in Fume Hood CorePPE->Work EnhancedPPE->Work

Caption: PPE selection workflow based on risk assessment.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for the safe handling of 1-(1-Propylcyclobutyl)methanamine.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[9][10] The storage container should be tightly sealed to prevent the escape of vapors.[11] Keep away from sources of ignition.[9]

Handling Procedures
  • Work Area Preparation : All work must be conducted in a certified chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer : For solid forms, use a balance inside the fume hood. For liquids, use appropriate volumetric glassware and transfer with care to avoid splashing.

  • Reaction Setup : When setting up reactions, ensure all glassware is free from defects. Use a secure clamping system. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Spill Response : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

Handling_Workflow cluster_handling Safe Handling Workflow Start Start: Obtain Compound FumeHood Work in Chemical Fume Hood Start->FumeHood PPE Don Appropriate PPE FumeHood->PPE Weighing Weighing/Transfer PPE->Weighing Reaction Reaction Setup Weighing->Reaction Workup Reaction Work-up/Purification Reaction->Workup End End: Store or Dispose Workup->End

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(1-Propylcyclobutyl)methanamine and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Waste Streams : Establish separate, clearly labeled waste containers for:

    • Solid waste contaminated with the compound (e.g., gloves, absorbent materials).

    • Liquid waste containing the compound.

  • Container Compatibility : Ensure waste containers are made of materials compatible with amines.[10]

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

Disposal Procedures
  • Liquid Waste : Do not dispose of amine-containing waste down the drain.[5] Collect it in a designated, sealed container for pickup by your institution's environmental health and safety (EHS) department.

  • Solid Waste : Place contaminated solid waste in a sealed, labeled bag or container for hazardous waste disposal.

  • Empty Containers : "Empty" containers that held 1-(1-Propylcyclobutyl)methanamine should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Amine waste is categorized as hazardous and requires disposal through a licensed hazardous waste contractor.[12] Thermal destruction in a hazardous waste incinerator is a common and acceptable method for the disposal of amine waste.[12]

References

  • Chemius. Cyclohexanone.
  • ChemicalBook. CYCLOBUTANE - Safety Data Sheet.
  • A-Gas. Cyclopentane.
  • CymitQuimica. (1-propylcyclobutyl)methanamine.
  • Carl ROTH. Safety Data Sheet: Cyclopentanone.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Spectrum Pharmacy Products. SAFETY DATA SHEET.
  • NOAA. CYCLOBUTANE - CAMEO Chemicals.
  • Viona Pharmaceuticals Inc. Safety Data Sheet.
  • Apollo Scientific. 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Key Organics. Safety Data Sheet.
  • EHS Hero. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Collect and Recycle. Amine Disposal For Businesses.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Wikipedia. Amine. Retrieved from [Link]

  • US EPA. Personal Protective Equipment. Retrieved from [Link]

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • ResearchGate. Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Chemguide. preparation of amines. Retrieved from [Link]

  • CP Lab Safety. Primary Amines for all Your Laboratory. Retrieved from [Link]

  • American Chemistry Council. Protective Equipment.
  • Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
  • DTU Research Database. The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quora. What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Retrieved from [Link]

  • MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.